Product packaging for Azido-PEG3-DYKDDDDK(Cat. No.:)

Azido-PEG3-DYKDDDDK

Cat. No.: B12367723
M. Wt: 1242.2 g/mol
InChI Key: UBNDUTFMVNRKDR-VTGDPKQBSA-N
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Description

Azido-PEG3-DYKDDDDK is a specialized chemical reagent designed for the site-specific attachment of the FLAG tag (DYKDDDDK) peptide to molecules of interest via click chemistry. This compound contains an azide group, allowing it to react efficiently with terminal alkyne- or cyclooctyne (e.g., DBCO)-functionalized molecules through Cu(I)-catalyzed (CuAAC) or copper-free, strain-promoted (SPAAC) azide-alkyne cycloaddition, respectively . The resulting FLAG-tagged molecules can subsequently be detected or purified using anti-FLAG antibodies, which may be immobilized on a matrix for purification or coupled to a fluorescent dye or reporter enzyme for direct or indirect detection . A key feature of this reagent is the integrated triethylene glycol (PEG3) spacer, which enhances the solubility of conjugated molecules and reduces steric hindrance, thereby ensuring efficient recognition by the anti-FLAG antibody . This reagent has been successfully employed in research applications, such as the detection of azide-tagged glycoproteins in cell lysates and the site-specific modification of proteins like thrombomodulin for subsequent conjugation to lipid systems, demonstrating its utility in creating defined protein conjugates for functional studies . This compound is provided with a purity of ≥95% and should be stored at -20°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H75N13O24 B12367723 Azido-PEG3-DYKDDDDK

Properties

Molecular Formula

C50H75N13O24

Molecular Weight

1242.2 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C50H75N13O24/c51-12-3-1-5-29(56-44(77)31(21-27-7-9-28(64)10-8-27)58-45(78)32(22-38(66)67)55-37(65)11-15-85-17-19-87-20-18-86-16-14-54-63-53)43(76)59-34(24-40(70)71)47(80)61-36(26-42(74)75)49(82)62-35(25-41(72)73)48(81)60-33(23-39(68)69)46(79)57-30(50(83)84)6-2-4-13-52/h7-10,29-36,64H,1-6,11-26,51-52H2,(H,55,65)(H,56,77)(H,57,79)(H,58,78)(H,59,76)(H,60,81)(H,61,80)(H,62,82)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,83,84)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

UBNDUTFMVNRKDR-VTGDPKQBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG3-DYKDDDDK: A Versatile Tool for Bioconjugation and Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG3-DYKDDDDK is a heterobifunctional chemical biology tool designed for the precise covalent labeling of biomolecules. This reagent incorporates three key functional components: a terminal azide group for bioorthogonal "click" chemistry, a hydrophilic triethylene glycol (PEG3) spacer, and the well-established DYKDDDDK peptide epitope, commonly known as the FLAG® tag. This unique combination of features enables the stable and specific introduction of the FLAG-tag onto alkyne-modified proteins, nucleic acids, or other biomolecules. The subsequent recognition of the FLAG-tag by high-affinity monoclonal antibodies facilitates a range of applications, including protein purification, detection, and localization. This technical guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and illustrative workflows to support its effective implementation in research and drug development.

Introduction to this compound

This compound is a powerful reagent for bioconjugation, a process that involves the covalent linking of two or more molecules, at least one of which is a biomolecule. The strategic design of this reagent allows for a two-step labeling and analysis workflow. First, the azide group participates in a highly efficient and specific click chemistry reaction with a terminal alkyne-functionalized target molecule. This reaction forms a stable triazole linkage. The incorporated PEG3 linker enhances the aqueous solubility of the reagent and the resulting conjugate, which can be beneficial for maintaining the native conformation and function of the labeled biomolecule.[1]

Once conjugated, the exposed DYKDDDDK epitope serves as a versatile handle for a variety of downstream applications. The FLAG-tag is a small, hydrophilic, and highly immunogenic octapeptide that is readily recognized by specific anti-FLAG antibodies. This interaction is central to the utility of this compound in enabling the detection and purification of the labeled molecule.

Core Applications

The primary application of this compound is to impart the functionality of the FLAG-tag to a target molecule of interest. This enables researchers to:

  • Label and Trace Biomolecules: By conjugating this compound to an alkyne-modified protein, researchers can introduce a reliable epitope for subsequent detection in complex biological samples.

  • Purify Proteins and Protein Complexes: The high affinity and specificity of the anti-FLAG antibody-FLAG-tag interaction allow for efficient immunoprecipitation or affinity chromatography of the labeled protein, along with any interacting partners.

  • Detect and Localize Proteins: The FLAG-tag can be visualized using fluorescently labeled anti-FLAG antibodies in techniques such as Western blotting, immunofluorescence microscopy, and flow cytometry.

Chemical and Physical Properties

PropertyDescription
Molecular Formula C₃₈H₆₀N₁₂O₁₄
Molecular Weight 924.96 g/mol
Appearance White to off-white solid
Solubility Soluble in water and DMSO
Azide Group Reactivity Reacts with terminal alkynes via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
FLAG-Tag (DYKDDDDK) A highly specific epitope for anti-FLAG antibodies.
PEG3 Linker A short, hydrophilic polyethylene glycol spacer that increases solubility and reduces steric hindrance.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound. It is important to note that these are generalized protocols and may require optimization for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol describes the covalent attachment of this compound to a protein that has been previously modified to contain a terminal alkyne group.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • DMSO (for preparing stock solutions)

  • Deionized water

Protocol:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of THPTA in deionized water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

    • Add this compound to a final concentration that is in 5- to 20-fold molar excess over the protein.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Add THPTA to a final concentration of 5 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 20 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. Protect the reaction from light if using a fluorescently tagged molecule.

  • Purification:

    • Remove excess reagents and byproducts by size exclusion chromatography, dialysis, or using a desalting column appropriate for the size of the protein.

Purification of a FLAG-tagged Protein using Anti-FLAG Affinity Gel

This protocol describes the immunoprecipitation of a protein that has been labeled with this compound.

Materials:

  • Cell lysate or protein solution containing the FLAG-tagged protein

  • Anti-FLAG M2 affinity gel (e.g., agarose beads)

  • Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.4)

  • Wash buffer (e.g., Tris-buffered saline, TBS)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 3.5 or 3X FLAG® peptide in TBS)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

Protocol:

  • Prepare the Affinity Gel:

    • Resuspend the anti-FLAG affinity gel slurry.

    • Transfer the desired amount of slurry to a microcentrifuge tube.

    • Wash the gel twice with lysis buffer by centrifugation at low speed (e.g., 5,000 x g) for 1 minute and removal of the supernatant.

  • Binding:

    • Add the cell lysate or protein solution to the washed affinity gel.

    • Incubate with gentle rotation for 2-4 hours at 4°C.

  • Washing:

    • Centrifuge the tube at low speed and discard the supernatant.

    • Wash the gel three times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Acidic Elution: Add elution buffer (0.1 M glycine-HCl, pH 3.5) to the gel and incubate for 5-10 minutes at room temperature. Centrifuge and collect the supernatant containing the purified protein. Immediately neutralize the eluate with neutralization buffer.

    • Competitive Elution: Add 3X FLAG® peptide (100-200 µg/mL in TBS) to the gel and incubate for 30 minutes at 4°C with gentle shaking. Centrifuge and collect the supernatant.

Quantitative Data Summary

Obtaining precise quantitative data for bioconjugation reactions and affinity purification is crucial for reproducibility and optimization. While specific data for this compound is not available in the peer-reviewed literature, the following table provides typical ranges for the techniques described.

ParameterTypical RangeFactors Influencing the Outcome
CuAAC Labeling Efficiency 70-95%Purity of reagents, protein concentration, molar ratio of reactants, reaction time, and temperature.
Binding Capacity of Anti-FLAG Affinity Gel 0.4-1.0 mg/mL of settled gelThe specific antibody clone, bead chemistry, and the size and nature of the FLAG-tagged protein.
Protein Recovery from Affinity Purification 50-90%Binding and wash conditions, elution method, and the stability of the target protein.

Visualizing Workflows and Signaling Pathways

Diagrams generated using the Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying molecular interactions.

Workflow for Labeling and Purification

G cluster_labeling Step 1: CuAAC Labeling cluster_purification Step 2: Affinity Purification Alkyne-Protein Alkyne-Protein Labeled Protein Labeled Protein Alkyne-Protein->Labeled Protein Azido-PEG3-FLAG Azido-PEG3-FLAG Azido-PEG3-FLAG->Labeled Protein Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Labeled Protein Cell Lysate Cell Lysate Labeled Protein->Cell Lysate Labeled Protein->Cell Lysate Anti-FLAG Beads Anti-FLAG Beads Bound Complex Bound Complex Anti-FLAG Beads->Bound Complex Cell Lysate->Bound Complex Purified Protein Purified Protein Bound Complex->Purified Protein

Caption: Workflow for protein labeling and purification.

Molecular Interactions in Affinity Purification

G Bead Affinity Bead Antibody Anti-FLAG Antibody Heavy Chain Light Chain Bead->Antibody Covalent Linkage FLAG_Tag FLAG-Tag DYKDDDDK Antibody->FLAG_Tag Specific Binding Target_Protein Target Protein FLAG_Tag->Target_Protein Covalent Linkage (via PEG3)

Caption: Molecular interactions in FLAG-tag purification.

Conclusion

This compound is a valuable and versatile reagent for researchers in cell biology, biochemistry, and drug development. Its trifunctional design enables the straightforward and efficient introduction of the FLAG-tag onto a wide range of biomolecules through the robust and bioorthogonal click chemistry reaction. This, in turn, facilitates a host of downstream applications for protein detection, localization, and purification. While the lack of specific, peer-reviewed quantitative data for this particular reagent necessitates careful optimization of experimental protocols, the well-established principles of click chemistry and FLAG-tag affinity chromatography provide a solid foundation for its successful implementation. The methodologies and workflows presented in this guide offer a starting point for harnessing the power of this compound in advancing scientific discovery.

References

An In-depth Technical Guide to the Azido-PEG3-FLAG Tag: Mechanism and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Azido-PEG3-FLAG tag is a versatile chemical probe that combines the functionalities of bioorthogonal chemistry and affinity purification. This trifunctional molecule consists of an azide group for covalent ligation, a polyethylene glycol (PEG) linker to enhance solubility, and the well-characterized FLAG epitope for specific antibody-based detection and purification. This guide provides a comprehensive overview of the mechanism of action of the Azido-PEG3-FLAG tag, detailed experimental protocols, and quantitative data to facilitate its effective implementation in research and drug development.

Core Components and Mechanism of Action

The functionality of the Azido-PEG3-FLAG tag is derived from its three key components:

  • Azide Group (N₃): This functional group is the cornerstone of its bioorthogonal reactivity. Azides readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" reactions are highly specific, efficient, and can be performed in complex biological milieux with minimal side reactions.[1][2] This allows for the precise covalent labeling of alkyne-modified biomolecules.

  • PEG3 Linker: The short, hydrophilic tri-ethylene glycol spacer enhances the aqueous solubility of the tag and the labeled biomolecule.[1][3] This property is crucial for maintaining the native conformation and function of proteins and preventing aggregation during labeling and purification steps. The PEG linker also provides spatial separation between the biomolecule and the FLAG tag, which can improve the accessibility of the epitope to its antibody.

  • FLAG Tag (DYKDDDDK): This synthetic octapeptide is a widely recognized epitope for which high-affinity monoclonal antibodies are commercially available.[4] The hydrophilic nature of the FLAG tag minimizes its interference with the function of the fused protein. Its primary application is in affinity-based methods such as immunoprecipitation, Western blotting, and immunofluorescence, enabling the specific detection and purification of the labeled molecule.

The overall mechanism involves a two-step process. First, a target biomolecule is metabolically, enzymatically, or chemically functionalized with an alkyne group. Subsequently, the Azido-PEG3-FLAG tag is covalently attached to the alkyne-modified molecule via a click chemistry reaction. The resulting FLAG-tagged biomolecule can then be selectively captured and purified using anti-FLAG antibodies immobilized on a solid support, such as agarose or magnetic beads.

Quantitative Data

The efficiency of the Azido-PEG3-FLAG tag system is dependent on the kinetics of the click chemistry reaction and the affinity of the FLAG tag for its antibody.

ParameterValueReference
FLAG Tag - Antibody Interaction
Dissociation Constant (Kd)100 nM
FLAG-tag Protein Purification
Typical Protein Yield (per mL of resin)0.6 - 1 mg
Binding Capacity of Anti-FLAG Magnetic Beads≥ 0.6 mg DYKDDDDK-tagged fusion protein/mL of beads
Click Chemistry Reaction (CuAAC)
Rate Acceleration (compared to uncatalyzed reaction)10⁷ to 10⁸
General Reaction Time30 - 60 minutes at room temperature

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involving the Azido-PEG3-FLAG tag.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol describes the labeling of a protein containing a terminal alkyne with Azido-PEG3-FLAG.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • Azido-PEG3-FLAG

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate

  • DMSO (if needed to dissolve reagents)

  • Microcentrifuge tubes

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Azido-PEG3-FLAG in DMSO or water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 1-10 µM) and Azido-PEG3-FLAG (e.g., to a final concentration of 100 µM).

    • Add the THPTA or TBTA ligand to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO₄ to the reaction mixture to a final concentration of 0.1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification (Optional but Recommended):

    • Remove excess unreacted Azido-PEG3-FLAG and catalyst components using a desalting column or dialysis.

Protocol 2: Immunoprecipitation of FLAG-tagged Proteins using Magnetic Beads

This protocol describes the purification of a protein labeled with Azido-PEG3-FLAG using anti-FLAG magnetic beads.

Materials:

  • Cell lysate or protein solution containing the FLAG-tagged protein

  • Anti-FLAG M2 Magnetic Beads

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

  • Wash Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.5 mM EDTA)

  • Elution Buffer:

    • Acidic Elution: 0.1 M Glycine-HCl, pH 3.5

    • Competitive Elution: 1x Wash Buffer containing 150 ng/µL 3X FLAG peptide

  • Neutralization Buffer (for acidic elution): 1 M Tris-HCl, pH 8.0

  • Magnetic rack

  • Microcentrifuge tubes

Procedure:

  • Bead Preparation:

    • Resuspend the Anti-FLAG M2 Magnetic Beads by gentle vortexing.

    • Transfer the desired volume of bead slurry to a microcentrifuge tube.

    • Place the tube on a magnetic rack to capture the beads and carefully remove the supernatant.

    • Wash the beads twice with 500 µL of Lysis Buffer.

  • Binding:

    • Add the cell lysate or protein solution to the washed beads.

    • Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Washing:

    • Place the tube on the magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 mL of Wash Buffer. After the final wash, remove all residual buffer.

  • Elution:

    • For Acidic Elution:

      • Add 100 µL of 0.1 M Glycine-HCl, pH 3.5 to the beads and incubate for 5-10 minutes at room temperature with gentle shaking.

      • Place the tube on the magnetic rack and transfer the supernatant containing the eluted protein to a new tube containing 10 µL of Neutralization Buffer.

    • For Competitive Elution:

      • Add 100 µL of Elution Buffer containing 3X FLAG peptide to the beads.

      • Incubate for 30 minutes at 4°C with gentle shaking.

      • Place the tube on the magnetic rack and transfer the supernatant containing the eluted protein to a new tube.

Visualizations

The following diagrams illustrate the key workflows and mechanisms described in this guide.

G cluster_0 Step 1: Bioorthogonal Labeling (Click Chemistry) cluster_1 Step 2: Affinity Purification (Immunoprecipitation) AlkyneProtein Alkyne-modified Biomolecule LabeledProtein FLAG-tagged Biomolecule AlkyneProtein->LabeledProtein + AzidoPEGFLAG Azido-PEG3-FLAG AzidoPEGFLAG->LabeledProtein CuAAC Cu(I) Catalyst (CuAAC) CuAAC->LabeledProtein LabeledProtein_IP FLAG-tagged Biomolecule Binding Binding LabeledProtein_IP->Binding AntiFLAGBeads Anti-FLAG Antibody Beads AntiFLAGBeads->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution PurifiedProtein Purified Biomolecule Elution->PurifiedProtein

Caption: Overall workflow for labeling and purification using Azido-PEG3-FLAG.

G cluster_cuaac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Alkyne Terminal Alkyne Triazole 1,4-disubstituted 1,2,3-Triazole Alkyne->Triazole Azide Azide Azide->Triazole Copper Cu(I) Copper->Triazole catalyzes StrainedAlkyne Strained Alkyne (e.g., DBCO) Triazole2 Triazole StrainedAlkyne->Triazole2 Azide2 Azide Azide2->Triazole2

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

G cluster_elution Elution Strategies Start Start with FLAG-tagged protein bound to beads AcidElution Acidic Elution (e.g., 0.1 M Glycine pH 3.5) Start->AcidElution CompetitiveElution Competitive Elution (excess 3X FLAG peptide) Start->CompetitiveElution DenaturingElution Denaturing Elution (SDS-PAGE Buffer) Start->DenaturingElution DenaturedProtein Purified Denatured Protein AcidElution->DenaturedProtein Denatures protein NativeProtein Purified Native Protein CompetitiveElution->NativeProtein Preserves protein native structure DenaturingElution->DenaturedProtein

Caption: Elution strategies for FLAG-tag immunoprecipitation.

References

An In-Depth Technical Guide to Azido-PEG3-DYKDDDDK: Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-DYKDDDDK is a versatile, multifunctional chemical tool essential for modern proteomics and drug development. This heterobifunctional reagent integrates three key functional components: a terminal azide group, a hydrophilic polyethylene glycol (PEG) linker, and the well-characterized DYKDDDDK peptide epitope, commonly known as the FLAG® tag. This strategic combination enables researchers to perform highly specific and efficient labeling, purification, and detection of target molecules.

The azide group serves as a reactive handle for bioorthogonal "click chemistry" reactions, allowing for the covalent attachment of the entire construct to alkyne-modified molecules with high specificity and efficiency. The PEG3 linker, a short chain of three repeating ethylene glycol units, enhances the solubility of the molecule in aqueous buffers and provides a flexible spacer arm, minimizing steric hindrance between the tagged molecule and its interacting partners or detection agents. The C-terminal DYKDDDDK peptide is a widely recognized epitope for which high-affinity monoclonal antibodies are commercially available, facilitating robust immunoprecipitation, affinity purification, and immunodetection of the labeled target.

This technical guide provides a comprehensive overview of the structure of this compound, detailed experimental protocols for its application in protein labeling and purification, quantitative data to inform experimental design, and visual diagrams of key experimental workflows.

Core Structure and Properties

This compound is a synthetic molecule meticulously designed for bioconjugation applications. Its structure can be conceptually divided into three principal domains:

  • Azide (N₃) Group: This functional group is the cornerstone of the molecule's utility in click chemistry. It readily and specifically reacts with terminal alkynes in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) to form a stable triazole linkage.[1] This bioorthogonal reaction is highly efficient and can be performed in complex biological mixtures with minimal side reactions.

  • PEG3 Linker: The triethylene glycol spacer confers several advantageous properties. Its hydrophilicity improves the overall solubility of the reagent and the resulting conjugate in aqueous solutions, which is crucial for biological experiments.[2] The flexible nature of the PEG chain provides a spatial separation between the target molecule and the DYKDDDDK tag, which can reduce the potential for steric hindrance and improve the accessibility of the epitope for antibody binding.

  • DYKDDDDK (FLAG®) Peptide Tag: This octapeptide sequence (Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys) is a highly immunogenic epitope.[3] Its small size and hydrophilic nature minimize its impact on the structure, function, and localization of the protein to which it is attached.[4] A key feature of the FLAG® tag is the availability of highly specific monoclonal antibodies that enable efficient and selective capture and detection of the tagged protein.[3]

Physicochemical Properties
PropertyValueReference
Molecular Formula C₅₀H₇₅N₁₃O₂₄
Molecular Weight 1242.20 g/mol
Purity ≥ 95% (HPLC)
Solubility Soluble in water and DMSO

Data Presentation

FLAG®-Tag Protein Purification Yields

The DYKDDDDK portion of the this compound molecule allows for affinity purification of the labeled protein. The yield of purified protein can vary depending on the expression system, the specific protein, and the purification conditions. The following table provides typical protein yields for FLAG®-tag affinity chromatography.

Expression SystemTypical Protein Yield (per mL of resin)Reference
Mammalian Cells0.6 - 1.0 mg
E. coliVariable, can be lower than other tags

Note: While the FLAG®-tag system is renowned for its high specificity and gentle elution conditions, its binding capacity can be lower compared to other affinity tags.

Experimental Protocols

Protocol 1: Labeling of an Alkyne-Modified Protein with this compound via CuAAC

This protocol describes the general steps for labeling a protein containing a terminal alkyne group with this compound using a copper-catalyzed click chemistry reaction.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine, THPTA)

  • Reaction buffer (e.g., PBS)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in water or DMSO.

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein with a 5-10 fold molar excess of this compound.

    • Add the copper catalyst components. A common approach is to pre-mix CuSO₄ and THPTA before adding to the reaction mixture, followed by the addition of sodium ascorbate to initiate the reaction.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Verification:

    • Confirm the successful labeling of the protein by methods such as SDS-PAGE with in-gel fluorescence (if a fluorescent alkyne was used) or by Western blot using an anti-FLAG® antibody.

Protocol 2: Affinity Purification of a Labeled Protein using Anti-FLAG® Resin

This protocol outlines the steps for purifying a protein that has been labeled with this compound using anti-FLAG® affinity chromatography.

Materials:

  • Cell lysate or solution containing the this compound-labeled protein

  • Anti-FLAG® M2 affinity gel/resin

  • Wash buffer (e.g., Tris-buffered saline, TBS)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 3.5 or TBS containing 3x FLAG® peptide)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0) for acidic elution

Procedure:

  • Resin Equilibration:

    • Wash the anti-FLAG® affinity resin with wash buffer to remove any storage solution.

  • Binding:

    • Incubate the protein solution with the equilibrated resin. The incubation can be performed in a batch format (in a tube with gentle rotation) or by passing the solution over a packed column. Incubation is typically carried out for 1-4 hours at 4°C.

  • Washing:

    • Wash the resin extensively with wash buffer to remove non-specifically bound proteins. This step is critical for obtaining a high-purity product.

  • Elution:

    • Competitive Elution: Add an excess of 3x FLAG® peptide to the resin to compete with the bound protein for the antibody binding sites. This is a gentle elution method that preserves the native conformation of the protein.

    • Acidic Elution: Alternatively, use a low pH buffer (e.g., 0.1 M glycine-HCl, pH 3.5) to disrupt the antibody-antigen interaction. Immediately neutralize the eluted fractions with a neutralization buffer to prevent protein denaturation.

  • Analysis:

    • Analyze the purified protein by SDS-PAGE and Western blot to confirm its identity and purity.

Mandatory Visualization

Structure of this compound

G cluster_Azide Azide Group cluster_PEG PEG3 Linker cluster_FLAG DYKDDDDK (FLAG®) Tag N3 N₃- PEG1 CH₂-CH₂-O- PEG2 CH₂-CH₂-O- PEG3 CH₂-CH₂-O- Linker CH₂-CH₂-C(O)-NH- Asp1 Asp- Tyr Tyr- Lys1 Lys- Asp2 Asp- Asp3 Asp- Asp4 Asp- Asp5 Asp- Lys2 Lys

Caption: Chemical structure of this compound.

Experimental Workflow: Protein Labeling and Purification

G start Start: Alkyne-Modified Protein click CuAAC Click Chemistry (CuSO₄, NaAsc, THPTA) start->click reagent This compound reagent->click labeled_protein Labeled Protein Mixture click->labeled_protein purification Anti-FLAG® Affinity Chromatography labeled_protein->purification unbound Unbound Proteins (Flow-through) purification->unbound Discard wash Wash Steps purification->wash elution Elution (3x FLAG® Peptide or Low pH) wash->elution purified_protein Purified Labeled Protein elution->purified_protein analysis Downstream Analysis (SDS-PAGE, Western Blot, MS) purified_protein->analysis

Caption: Workflow for labeling and purification.

Logical Relationship: Bioorthogonal Labeling Strategy

G Target Target Protein with Alkyne Handle Reaction Bioorthogonal Reaction (Click Chemistry) Target->Reaction Reagent This compound Reagent->Reaction Conjugate Protein-PEG3-DYKDDDDK Conjugate Reaction->Conjugate Application Downstream Applications Conjugate->Application Purification Affinity Purification Application->Purification Detection Immunodetection Application->Detection Interaction Protein-Protein Interaction Studies Application->Interaction

Caption: Strategy for bioorthogonal labeling.

References

Unveiling the Azido-PEG3-FLAG Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of proteomics and drug development, precision and versatility are paramount. The Azido-PEG3-FLAG peptide has emerged as a powerful tool, enabling researchers to meticulously tag, capture, and analyze proteins of interest. This in-depth technical guide serves as a comprehensive resource for scientists and professionals in the field, detailing the core properties, experimental applications, and visualization of workflows involving this trifunctional peptide.

The Azido-PEG3-FLAG peptide is a synthetic construct meticulously designed with three key functional components: an azide group for bioorthogonal "click" chemistry, a hydrophilic polyethylene glycol (PEG3) linker, and the well-established FLAG epitope tag (DYKDDDDK) for immunodetection and purification. This unique combination allows for the covalent labeling of alkyne-modified biomolecules, enhanced solubility, and subsequent, highly specific isolation and analysis.

Core Physicochemical Properties

A thorough understanding of the peptide's physical and chemical characteristics is fundamental to its successful application. The following table summarizes the key quantitative data for the Azido-PEG3-FLAG peptide.

PropertyValueSource
Molecular Formula C₅₉H₈₈N₁₆O₂₇SJena Bioscience[1]
Molecular Weight 1485.49 g/mol Jena Bioscience[1]
Exact Mass 1484.57 g/mol Jena Bioscience[1]
Purity ≥ 95% (HPLC)Jena Bioscience[1], Peptidepharma[2]
Appearance White to off-white solidJena Bioscience
Solubility Water, PBS (up to 30 mM tested)Jena Bioscience
Storage Conditions Store at -20 °CJena Bioscience
Shelf Life 12 months from date of deliveryJena Bioscience

Experimental Protocols

The utility of the Azido-PEG3-FLAG peptide is best demonstrated through its application in common biochemical workflows. Below are detailed methodologies for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and subsequent immunoprecipitation.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines the steps for covalently attaching the Azido-PEG3-FLAG peptide to an alkyne-modified protein in a cell lysate.

Materials:

  • Cell lysate containing alkyne-modified protein

  • Azido-PEG3-FLAG peptide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate (CuSO₄)

  • Protein extraction buffer

  • Phosphate-buffered saline (PBS)

  • DMSO or water for stock solutions

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of Azido-PEG3-FLAG peptide in DMSO or water.

    • Prepare a 100 mM stock solution of TCEP in water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50 µL of protein lysate (1-5 mg/mL) with 90 µL of PBS buffer.

    • Add 20 µL of the 2.5 mM Azido-PEG3-FLAG peptide solution.

  • Catalyst Addition:

    • Add 10 µL of the 100 mM THPTA solution and vortex briefly.

    • Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.

  • Initiation and Incubation:

    • Initiate the click reaction by adding 10 µL of a freshly prepared 300 mM sodium ascorbate solution.

    • Vortex the mixture briefly.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Downstream Processing:

    • The FLAG-tagged protein is now ready for subsequent applications such as immunoprecipitation.

Protocol 2: Immunoprecipitation of FLAG-Tagged Proteins

This protocol describes the enrichment of the newly FLAG-tagged protein from the cell lysate using anti-FLAG affinity beads.

Materials:

  • Cell lysate containing FLAG-tagged protein from Protocol 1

  • Anti-FLAG M2 Affinity Gel or Magnetic Beads

  • Tris-buffered saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Wash Buffer: TBS with 0.5% Nonidet™ P40 Substitute

  • Elution Buffer: 0.1 M Glycine HCl, pH 3.5 or 3x FLAG peptide solution (150 ng/µL in TBS)

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Bead Preparation:

    • Dispense 20-40 µL of the anti-FLAG bead slurry into a microcentrifuge tube.

    • Wash the beads twice with 500 µL of TBS, pelleting the beads by centrifugation (5,000 x g for 30 seconds) or using a magnetic stand between washes.

  • Binding:

    • Add the cell lysate containing the FLAG-tagged protein to the washed beads.

    • Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three times with 1 mL of Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Acidic Elution: Add 5 resin volumes of 0.1 M Glycine HCl (pH 3.0) and incubate for 5 minutes at room temperature with gentle rotation. Pellet the beads and transfer the supernatant containing the purified protein to a new tube containing 1/10th volume of Neutralization Buffer.

    • Competitive Elution: Add 5 resin volumes of 3x FLAG peptide solution and incubate for 30 minutes at 4°C with gentle rotation. Pellet the beads and collect the supernatant.

  • Analysis:

    • The eluted protein can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing the Workflow and Applications

To further elucidate the utility of the Azido-PEG3-FLAG peptide, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and its application in studying signaling pathways.

experimental_workflow cluster_0 Metabolic Labeling cluster_1 Lysis & Labeling cluster_2 Purification & Analysis Alkyne-modified precursor Alkyne-modified precursor Cell Culture Cell Culture Alkyne-modified precursor->Cell Culture Incubation Cell Lysis Cell Lysis Cell Culture->Cell Lysis Click Chemistry Click Chemistry Cell Lysis->Click Chemistry CuAAC Immunoprecipitation Immunoprecipitation Click Chemistry->Immunoprecipitation Anti-FLAG Beads Azido-PEG3-FLAG Azido-PEG3-FLAG Azido-PEG3-FLAG->Click Chemistry SDS-PAGE / Western Blot SDS-PAGE / Western Blot Immunoprecipitation->SDS-PAGE / Western Blot Mass Spectrometry Mass Spectrometry Immunoprecipitation->Mass Spectrometry

Experimental workflow for protein labeling and analysis.

signaling_pathway cluster_0 Cellular Process cluster_1 Experimental Intervention cluster_2 Downstream Analysis Stimulus Stimulus Signaling_Cascade Signaling_Cascade Stimulus->Signaling_Cascade Protein_Modification Protein_Modification Signaling_Cascade->Protein_Modification e.g., Glycosylation Metabolic_Labeling Metabolic Labeling (Alkyne Sugar) Protein_Modification->Metabolic_Labeling Click_Reaction Click Reaction (Azido-PEG3-FLAG) Metabolic_Labeling->Click_Reaction Enrichment FLAG IP Click_Reaction->Enrichment Identification Mass Spectrometry Enrichment->Identification

Analysis of protein modifications in a signaling pathway.

The Azido-PEG3-FLAG peptide stands out as a cornerstone reagent in modern chemical biology, offering a streamlined and effective method for the investigation of complex biological systems. Its robust performance in diverse applications continues to empower researchers to push the boundaries of scientific discovery.

References

The Core of Bioconjugation: An In-depth Technical Guide to the PEG3 Linker in Azido-PEG3-FLAG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the selection of a linker molecule is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic properties of the final conjugate. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has risen to prominence as a foundational technology. This guide provides a comprehensive technical exploration of the Azido-PEG3-FLAG molecule, with a specific focus on the pivotal role of its short, discrete PEG3 linker. Comprising three ethylene glycol units, the PEG3 spacer offers a finely tuned balance of hydrophilicity, flexibility, and a defined length, rendering it an exceptionally versatile tool in the design of advanced therapeutics and research reagents.

This document will delve into the quantitative impact of the PEG3 linker on the physicochemical properties of bioconjugates, provide detailed experimental protocols for its application in key methodologies, and visualize complex workflows and molecular relationships through clear and concise diagrams.

The Azido-PEG3-FLAG Construct: A Trifunctional Tool

The Azido-PEG3-FLAG molecule is a heterobifunctional reagent meticulously designed for the precise and efficient labeling and detection of target molecules. It is composed of three key functional moieties, each with a distinct role:

  • Azido Group (N₃): This functional group serves as a chemical handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, enabling the covalent attachment of the entire construct to molecules bearing an alkyne group.

  • PEG3 Linker (- (OCH₂CH₂)₃ -): This central component acts as a flexible, hydrophilic spacer. Its primary functions are to improve the solubility of the conjugate, reduce steric hindrance between the conjugated molecules, and potentially enhance the pharmacokinetic profile of the modified molecule by increasing its hydrodynamic radius.

  • FLAG Tag (DYKDDDDK): This well-characterized epitope tag is a short peptide sequence (Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys) that is recognized by highly specific anti-FLAG antibodies. This enables the straightforward detection, purification, and quantification of the tagged molecule through established immunological techniques such as immunoprecipitation and Western blotting.

Quantitative Properties of the PEG3 Linker

The deliberate choice of a short PEG3 linker imparts several advantageous physicochemical properties to the Azido-PEG3-FLAG molecule and the resulting bioconjugates. While extensive quantitative data for the PEG3 linker's direct impact on a wide range of proteins is not always readily available in comparative studies, the following table summarizes its intrinsic properties and known effects.

PropertyValueSignificance
Molecular Formula C₇H₁₆O₄Defines the elemental composition.
Molecular Weight 164.20 g/mol Provides the mass of the linker.[1]
Length Approximately 14 Å (Angstroms)Offers a defined spatial separation between the azide and the FLAG tag, which can be crucial for minimizing steric hindrance and allowing independent functioning of the conjugated moieties. The length of a PEG3 linker is considered optimal for some applications, providing sufficient separation without being excessively long.[2]
Solubility High in aqueous solutionsThe hydrophilic nature of the ethylene glycol repeats significantly enhances the water solubility of often hydrophobic molecules to which it is attached.[2]
Flexibility HighThe rotatable bonds within the PEG chain provide considerable conformational flexibility, which can facilitate the interaction of the conjugated partners with their respective targets.

The Impact of PEG3 on Bioconjugate Properties

The incorporation of a PEG3 linker can significantly influence the overall characteristics of a bioconjugate.

Enhanced Solubility and Stability

A primary advantage of PEGylation, even with a short PEG3 linker, is the enhancement of solubility.[3] Many therapeutic agents and fluorescent dyes are hydrophobic and prone to aggregation in aqueous environments. The hydrophilic PEG3 chain can help to mitigate this, improving the overall stability and handling of the bioconjugate.

Improved Pharmacokinetics

PEGylation is a well-established strategy for improving the pharmacokinetic profiles of therapeutic molecules.[] While longer PEG chains generally have a more pronounced effect, even short linkers like PEG3 can contribute to an increased hydrodynamic radius. This can lead to reduced renal clearance and a longer circulation half-life, potentially allowing for less frequent dosing and an enhanced therapeutic window. However, it has also been noted that the inclusion of a PEG3 linker can sometimes lead to more rapid excretion of certain radiolabeled antibody constructs compared to those without the linker.

Experimental Protocols

The successful application of Azido-PEG3-FLAG relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for its primary applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of Azido-PEG3-FLAG to an alkyne-containing molecule using a copper catalyst.

Materials:

  • Alkyne-functionalized molecule

  • Azido-PEG3-FLAG

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS)

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-functionalized molecule and Azido-PEG3-FLAG in a minimal amount of anhydrous DMSO or DMF before diluting with the reaction buffer.

    • Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized molecule and Azido-PEG3-FLAG in the reaction buffer.

    • Prepare a premix of CuSO₄ and THPTA.

    • Add the CuSO₄/THPTA premix to the reaction mixture.

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification:

    • Purify the resulting FLAG-tagged conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove unreacted reagents and the catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of Azido-PEG3-FLAG to a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • DBCO-functionalized molecule

  • Azido-PEG3-FLAG

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Dissolve the DBCO-functionalized molecule and Azido-PEG3-FLAG in a minimal amount of anhydrous DMSO or DMF before diluting with the reaction buffer.

  • Reaction Setup:

    • Combine the DBCO-functionalized molecule and Azido-PEG3-FLAG in the reaction buffer. A slight molar excess of one reagent may be used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by appropriate analytical techniques.

  • Purification:

    • Purify the conjugate using a suitable method as described in the CuAAC protocol to remove any unreacted starting materials.

Protocol 3: Immunoprecipitation (IP) of FLAG-Tagged Proteins

This protocol details the isolation of a FLAG-tagged protein from a cell lysate using anti-FLAG affinity gel.

Materials:

  • Cell lysate containing the FLAG-tagged protein

  • Anti-FLAG M2 Affinity Gel (e.g., from Sigma-Aldrich)

  • IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol)

  • Wash Buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Elution Buffer (e.g., 3X FLAG peptide solution or 0.1 M glycine-HCl, pH 3.5)

  • Microcentrifuge tubes

Procedure:

  • Bead Preparation:

    • Resuspend the anti-FLAG affinity gel and transfer the desired amount to a microcentrifuge tube.

    • Wash the beads twice with TBS by centrifugation and removal of the supernatant.

  • Binding:

    • Add the cell lysate to the equilibrated beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Centrifuge the tube to pellet the beads and aspirate the supernatant.

    • Wash the beads three times with IP Lysis Buffer or TBS to remove non-specifically bound proteins.

  • Elution:

    • Competitive Elution: Add 3X FLAG peptide solution to the beads and incubate for 30 minutes at 4°C with gentle shaking. Centrifuge and collect the supernatant containing the purified protein.

    • Acidic Elution: Add 0.1 M glycine-HCl, pH 3.5, to the beads and incubate for 5-10 minutes at room temperature. Centrifuge and transfer the supernatant to a new tube containing a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.0).

Protocol 4: Western Blotting for FLAG-Tag Detection

This protocol describes the detection of a FLAG-tagged protein following SDS-PAGE and transfer to a membrane.

Materials:

  • Protein sample separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibody: Anti-FLAG antibody (e.g., M2 monoclonal antibody)

  • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

Procedure:

  • Blocking:

    • Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the anti-FLAG primary antibody in Blocking Buffer according to the manufacturer's recommendations.

    • Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Visualize the signal using an appropriate imaging system.

Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Azido_PEG3_FLAG_Structure cluster_AzidoPEG3FLAG Azido-PEG3-FLAG Molecule cluster_Function Functional Roles Azide Azido Group (N₃) PEG3 PEG3 Linker (- (OCH₂CH₂)₃ -) Azide->PEG3 Click_Chemistry Click Chemistry (CuAAC/SPAAC) Azide->Click_Chemistry FLAG FLAG Tag (DYKDDDDK) PEG3->FLAG Solubility_Spacing Solubility & Spacing PEG3->Solubility_Spacing Detection_Purification Detection & Purification FLAG->Detection_Purification

Caption: Logical relationship of the components of the Azido-PEG3-FLAG molecule.

Click_Chemistry_Workflow cluster_Reactants Reactants cluster_Reaction Click Reaction cluster_Product Product Azido_PEG3_FLAG Azido-PEG3-FLAG Reaction_Mix Reaction Mix Azido_PEG3_FLAG->Reaction_Mix Alkyne_Molecule Alkyne-functionalized Molecule Alkyne_Molecule->Reaction_Mix Catalyst Cu(I) Catalyst (for CuAAC) or Strain (for SPAAC) Reaction_Mix->Catalyst Conjugate FLAG-tagged Conjugate Catalyst->Conjugate Covalent Bond Formation Purification Purification Conjugate->Purification Purified_Product Purified FLAG-tagged Conjugate Purification->Purified_Product

Caption: Experimental workflow for click chemistry using Azido-PEG3-FLAG.

IP_Western_Workflow cluster_IP Immunoprecipitation cluster_Western Western Blotting Cell_Lysate Cell Lysate with FLAG-tagged Protein Binding Binding Cell_Lysate->Binding Anti_FLAG_Beads Anti-FLAG Affinity Gel Anti_FLAG_Beads->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Purified_Protein Purified FLAG-tagged Protein Elution->Purified_Protein SDS_PAGE SDS-PAGE & Transfer Purified_Protein->SDS_PAGE Blocking Blocking SDS_PAGE->Blocking Primary_Ab Primary Antibody (Anti-FLAG) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Signal Detected Signal Detection->Signal

Caption: Workflow for immunoprecipitation and Western blot detection of FLAG-tagged proteins.

Conclusion

The Azido-PEG3-FLAG molecule, with its thoughtfully designed trifunctional architecture, stands as a powerful tool for researchers and drug development professionals. The integral PEG3 linker, though short, plays a significant and multifaceted role. Its ability to enhance solubility, provide optimal spatial separation, and potentially improve pharmacokinetic profiles makes it an invaluable component in the rational design of bioconjugates. The detailed experimental protocols and visualizations provided in this guide offer a practical framework for harnessing the full potential of Azido-PEG3-FLAG in a wide range of applications, from fundamental biological research to the development of next-generation targeted therapeutics. As the field of bioconjugation continues to advance, the strategic use of well-characterized and versatile reagents like Azido-PEG3-FLAG will be paramount in driving innovation and success.

References

The Azide Group: A Lynchpin for Advanced Bioconjugation Strategies with Azido-PEG3-DYKDDDDK

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of scientific research and drug development, the ability to specifically and efficiently label and conjugate biomolecules is paramount. The molecule Azido-PEG3-DYKDDDDK has emerged as a powerful tool in this arena, and at its core lies the versatile and highly reactive azide functional group. This technical guide delves into the fundamental role of the azide moiety in this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its function, supported by quantitative data, detailed experimental protocols, and clear visual diagrams.

The this compound reagent is a multi-component molecule designed for precision in bioconjugation. It comprises an azide group for chemical ligation, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and the DYKDDDDK peptide sequence, a well-known FLAG-tag for protein purification and detection.[1][2][3] The azide group, a small and bioorthogonal functional group, is the key to covalently attaching this entire construct to other molecules of interest.[4] Its "bioorthogonal" nature means that it does not react with naturally occurring functional groups within biological systems, thus ensuring high specificity and minimizing off-target reactions.[5]

The primary function of the azide group is to participate in highly efficient and specific chemical reactions, broadly categorized as "click chemistry" and the Staudinger ligation. These reactions form the basis for the utility of this compound in a wide array of applications, including protein labeling, drug targeting, and the development of antibody-drug conjugates (ADCs).

Core Reactivity of the Azide Group

The azide group's utility stems from its participation in two main classes of bioorthogonal reactions:

  • Azide-Alkyne Cycloadditions : This is the most prominent application of the azide group in bioconjugation. It involves the reaction of an azide with an alkyne to form a stable triazole ring. This reaction can be performed in two primary ways:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient and rapid reaction is catalyzed by copper(I) ions. It is characterized by high yields and specificity for terminal alkynes. However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the need for a toxic catalyst, SPAAC utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts readily with an azide without the need for copper. This makes SPAAC highly suitable for live-cell imaging and in vivo studies.

  • Staudinger Ligation : This reaction occurs between an azide and a phosphine, resulting in the formation of a stable amide bond. The "traceless" variant of this reaction is particularly useful as it does not incorporate the phosphine oxide byproduct into the final conjugate.

Quantitative Data Presentation

The choice between different azide-based ligation strategies often depends on factors such as reaction kinetics, efficiency, and biocompatibility. The following tables summarize key quantitative data for CuAAC and SPAAC reactions, providing a basis for comparison.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference(s)
Catalyst Copper(I)None
Second-Order Rate Constant (M⁻¹s⁻¹) 1 - 10010⁻³ - 1 (highly dependent on cyclooctyne)
Biocompatibility Lower (due to copper cytotoxicity)High (copper-free)
Reaction Conditions Aqueous or organic solvents, pH 4-12, wide temperature rangePhysiological conditions
Reactant Stability Terminal alkynes are generally stableStrained cyclooctynes can be less stable
Strained AlkyneSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl AzideReference(s)
DBCO~0.1 - 1.0
BCN~0.01 - 0.1

Experimental Protocols

Detailed methodologies for utilizing the azide functionality of this compound are crucial for successful bioconjugation. Below are generalized protocols for the key reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a terminal alkyne-containing protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate

  • Degassed buffer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-modified protein in degassed buffer.

    • Prepare a 10 mM stock solution of this compound in a compatible solvent (e.g., DMSO or water).

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in a compatible solvent.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein and this compound (typically at a 1:5 to 1:20 molar ratio of protein to azide reagent).

    • In a separate tube, premix the CuSO₄ and THPTA/TBTA ligand at a 1:2 molar ratio and let it incubate for a few minutes.

    • Add the copper/ligand solution to the protein/azide mixture.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentrations should typically be in the range of 10-100 µM for the protein, with an excess of the other reagents.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the resulting FLAG-tagged protein using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove unreacted reagents and byproducts.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the labeling of a DBCO-functionalized protein with this compound.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your DBCO-modified protein in the reaction buffer.

    • Prepare a 10 mM stock solution of this compound in a compatible solvent (e.g., DMSO or water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-modified protein and this compound (typically at a 1:3 to 1:10 molar ratio of protein to azide reagent).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction progress can be monitored by SDS-PAGE, looking for a shift in the molecular weight of the protein.

  • Purification:

    • Purify the conjugated protein using a suitable method like size-exclusion chromatography or dialysis to remove any unreacted this compound.

Protocol 3: Staudinger Ligation

This protocol provides a general workflow for the conjugation of a phosphine-labeled molecule to this compound.

Materials:

  • Phosphine-labeled molecule of interest

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4) or a mixture of an organic solvent and water (e.g., THF/water).

Procedure:

  • Reagent Preparation:

    • Dissolve the phosphine-labeled molecule in the chosen solvent system.

    • Dissolve this compound in the same solvent system.

  • Reaction Setup:

    • Combine the phosphine-labeled molecule and this compound in a reaction vessel. A slight excess of the phosphine reagent is often used.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.

  • Purification:

    • Purify the final conjugate to remove the phosphine oxide byproduct and any unreacted starting materials.

Mandatory Visualizations

To further elucidate the processes described, the following diagrams illustrate the core signaling pathways and experimental workflows.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide This compound (R-N3) Triazole Stable Triazole Linkage (DYKDDDDK-PEG3-Triazole-R') Azide->Triazole Alkyne Alkyne-modified Molecule (R'-C≡CH) Alkyne->Triazole CuSO4 Cu(II)SO4 CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Triazole Catalysis Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilization

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.

SPAAC_Workflow Start Start: Prepare Reactants PrepareAzide Dissolve this compound in compatible solvent Start->PrepareAzide PrepareDBCO Prepare DBCO-modified protein in reaction buffer Start->PrepareDBCO Mix Combine Azide and DBCO-protein solutions PrepareAzide->Mix PrepareDBCO->Mix Incubate Incubate at room temperature (2-12h) or 4°C overnight Mix->Incubate Purify Purify conjugate via Size-Exclusion Chromatography or Dialysis Incubate->Purify End End: Purified FLAG-tagged Protein Purify->End

Caption: Experimental Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Staudinger_Ligation_Mechanism Azide This compound (R-N3) AzaYlide Aza-ylide Intermediate Azide->AzaYlide Phosphine Engineered Phosphine (R'-P(Ph)2) Phosphine->AzaYlide Amide Stable Amide Bond (DYKDDDDK-PEG3-NH-CO-R'') AzaYlide->Amide Intramolecular Rearrangement & Hydrolysis N2 N2 gas AzaYlide->N2 Release

Caption: Mechanism of the Staudinger Ligation.

References

An In-Depth Technical Guide to Protein Purification Using Azido-PEG3-DYKDDDDK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG3-DYKDDDDK, a versatile chemical tool for the purification of proteins. It details the underlying principles, experimental protocols, and technical data to facilitate its effective use in research and development.

Introduction to this compound

This compound, also known as Azido-PEG3-FLAG, is a bifunctional reagent designed for a two-step protein purification strategy. It combines the functionalities of "click chemistry" and affinity chromatography, offering a highly specific and efficient method for isolating proteins of interest.

The molecule consists of three key components:

  • An Azido Group (N₃): This functional group enables the covalent attachment of the tag to a protein of interest via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry".[1][2] This requires the protein to be metabolically, enzymatically, or chemically modified to contain an alkyne group.

  • A Polyethylene Glycol (PEG3) Linker: The short PEG linker enhances the solubility of the tag and the resulting tagged protein, minimizing potential aggregation and improving accessibility of the affinity tag.

  • A DYKDDDDK Peptide (FLAG® tag): This well-established octapeptide sequence is a highly specific epitope for anti-FLAG antibodies.[3][4] This allows for efficient capture and purification of the tagged protein using affinity chromatography.

Principle of the Two-Step Purification Strategy

The purification process using this compound involves two main stages:

  • Covalent Tagging via Click Chemistry: The azido group of the reagent reacts with an alkyne-modified protein of interest, forming a stable triazole linkage. This reaction is highly specific and bio-orthogonal, meaning it does not interfere with native cellular processes.

  • Affinity Purification: The now FLAG-tagged protein is captured by an anti-FLAG antibody immobilized on a solid support, such as agarose or magnetic beads. After washing away unbound cellular components, the purified protein is eluted from the support.

Quantitative Data: Comparison of Anti-FLAG Affinity Resins

The choice of affinity resin is crucial for successful purification. The binding capacity and elution efficiency can vary between different types of resins and manufacturers. Below is a summary of reported binding capacities for various commercially available anti-FLAG affinity resins.

Resin TypeSupplierReported Binding Capacity
Anti-DYKDDDDK Affinity BeadsAbcam>1 mg DYKDDDDK fusion protein/mL medium
DDKTrap™ Anti-DDK Affinity ResinOriGene>1 mg DDK-tagged protein/mL resin
Anti-Flag Agarose Affinity ResinProtein Ark>1 mg of DYKDDDDK-tagged fusion protein per 1 mL of beads slurry
ANTI-FLAG® M2 Magnetic BeadsSigma-Aldrich~0.6 mg of FLAG fusion protein per 1 ml of packed magnetic beads
DYKDDDDK-tagged Protein Purification KitElabscience1mL affinity gel can purify at least 1.2mg DYKDDDDK fusion protein

Note: Binding capacity can be influenced by factors such as the size and nature of the target protein, flow rate during purification, and buffer conditions.

Experimental Protocols

Protocol 1: Labeling of an Alkyne-Modified Protein using CuAAC Click Chemistry

This protocol outlines the general steps for labeling a protein containing an alkyne group with this compound using a copper(I)-catalyzed reaction.

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • DMSO (for dissolving reagents)

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of the copper ligand in DMSO or water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein with this compound to a final concentration of 20-200 µM for the protein and a 1.5-fold molar excess of the azide tag.

    • Add the copper ligand to a final concentration of 200 µM.

    • Add CuSO₄ to a final concentration of 200 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 400 µM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle shaking.

  • Removal of Excess Reagents:

    • Remove unreacted this compound and copper catalyst using a desalting column or dialysis against a suitable buffer (e.g., TBS).

Protocol 2: Affinity Purification of the FLAG-tagged Protein

This protocol describes the purification of the this compound-labeled protein using anti-FLAG affinity resin.

Materials:

  • FLAG-tagged protein lysate

  • Anti-FLAG M2 Affinity Gel (e.g., agarose beads)

  • Binding/Wash Buffer: Tris-buffered saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Elution Buffers:

    • Competitive Elution: 100-200 µg/mL 3X FLAG® peptide in TBS.

    • Acidic Elution: 0.1 M Glycine-HCl, pH 3.0-3.5.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Spin columns or chromatography columns

Procedure:

  • Resin Equilibration:

    • Wash the required amount of anti-FLAG affinity resin with 10 column volumes of TBS to remove storage buffer.

  • Binding:

    • Add the FLAG-tagged protein lysate to the equilibrated resin.

    • Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Washing:

    • Wash the resin with 20-30 column volumes of TBS to remove unbound proteins.

  • Elution:

    • Method A: Competitive Elution with 3X FLAG Peptide

      • Add 1-5 column volumes of 3X FLAG peptide solution to the resin.

      • Incubate for 30 minutes at 4°C with gentle shaking.

      • Collect the eluate containing the purified protein.

      • Repeat the elution step for higher recovery.

    • Method B: Acidic Elution with Glycine-HCl

      • Add 1-5 column volumes of 0.1 M Glycine-HCl to the resin.

      • Incubate for 5-10 minutes at room temperature.

      • Collect the eluate and immediately neutralize by adding 1/10th volume of 1 M Tris-HCl, pH 8.0.

Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Step 1: Click Chemistry Labeling cluster_purification Step 2: Affinity Purification protein Alkyne-Modified Protein reaction Click Reaction protein->reaction azido_tag This compound azido_tag->reaction reagents CuSO4 + Ligand + Sodium Ascorbate reagents->reaction tagged_protein FLAG-Tagged Protein reaction->tagged_protein lysate Cell Lysate with Tagged Protein tagged_protein->lysate binding Binding lysate->binding resin Anti-FLAG Affinity Resin resin->binding washing Washing binding->washing elution Elution washing->elution purified_protein Purified Protein elution->purified_protein molecular_interaction cluster_resin Affinity Resin cluster_protein Tagged Protein Complex bead Agarose Bead antibody Anti-FLAG Antibody bead->antibody covalently linked flag DYKDDDDK Tag antibody->flag specific binding protein Protein of Interest peg PEG3 Linker protein->peg peg->flag

References

An In-depth Technical Guide to Bioorthogonal Labeling with Azido-PEG3-FLAG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bioorthogonal labeling using Azido-PEG3-FLAG, a versatile chemical probe for the selective introduction of the FLAG epitope tag (DYKDDDDK) onto biomolecules. This methodology leverages the power of click chemistry to covalently attach the FLAG tag to alkyne-modified proteins, glycans, or other cellular components. The incorporated FLAG tag then serves as a robust handle for downstream applications, including protein enrichment for mass spectrometry-based proteomics, immunoprecipitation to study protein-protein interactions, and detection via Western blotting. This guide details the core principles, provides step-by-step experimental protocols, presents quantitative data for experimental planning, and illustrates key workflows and a relevant signaling pathway using Graphviz diagrams.

Introduction to Bioorthogonal Labeling and Azido-PEG3-FLAG

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes. These reactions are characterized by their high specificity and efficiency in complex biological environments. A cornerstone of bioorthogonal chemistry is the "click chemistry" concept, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an azide and an alkyne functional group.

Azido-PEG3-FLAG is a trifunctional molecule designed for bioorthogonal labeling applications. It consists of:

  • An Azide Group (N₃): This functional group is the reactive handle for click chemistry, enabling covalent linkage to alkyne-modified biomolecules.

  • A Polyethylene Glycol (PEG) Linker (PEG3): The short PEG spacer enhances the solubility of the molecule in aqueous buffers and minimizes steric hindrance, improving accessibility for subsequent antibody binding.

  • A FLAG Tag (DYKDDDDK): This well-characterized epitope tag is recognized with high affinity and specificity by commercially available anti-FLAG antibodies, facilitating a wide range of downstream applications.[1]

The use of Azido-PEG3-FLAG allows for a two-step labeling strategy. First, a biomolecule of interest is metabolically or enzymatically labeled with an alkyne-containing precursor. Subsequently, the alkyne-modified biomolecule is reacted with Azido-PEG3-FLAG via CuAAC, resulting in the covalent attachment of the FLAG tag.

Core Principles and Applications

The versatility of the Azido-PEG3-FLAG system lends itself to a variety of applications in cellular and molecular biology:

  • Glycoprotein Enrichment and Analysis: By metabolically labeling cells with an alkyne-modified sugar, such as tetraacetylated N-alkynylgalactosamine (Ac4GalNAl), nascent glycoproteins become tagged with alkynes. Subsequent reaction with Azido-PEG3-FLAG allows for the enrichment of these glycoproteins using anti-FLAG affinity chromatography, enabling their identification and quantification by mass spectrometry.

  • Protein-Protein Interaction Studies: A specific protein can be metabolically labeled with an alkyne-containing unnatural amino acid. After click reaction with Azido-PEG3-FLAG, the protein and its interacting partners can be co-immunoprecipitated using anti-FLAG antibodies, allowing for the characterization of protein complexes.

  • Visualization of Biomolecules: While not a primary application of the FLAG-tag itself, the azide handle can be used to attach fluorophores for imaging studies. However, the main utility of Azido-PEG3-FLAG lies in purification and detection applications.

Experimental Protocols

This section provides a detailed, integrated protocol for the bioorthogonal labeling of glycoproteins in cultured mammalian cells using Ac4GalNAl, followed by click chemistry with Azido-PEG3-FLAG, cell lysis, immunoprecipitation, and Western blot analysis.

Metabolic Labeling of Glycoproteins
  • Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) in appropriate growth medium and culture until they reach approximately 70-80% confluency.

  • Preparation of Ac4GalNAl Stock Solution: Prepare a 50 mM stock solution of Ac4GalNAl in sterile dimethyl sulfoxide (DMSO).

  • Metabolic Labeling: Add the Ac4GalNAl stock solution directly to the cell culture medium to a final concentration of 25-50 µM. As a negative control, treat a parallel culture with an equivalent volume of DMSO.

  • Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).

Click Chemistry Reaction (CuAAC)
  • Harvest and Wash Cells: Gently wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove excess labeling reagent. Harvest the cells by scraping or trypsinization.

  • Prepare Click Chemistry Reagents:

    • Azido-PEG3-FLAG: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in water. THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use. Sodium ascorbate is the reducing agent that converts Cu(II) to the catalytic Cu(I) species.

  • Perform Click Reaction:

    • Resuspend the cell pellet in 500 µL of PBS.

    • Add the following reagents in order, vortexing gently after each addition:

      • Azido-PEG3-FLAG stock solution to a final concentration of 100 µM.

      • CuSO₄ stock solution to a final concentration of 1 mM.

      • THPTA stock solution to a final concentration of 1 mM.

      • Sodium ascorbate stock solution to a final concentration of 2 mM.

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

Cell Lysis and Protein Quantification
  • Wash Cells: Pellet the cells by centrifugation and wash three times with ice-cold PBS to remove excess click chemistry reagents.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes, vortexing occasionally. For enhanced lysis, sonicate the sample briefly.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Immunoprecipitation of FLAG-Tagged Glycoproteins
  • Prepare Antibody-Bead Conjugates:

    • Resuspend anti-FLAG M2 affinity gel (e.g., agarose beads).

    • Wash 30 µL of the bead slurry per sample three times with 1 mL of ice-cold IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100).

  • Immunoprecipitation:

    • Normalize the protein concentration of the cell lysates with lysis buffer.

    • Add 500 µg to 1 mg of total protein to the washed anti-FLAG beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold IP buffer.

    • Perform a final wash with 1 mL of ice-cold PBS.

Elution and Western Blot Analysis
  • Elution:

    • Denaturing Elution: Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes at 95°C.

    • Competitive Elution (for functional assays): Elute the bound proteins by incubating the beads with a solution of 3x FLAG peptide (100-200 µg/mL in TBS) for 30 minutes at 4°C.

  • SDS-PAGE and Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the protein of interest or a general glycoprotein stain overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

The following tables provide representative quantitative data that can be expected from experiments utilizing Azido-PEG3-FLAG for glycoprotein enrichment.

Table 1: Metabolic Labeling Efficiency with Ac4GalNAl

Cell LineAc4GalNAl Concentration (µM)Incubation Time (hours)Labeling Efficiency (%)
HEK293T2524~70
HEK293T5024~85
HeLa2548~65
HeLa5048~80

Labeling efficiency can be assessed by flow cytometry after a click reaction with a fluorescent alkyne.

Table 2: Enrichment of a Model Glycoprotein using Azido-PEG3-FLAG Immunoprecipitation

SampleInput (µg)Elution (µg)Enrichment Factor
Control (DMSO)500< 0.1-
Ac4GalNAl + Azido-PEG3-FLAG5005.2~52

Enrichment factor is calculated as (µg of eluted protein / µg of input protein) x 100. This is a hypothetical example.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry cluster_downstream Downstream Analysis cells Mammalian Cells ac4galnal Ac4GalNAl (Alkyne Sugar) cells->ac4galnal Incubate 24-48h labeled_cells Alkyne-Labeled Glycoproteins ac4galnal->labeled_cells azido_peg3_flag Azido-PEG3-FLAG labeled_cells->azido_peg3_flag CuAAC Reaction flag_labeled_cells FLAG-Tagged Glycoproteins azido_peg3_flag->flag_labeled_cells lysis Cell Lysis flag_labeled_cells->lysis ip Immunoprecipitation (anti-FLAG) lysis->ip ms Mass Spectrometry ip->ms Proteomics wb Western Blot ip->wb Detection

Caption: Experimental workflow for bioorthogonal labeling with Azido-PEG3-FLAG.

Akt Signaling Pathway

Glycosylation of key proteins in the Akt signaling pathway, such as the insulin receptor and glucose transporters, is crucial for its proper function. Bioorthogonal labeling with Azido-PEG3-FLAG can be used to study these modifications and their impact on signaling.

akt_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus insulin Insulin ir Insulin Receptor (Glycosylated) insulin->ir irs IRS ir->irs Phosphorylation pi3k PI3K irs->pi3k pip3 PIP3 pi3k->pip3 PIP2 -> PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation glut4_vesicle GLUT4 Vesicle akt->glut4_vesicle Translocation transcription Gene Transcription (Cell Growth, Survival) akt->transcription mtor mTORC2 mtor->akt Phosphorylation glut4 GLUT4 (Glycosylated) glut4_vesicle->glut4

Caption: Simplified Akt signaling pathway highlighting key glycosylated proteins.

Troubleshooting

Problem: Low or no signal in Western blot after immunoprecipitation.

  • Possible Cause: Inefficient metabolic labeling.

    • Solution: Optimize the concentration of the alkyne sugar and the incubation time for your specific cell line. Ensure the alkyne sugar is not degraded.

  • Possible Cause: Inefficient click chemistry reaction.

    • Solution: Prepare fresh solutions of sodium ascorbate and CuSO₄. Ensure the final concentrations of all reagents are correct. Optimize the reaction time.

  • Possible Cause: Inefficient immunoprecipitation.

    • Solution: Ensure sufficient antibody-bead conjugate is used for the amount of protein lysate. Optimize the incubation time for immunoprecipitation. Ensure lysis buffer composition is compatible with antibody binding.

  • Possible Cause: Inefficient elution.

    • Solution: For denaturing elution, ensure the sample is boiled sufficiently. For competitive elution, optimize the concentration of the 3x FLAG peptide.

Conclusion

Azido-PEG3-FLAG is a powerful and versatile tool for the bioorthogonal labeling of biomolecules. Its ability to introduce a highly specific and well-characterized epitope tag via click chemistry enables a wide range of downstream applications, from the enrichment of post-translationally modified proteins for proteomic analysis to the study of protein-protein interactions. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can effectively implement this technology to advance their understanding of complex biological systems.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG3-DYKDDDDK

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azido-PEG3-DYKDDDDK is a versatile, multifunctional reagent designed for the precise biochemical modification of target molecules. This reagent incorporates three key functional elements:

  • An Azido (-N₃) Group: A chemical handle for bioorthogonal "click chemistry" reactions. It allows for highly efficient and specific covalent bond formation with molecules containing an alkyne or a strained cyclooctyne group.[1][2]

  • A Triethylene Glycol (PEG3) Linker: A hydrophilic spacer that enhances the solubility of the reagent and the resulting conjugate, reduces steric hindrance, and provides spatial separation between the conjugated molecule and the peptide tag.[2][3]

  • A DYKDDDDK Peptide Sequence (FLAG®-tag): A well-characterized, highly immunogenic epitope tag. This sequence is specifically recognized by high-affinity anti-FLAG® antibodies, enabling reliable detection and purification of the tagged molecule.

The primary application of this compound is to label a target molecule (e.g., protein, peptide, nucleic acid, or small molecule) that has been pre-functionalized with an alkyne or cyclooctyne. Once labeled, the attached FLAG®-tag serves as a versatile tool for downstream applications, including immunoprecipitation (IP), protein purification, Western blotting, and immunofluorescence.

The conjugation is typically achieved via one of two main click chemistry pathways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yield reaction between a terminal alkyne and an azide, catalyzed by a copper(I) source.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A copper-free reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). This method is ideal for applications in living cells where copper toxicity is a concern.

Experimental Workflows and Diagrams

The overall workflow involves two main stages: the initial labeling of a target molecule with the this compound reagent, followed by the application of the newly introduced FLAG-tag, such as in an immunoprecipitation experiment.

G cluster_0 Stage 1: Labeling via Click Chemistry cluster_1 Stage 2: Downstream Application (Immunoprecipitation) Target Alkyne or DBCO-functionalized Target Molecule Reaction Click Reaction (CuAAC or SPAAC) Target->Reaction Input 1 Reagent This compound Reagent->Reaction Input 2 Product FLAG-tagged Target Molecule Reaction->Product Lysate Cell Lysate Containing FLAG-tagged Molecule Product->Lysate Product->Lysate Molecule of Interest in Biological Sample Binding Incubation & Binding Lysate->Binding Beads Anti-FLAG® Affinity Beads Beads->Binding Wash Wash Steps Binding->Wash Elution Elution Wash->Elution Analysis Purified Protein for Downstream Analysis (e.g., Western Blot, MS) Elution->Analysis

Caption: Overall workflow from target labeling to immunoprecipitation.

The core of the labeling process is the bioorthogonal click reaction, which ensures high specificity and efficiency.

G Target Target-Alkyne (R-C≡CH) Catalyst Cu(I) Catalyst Target->Catalyst Azide Azido-PEG3-FLAG (N₃-PEG-FLAG) Azide->Catalyst SPAAC_Reaction SPAAC Reaction (Copper-Free) Azide->SPAAC_Reaction Product Target-Triazole-PEG-FLAG Catalyst->Product CuAAC Reaction Target_SPAAC Target-DBCO Target_SPAAC->SPAAC_Reaction Product_SPAAC Target-Triazole-PEG-FLAG SPAAC_Reaction->Product_SPAAC

Caption: Comparison of CuAAC and SPAAC click chemistry pathways.

Experimental Protocols

Protocol 1: Labeling of an Alkyne-Functionalized Molecule via CuAAC

This protocol describes the copper-catalyzed reaction to label a terminal alkyne-containing molecule.

A. Materials and Reagents

  • Alkyne-functionalized molecule (e.g., protein, peptide)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to improve efficiency and reduce protein damage)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.0-8.0

  • Solvent: Anhydrous DMSO or DMF for preparing stock solutions

  • Purification system: Dialysis cassettes or size-exclusion chromatography (SEC) column

B. Reagent Preparation

  • Alkyne-Molecule Solution: Prepare a 1-10 mg/mL solution of your molecule in the Reaction Buffer.

  • This compound Stock (10 mM): Immediately before use, dissolve the reagent in anhydrous DMSO to make a 10 mM stock solution. Do not store the stock solution for long periods.

  • CuSO₄ Stock (50 mM): Dissolve CuSO₄ in deionized water.

  • Sodium Ascorbate Stock (500 mM): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.

  • THPTA Stock (50 mM, optional): Dissolve THPTA in deionized water.

C. Labeling Procedure

  • In a microcentrifuge tube, add the alkyne-functionalized molecule to its final desired concentration in the Reaction Buffer.

  • Add this compound to the reaction mixture. A 10- to 20-fold molar excess over the alkyne-molecule is a good starting point.

  • If using a ligand, add THPTA to the mixture to a final concentration of 1-5 mM.

  • To initiate the reaction, add CuSO₄ (final concentration 0.5-1 mM) followed immediately by Sodium Ascorbate (final concentration 5-10 mM). The final volume of organic solvent (DMSO) should not exceed 10% of the total reaction volume.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Remove the unreacted labeling reagent and reaction components (copper, ascorbate) using dialysis or size-exclusion chromatography.

Component Recommended Starting Concentration Molar Excess (relative to Target)
Alkyne-Target Molecule1-10 µM1x
This compound100-200 µM10-20x
Copper(II) Sulfate0.5-1 mM50-100x
Sodium Ascorbate5-10 mM500-1000x
THPTA Ligand (Optional)1-5 mM100-500x
Table 1: Recommended Starting Concentrations for CuAAC Labeling.
Protocol 2: Immunoprecipitation (IP) of FLAG-tagged Proteins

This protocol provides a general procedure for isolating a FLAG-tagged protein from a cell lysate using anti-FLAG® affinity beads.

A. Materials and Reagents

  • Cells expressing the FLAG-tagged protein of interest

  • Anti-FLAG® M2 Affinity Gel (e.g., agarose beads) or Anti-DYKDDDDK Magnetic Beads

  • Lysis Buffer (see Table 2 for options)

  • Wash Buffer: TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4) or PBS

  • Elution Buffers (see Table 3 for options)

  • Protease and Phosphatase Inhibitor Cocktails

  • Microcentrifuge tubes, end-over-end rotator, magnetic stand (for magnetic beads)

Buffer Type Components Primary Use
Standard Lysis Buffer 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5% NP-40Cytoplasmic proteins
RIPA Buffer 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.1% SDS, 1% Triton X-100, 1% deoxycholateNuclear/chromatin-bound proteins
Table 2: Common Lysis Buffers for Immunoprecipitation.

B. Procedure

  • Preparation of Cell Lysate:

    • Harvest approximately 10⁶-10⁷ cells per IP reaction.

    • Wash cells with ice-cold PBS and centrifuge to pellet.

    • Resuspend the cell pellet in 0.5-1.0 mL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. This is your protein sample.

  • Bead Preparation and Binding:

    • Aliquot ~20 µL of packed affinity gel slurry into a microcentrifuge tube.

    • Wash the beads twice with 500 µL of TBS or Lysis Buffer. Centrifuge or use a magnetic stand to separate beads from the supernatant.

    • Add 500-1000 µg of total protein from your clarified lysate to the washed beads.

    • Incubate on an end-over-end rotator for 1-4 hours or overnight at 4°C to allow binding.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute) or using a magnetic stand.

    • Carefully remove the supernatant (this is the "flow-through" fraction, which can be saved for analysis).

    • Wash the beads three to four times with 1 mL of ice-cold Wash Buffer or Lysis Buffer. After the final wash, remove all supernatant.

  • Elution:

    • Elute the bound protein using one of the methods described in Table 3.

Elution Method Reagent Conditions Pros Cons
Competitive Elution 100-150 µg/mL 3X FLAG® peptide in TBSIncubate for 30-60 min at 4°C with shaking.Non-denaturing; preserves protein activity and interactions.Peptide co-elutes with the protein; higher cost.
Acidic Elution 0.1 M Glycine-HCl, pH 3.0-3.5Incubate for 5-10 min at RT. Immediately neutralize eluate with 1M Tris, pH 8.0.Fast and effective.Low pH can denature the protein and disrupt complexes.
Denaturing Elution 1X SDS-PAGE Sample Buffer (Laemmli buffer)Add buffer, boil for 5 min at 95-100°C.Ideal for direct analysis by Western Blot.Completely denatures the protein; not suitable for activity assays.
Table 3: Comparison of Elution Methods for FLAG-tag Immunoprecipitation.

C. Controls for a Successful IP

  • Positive Control: Use a lysate known to contain a functional FLAG-tagged protein.

  • Negative Control 1 (Untagged Protein): Perform the IP on a lysate from cells that do not express the FLAG-tagged protein to check for non-specific binding to the beads.

  • Negative Control 2 (Beads Only): Incubate beads with lysis buffer alone to ensure no proteins from the lysate bind non-specifically to the beads themselves.

By following these protocols, researchers can effectively utilize this compound to tag and subsequently isolate their protein of interest for a wide range of downstream applications.

References

Application Notes and Protocols for Azido-PEG3-FLAG Conjugation to Alkyne-Modified Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of Azido-PEG3-FLAG to alkyne-modified proteins via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This methodology is invaluable for a range of applications, including protein purification, detection, and activity-based protein profiling.

The overall workflow involves two key stages: the incorporation of an alkyne group into a target protein and the subsequent click reaction with the Azido-PEG3-FLAG tag. The FLAG tag (DYKDDDDK) is a widely recognized epitope for highly specific purification and detection using anti-FLAG antibodies.[1][2][3][4] The polyethylene glycol (PEG) spacer enhances the solubility and accessibility of the tag.[5]

Core Concepts and Applications

The conjugation of Azido-PEG3-FLAG to alkyne-modified proteins is a powerful tool in proteomics and drug development. The bioorthogonal nature of the azide and alkyne groups ensures that the reaction is highly specific and does not interfere with native biological processes. This allows for the precise labeling of proteins in complex biological mixtures, such as cell lysates.

Key Applications Include:

  • Activity-Based Protein Profiling (ABPP): This technique utilizes covalent probes that target specific enzyme classes to profile their activity within a complex proteome. By incorporating an alkyne handle on the probe, Azido-PEG3-FLAG can be attached for subsequent enrichment and identification of active enzymes.

  • Identification of Post-Translationally Modified Proteins: Metabolic labeling with alkyne-modified precursors can be used to study various post-translational modifications, such as prenylation and glycosylation. The subsequent conjugation with Azido-PEG3-FLAG facilitates the isolation and identification of these modified proteins.

  • Profiling Newly Synthesized Proteins: By introducing alkyne-containing amino acid analogs, such as azidohomoalanine (AHA), into protein synthesis, researchers can specifically label and identify newly created proteins.

  • Development of Antibody-Drug Conjugates (ADCs): The specific and stable linkage formed by click chemistry is advantageous in the construction of ADCs, where a cytotoxic drug (alkyne-modified) can be conjugated to an antibody (azide-modified).

Experimental Workflow Overview

The following diagram illustrates the general experimental workflow for labeling alkyne-modified proteins with Azido-PEG3-FLAG.

experimental_workflow cluster_modification Protein Modification cluster_conjugation Click Chemistry Conjugation cluster_downstream Downstream Applications P Target Protein AP Alkyne-Modified Protein P->AP Metabolic Labeling or In Vitro Modification CuAAC CuAAC Reaction (CuSO4, Reductant, Ligand) AP->CuAAC Azide Azido-PEG3-FLAG Azide->CuAAC FLAG_P FLAG-Tagged Protein CuAAC->FLAG_P Purification Affinity Purification (Anti-FLAG Resin) FLAG_P->Purification Detection Detection (Western Blot, etc.) Purification->Detection MS Mass Spectrometry (Identification) Purification->MS

Caption: Experimental workflow for Azido-PEG3-FLAG conjugation.

Protocol 1: Metabolic Labeling of Proteins with an Alkyne-Modified Precursor

This protocol describes the metabolic incorporation of an alkyne-modified isoprenoid analog to label prenylated proteins in mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Alkyne-modified isoprenoid analogue (e.g., C15AlkOH)

  • Lovastatin (optional, to enhance incorporation)

  • Fosmidomycin (optional, to enhance incorporation)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment (Optional): To enhance the incorporation of the alkyne analog, treat the cells with inhibitors of the endogenous isoprenoid biosynthesis pathway, such as lovastatin and fosmidomycin.

  • Metabolic Labeling: Add the alkyne-modified isoprenoid analogue to the cell culture medium. The final concentration and incubation time will need to be optimized for the specific cell line and analogue used.

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate containing the alkyne-modified proteins is now ready for the click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click chemistry reaction to conjugate Azido-PEG3-FLAG to the alkyne-modified proteins in the cell lysate.

Materials:

  • Alkyne-modified protein lysate (from Protocol 1)

  • Azido-PEG3-FLAG

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Aminoguanidine

  • Reaction Buffer (e.g., PBS, pH 7.4)

Reagent Preparation:

ReagentStock ConcentrationSolvent
Azido-PEG3-FLAG10 mMDMSO or Water
Copper(II) sulfate (CuSO4)50 mMWater
THPTA50 mMWater
Sodium Ascorbate500 mMWater (prepare fresh)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the alkyne-modified protein lysate to the reaction buffer.

  • Add Azido-PEG3-FLAG: Add the Azido-PEG3-FLAG stock solution to the reaction mixture. A molar excess of the azide reagent is typically used.

  • Prepare Catalyst Premix: In a separate tube, prepare a premix of CuSO4 and THPTA. The THPTA ligand stabilizes the Cu(I) catalyst and protects proteins from oxidative damage.

  • Add Catalyst: Add the CuSO4/THPTA premix to the reaction mixture.

  • Initiate Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.

  • Quench Reaction (Optional): The reaction can be stopped by adding EDTA to chelate the copper catalyst.

Typical Reaction Component Concentrations:

ComponentFinal Concentration
Alkyne-modified Protein1-5 mg/mL
Azido-PEG3-FLAG50-200 µM
CuSO40.1-1 mM
THPTA0.5-5 mM
Sodium Ascorbate1-5 mM

Protocol 3: Purification of FLAG-Tagged Proteins

This protocol describes the affinity purification of the newly FLAG-tagged proteins using anti-FLAG antibody-conjugated resin.

Materials:

  • Anti-FLAG M2 affinity gel

  • Tris-buffered saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Wash Buffer: TBS

  • Elution Buffer: 0.1 M Glycine-HCl, pH 3.5 or 3X FLAG peptide in TBS (100-200 µg/mL)

Procedure:

  • Resin Preparation: Wash the anti-FLAG M2 affinity gel with TBS to equilibrate the resin.

  • Binding: Add the reaction mixture containing the FLAG-tagged protein to the equilibrated resin. Incubate at 4°C with gentle rotation for 2-4 hours or overnight.

  • Washing: Wash the resin extensively with TBS to remove unbound proteins.

  • Elution: Elute the bound FLAG-tagged proteins from the resin using either a low pH buffer (e.g., 0.1 M Glycine-HCl, pH 3.5) or by competitive elution with a high concentration of 3X FLAG peptide.

  • Neutralization: If using a low pH elution buffer, immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Analysis: The purified FLAG-tagged proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in the CuAAC reaction, highlighting the key components and their roles.

CUAAC_mechanism cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne Alkyne-Modified Protein Product 1,2,3-Triazole Linkage (FLAG-Tagged Protein) Alkyne->Product Azide Azido-PEG3-FLAG Azide->Product CuII Cu(II)SO4 CuI Cu(I) - Active Catalyst CuII->CuI Ascorbate Sodium Ascorbate Ascorbate->CuII Reduces THPTA THPTA Ligand CuI->THPTA Stabilized by CuI->Product Catalyzes Cycloaddition

Caption: Key components of the CuAAC reaction.

These detailed protocols and application notes provide a comprehensive framework for the successful conjugation of Azido-PEG3-FLAG to alkyne-modified proteins, enabling a wide range of downstream applications in research and drug development.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG3-DYKDDDDK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific covalent ligation of two molecules.[1][2] This reaction forms a stable triazole linkage between a terminal alkyne and an azide functional group.[3] Azido-PEG3-DYKDDDDK is a versatile reagent that combines the highly specific azide functional group with a hydrophilic polyethylene glycol (PEG) spacer and the well-known DYKDDDDK (FLAG) epitope tag.[2][4] This allows for the straightforward conjugation of alkyne-modified molecules, such as proteins, peptides, nucleic acids, or small molecules, and their subsequent detection or purification using anti-FLAG antibodies. The PEG3 spacer enhances the solubility and bioavailability of the resulting conjugate.

These application notes provide a detailed protocol for performing CuAAC reactions using this compound, guidance on reaction optimization, and methods for the purification and characterization of the conjugate.

Key Applications

  • Bioconjugation: Covalent attachment of the FLAG-tag to alkyne-modified proteins, peptides, or other biomolecules for detection, purification, or imaging.

  • Drug Development: Synthesis of targeted therapeutic agents by linking an alkyne-functionalized drug molecule to the this compound tag.

  • Diagnostic Assays: Development of sensitive detection methods by conjugating the tag to alkyne-bearing reporter molecules.

Data Presentation

The efficiency of CuAAC reactions is typically high, often exceeding 95% with proper optimization. The following table summarizes representative quantitative data for a model CuAAC reaction between an alkyne-functionalized protein and this compound.

ParameterValueMethod of Analysis
Reaction Time 1-4 hoursHPLC, Mass Spectrometry
Reaction Temperature Room Temp.-
Typical Yield >90%HPLC, SDS-PAGE
Purity of Conjugate >95%HPLC, Capillary Electrophoresis
Confirmation of Conjugate Expected MassMass Spectrometry (e.g., ESI-MS)

Note: The data presented are typical and may vary depending on the specific alkyne-containing molecule and reaction conditions. Optimization is recommended for each new substrate.

Experimental Protocols

This section provides a detailed methodology for the CuAAC reaction.

Materials and Reagents
  • This compound

  • Alkyne-modified molecule (e.g., protein, peptide, small molecule)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in deionized water)

  • Sodium Ascorbate stock solution (prepare fresh, e.g., 100 mM in deionized water)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Deionized Water

  • Solvent for dissolving reagents (if necessary, e.g., DMSO)

  • Purification system (e.g., HPLC, FPLC, or dialysis membranes)

Step-by-Step Protocol
  • Preparation of Reactants:

    • Dissolve the alkyne-modified molecule in the reaction buffer to a final concentration of 1-10 mg/mL (or an appropriate molar concentration).

    • Dissolve this compound in deionized water or a compatible buffer to create a stock solution (e.g., 10 mM).

  • Catalyst Premix Preparation:

    • In a microcentrifuge tube, prepare the copper catalyst premix. For a typical reaction, mix CuSO₄ and THPTA in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.

    • Vortex the solution gently to ensure thorough mixing. This premix helps to maintain the copper in its active Cu(I) state and protects the biomolecules from oxidative damage.

  • CuAAC Reaction Setup:

    • In a clean reaction tube, add the alkyne-modified molecule solution.

    • Add the this compound solution. A 1.5 to 5-fold molar excess of the azide reagent over the alkyne is recommended to drive the reaction to completion.

    • Add the prepared catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.

    • The final reaction volume can be adjusted with the reaction buffer.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker to ensure continuous mixing. For sensitive biomolecules, the reaction can be carried out at 4°C for a longer duration (e.g., overnight).

  • Reaction Quenching and Purification:

    • The reaction can be stopped by adding a copper-chelating agent such as EDTA.

    • Purify the resulting FLAG-tagged conjugate from excess reagents and byproducts. The purification method will depend on the nature of the conjugate.

      • For proteins and large peptides: Dialysis, size-exclusion chromatography (SEC), or affinity chromatography using anti-FLAG antibody resin can be used.

      • For small molecules and small peptides: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often suitable.

Characterization of the Conjugate

The successful conjugation can be confirmed by various analytical techniques:

  • Mass Spectrometry (MS): To confirm the expected molecular weight of the conjugate.

  • SDS-PAGE: For protein conjugates, a shift in the molecular weight corresponding to the addition of the this compound tag should be observed.

  • HPLC: To assess the purity of the conjugate and compare the retention time with the starting materials.

  • Western Blot: Using an anti-FLAG antibody to confirm the presence of the DYKDDDDK epitope on the conjugate.

Mandatory Visualizations

Experimental Workflow for CuAAC

CuAAC_Workflow Experimental Workflow for CuAAC with this compound cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation cluster_purification 4. Purification & Analysis prep_alkyne Prepare Alkyne-Molecule Solution mix_reactants Combine Alkyne, Azide, and Catalyst Premix prep_alkyne->mix_reactants prep_azide Prepare this compound Solution prep_azide->mix_reactants prep_catalyst Prepare CuSO4/THPTA Premix prep_catalyst->mix_reactants prep_ascorbate Prepare Fresh Sodium Ascorbate initiate_reaction Initiate with Sodium Ascorbate prep_ascorbate->initiate_reaction mix_reactants->initiate_reaction incubate Incubate at Room Temperature (1-4h) initiate_reaction->incubate purify Purify Conjugate (HPLC, SEC, etc.) incubate->purify analyze Characterize Product (MS, SDS-PAGE, etc.) purify->analyze

Caption: Workflow for CuAAC conjugation.

Signaling Pathway Analogy: The Logic of CuAAC

CuAAC_Logic Logical Flow of the CuAAC Reaction Alkyne Alkyne-Modified Molecule Reaction Cycloaddition Alkyne->Reaction Azide This compound Azide->Reaction CuSO4 Cu(II)SO4 (Pre-catalyst) Cu_I Cu(I) (Active Catalyst) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I_Complex Cu(I)-THPTA Complex Cu_I->Cu_I_Complex Stabilization THPTA THPTA (Ligand) THPTA->Cu_I_Complex Cu_I_Complex->Reaction Catalysis Product FLAG-Tagged Conjugate Reaction->Product

Caption: Logical flow of the CuAAC reaction.

References

Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG3-FLAG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent conjugation of molecules in complex biological environments.[1] This copper-free "click chemistry" reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, proceeding with high efficiency and specificity under mild, physiological conditions.[2][3] The absence of cytotoxic copper catalysts makes SPAAC an ideal tool for in vivo and live-cell applications.[3]

Azido-PEG3-FLAG is a heterobifunctional reagent designed for the targeted labeling and subsequent detection or purification of biomolecules.[4] It incorporates an azide group for participation in SPAAC reactions, a hydrophilic polyethylene glycol (PEG3) spacer to enhance solubility, and the well-characterized FLAG epitope (DYKDDDDK) for antibody-based detection and purification. This application note provides detailed protocols for the use of Azido-PEG3-FLAG in SPAAC reactions, quantitative data on reaction parameters, and guidance for downstream applications.

Data Presentation

Optimizing SPAAC reactions requires an understanding of the factors that influence reaction kinetics. While specific kinetic data for Azido-PEG3-FLAG is not extensively published, the following tables summarize representative quantitative data for SPAAC reactions involving similar azide-containing molecules and DBCO derivatives to provide a reasonable expectation of reaction performance.

Table 1: Influence of Buffer and pH on SPAAC Second-Order Rate Constants

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
PBS7.00.32–0.85
HEPES7.00.55–1.22
DMEM7.40.59–0.97
RPMI7.40.27–0.77

Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer.

Table 2: General Reaction Parameters for SPAAC with Azido-PEG3-FLAG

ParameterRecommended RangeNotes
Azido-PEG3-FLAG Concentration1.1 - 1.5 molar excess to DBCO-moleculeA slight molar excess of the FLAG-azide reagent is typically used. A starting concentration of 100 µM has been suggested for similar azide-FLAG reagents in cell lysates.
DBCO-Molecule Concentration1-10 mg/mL (for proteins)The concentration of the DBCO-functionalized biomolecule should be optimized based on the specific application.
Reaction Temperature4 - 37°CReactions can be performed at room temperature or at 4°C for extended periods.
Reaction Time1 - 24 hoursReaction progress can be monitored by SDS-PAGE or other analytical techniques.
SolventAqueous buffers (e.g., PBS, HEPES)Up to 20% DMSO or DMF can be used to dissolve hydrophobic reagents.

Signaling Pathways and Experimental Workflows

SPAAC_Mechanism SPAAC Reaction Mechanism Azide Azide (Azido-PEG3-FLAG) TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState DBCO Strained Alkyne (DBCO-functionalized molecule) DBCO->TransitionState Triazole Stable Triazole Product (FLAG-tagged molecule) TransitionState->Triazole

SPAAC Reaction Mechanism

Experimental_Workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction SPAAC Reaction cluster_analysis Analysis & Purification DBCO_Protein Prepare DBCO-functionalized Protein Solution Mix Mix DBCO-Protein and Azido-PEG3-FLAG DBCO_Protein->Mix Azido_FLAG Prepare Azido-PEG3-FLAG Stock Solution Azido_FLAG->Mix Incubate Incubate at RT or 4°C (1-24 hours) Mix->Incubate Monitor Monitor Reaction Progress (e.g., SDS-PAGE) Incubate->Monitor Purify Purify FLAG-tagged Protein (e.g., Affinity Chromatography) Monitor->Purify

Experimental Workflow for Protein Labeling

Experimental Protocols

Protocol 1: Labeling of a DBCO-Functionalized Protein with Azido-PEG3-FLAG

This protocol describes the cycloaddition reaction between a protein functionalized with a DBCO group and Azido-PEG3-FLAG.

Materials:

  • DBCO-functionalized protein of interest

  • Azido-PEG3-FLAG

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Purification resin (e.g., anti-FLAG affinity gel)

Procedure:

  • Reactant Preparation:

    • Prepare the DBCO-functionalized protein in the desired reaction buffer at a concentration of 1-10 mg/mL.

    • Immediately before use, dissolve Azido-PEG3-FLAG in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • SPAAC Reaction:

    • Add a 1.1 to 1.5-fold molar excess of the 10 mM Azido-PEG3-FLAG stock solution to the DBCO-protein solution.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 20% of the total reaction volume to avoid protein precipitation.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

  • Purification:

    • Purify the resulting FLAG-tagged protein to remove any unreacted Azido-PEG3-FLAG using an appropriate method such as anti-FLAG affinity chromatography (see Protocol 2), size-exclusion chromatography (SEC), or dialysis.

Protocol 2: Purification of FLAG-Tagged Proteins

This protocol details the purification of a FLAG-tagged protein using anti-FLAG affinity chromatography.

Materials:

  • Cell lysate or reaction mixture containing the FLAG-tagged protein

  • Anti-FLAG M2 affinity gel

  • Wash Buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 3.5 or 3X FLAG peptide solution)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Resin Preparation:

    • Gently resuspend the anti-FLAG M2 affinity gel.

    • Transfer the required amount of resin slurry to a chromatography column.

    • Allow the storage buffer to drain.

  • Equilibration:

    • Equilibrate the resin by washing with 5 column volumes of Wash Buffer.

  • Binding:

    • Load the cell lysate or reaction mixture containing the FLAG-tagged protein onto the equilibrated column.

    • Allow the sample to flow through the column by gravity. For enhanced binding, the sample can be incubated with the resin in a batch format for 1-2 hours at 4°C with gentle agitation.

  • Washing:

    • Wash the resin with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Peptide Elution: Elute the bound FLAG-tagged protein by adding 5 column volumes of a solution containing 100 µg/mL of 3X FLAG peptide in Wash Buffer. Collect the eluate in fractions.

    • Low pH Elution: Alternatively, elute the protein with 3-5 column volumes of 0.1 M Glycine-HCl, pH 3.5. Immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer.

  • Regeneration (for low pH elution):

    • To reuse the resin, immediately wash the column with 3 column volumes of 0.1 M Glycine-HCl, pH 3.5, followed by 5 column volumes of Wash Buffer. Store the resin in Wash Buffer containing a preservative (e.g., sodium azide) at 4°C. Note: Do not use sodium azide if the resin will be used with DBCO-functionalized molecules in subsequent experiments.

Troubleshooting

IssuePossible CauseRecommendation
Low Labeling EfficiencyInaccurate quantification of reactants.Accurately determine the concentration of both the DBCO-functionalized molecule and the Azido-PEG3-FLAG solution before starting the reaction.
Suboptimal reaction conditions.Optimize pH, temperature, and incubation time. Ensure the buffer is free of interfering substances.
Protein PrecipitationHigh concentration of organic solvent.Keep the final concentration of DMSO or DMF below 20%.
Protein instability.Perform the reaction at a lower temperature (4°C).
Poor Purification YieldInefficient binding to the affinity resin.Ensure the FLAG tag is accessible. Consider optimizing the binding conditions (e.g., batch incubation).
Incomplete elution.Increase the concentration of the elution peptide or the number of elution volumes. For low pH elution, ensure the pH is sufficiently low.

This document provides a comprehensive guide for utilizing Azido-PEG3-FLAG in SPAAC-mediated bioconjugation. For further details and specific applications, consulting the primary literature is recommended.

References

Application Notes and Protocols for Azido-PEG3-DYKDDDDK in Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-DYKDDDDK is a versatile chemical probe that combines the highly specific FLAG® epitope tag (DYKDDDDK) with a bioorthogonal azide handle through a flexible polyethylene glycol (PEG) linker.[1][2] This reagent is instrumental in modern proteomics and drug discovery, enabling the selective enrichment and subsequent immunoprecipitation of proteins that have been metabolically or chemically labeled with an alkyne-containing bioorthogonal handle. The azide group allows for a highly efficient and specific copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction, a cornerstone of "click chemistry".[3] This two-step approach—bioorthogonal labeling followed by click chemistry-mediated tagging—provides a powerful method for isolating and identifying specific protein populations from complex biological mixtures.

The integrated PEG linker enhances the solubility of the molecule and provides spatial separation between the FLAG tag and the target protein, minimizing potential steric hindrance and ensuring efficient recognition by anti-FLAG antibodies. Subsequent immunoprecipitation using well-established anti-FLAG antibody-conjugated beads allows for the robust purification of the protein of interest and its interacting partners.

Principle of the Workflow

The overall workflow involves two main stages:

  • Bioorthogonal Labeling and Click Chemistry: Target proteins within a cellular or in vitro system are first labeled with an alkyne-containing metabolic precursor or chemical probe. The cell lysate containing the alkyne-modified proteins is then reacted with this compound. The azide group of the reagent selectively reacts with the alkyne group on the target protein via a click reaction, covalently attaching the DYKDDDDK (FLAG) tag.

  • Immunoprecipitation: Following the successful tagging of the target protein with the FLAG epitope, standard immunoprecipitation techniques are employed. An anti-FLAG antibody, typically conjugated to agarose or magnetic beads, is used to capture the FLAG-tagged protein from the cell lysate. After a series of washes to remove non-specifically bound proteins, the purified protein or protein complex is eluted from the beads for downstream analysis, such as mass spectrometry or Western blotting.

Experimental Workflow Diagram

experimental_workflow cluster_labeling Step 1: Bioorthogonal Labeling & Click Chemistry cluster_ip Step 2: Immunoprecipitation alkyne_protein Alkyne-Modified Protein of Interest click_reaction Click Reaction (CuAAC or SPAAC) alkyne_protein->click_reaction azido_peg_flag This compound azido_peg_flag->click_reaction flag_tagged_protein FLAG-Tagged Protein click_reaction->flag_tagged_protein incubation Incubation flag_tagged_protein->incubation anti_flag_beads Anti-FLAG Antibody-Coated Beads anti_flag_beads->incubation wash Wash Steps incubation->wash elution Elution wash->elution analysis Downstream Analysis (e.g., Mass Spectrometry, Western Blot) elution->analysis

Caption: Experimental workflow for immunoprecipitation using this compound.

Detailed Experimental Protocols

This section provides a generalized protocol. Optimal conditions for cell lysis, antibody concentrations, and incubation times should be determined empirically for each specific experimental system.

Part 1: Click Chemistry Reaction for FLAG Tagging

Materials:

  • Cell lysate containing alkyne-modified protein of interest

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Reaction Buffer (e.g., PBS or Tris buffer)

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO₄, TCEP or sodium ascorbate, and TBTA.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell lysate (containing a recommended starting amount of 500 µg of total protein) with the reaction buffer.

    • Add this compound to the lysate. A final concentration of 100 µM can be used as a starting point.

    • Add the click chemistry catalyst components in the following order: TCEP or sodium ascorbate, TBTA, and finally CuSO₄.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Reaction Quench (Optional):

    • The reaction can be stopped by adding a metal chelator such as EDTA.

Part 2: Immunoprecipitation of FLAG-Tagged Protein

Materials:

  • FLAG-tagged protein lysate from Part 1

  • Anti-FLAG antibody-conjugated beads (e.g., agarose or magnetic)

  • IP Lysis/Wash Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% Glycerol)

  • Elution Buffer (e.g., Glycine-HCl, pH 2.5-3.0, or a solution containing 3x FLAG peptide)

  • Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.0)

Protocol:

  • Bead Preparation:

    • Wash the required amount of anti-FLAG beads three times with IP Lysis/Wash Buffer.

  • Immunocapture:

    • Add the washed beads to the lysate containing the FLAG-tagged protein.

    • Incubate for 1-4 hours or overnight at 4°C with end-over-end rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant (flow-through).

    • Wash the beads at least three times with cold IP Lysis/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Acidic Elution: Add Elution Buffer (e.g., Glycine-HCl) to the beads and incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant containing the eluted protein. Immediately neutralize the eluate with Neutralization Buffer.

    • Competitive Elution: Add Elution Buffer containing an excess of 3x FLAG peptide (e.g., 100-200 µg/mL) and incubate for 30-60 minutes at 4°C with gentle agitation. Pellet the beads and collect the supernatant.

  • Downstream Analysis:

    • The eluted protein is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Quantitative Data Summary

ParameterRecommended Range/ValueReference
Click Chemistry
This compound Concentration50-200 µM (starting with 100 µM)
CuSO₄ Concentration50-100 µM
TCEP/Sodium Ascorbate Concentration500 µM - 1 mM
TBTA Concentration100-200 µM
Reaction Time1-2 hours
Reaction TemperatureRoom Temperature
Immunoprecipitation
Total Protein Lysate500 µg - 1 mg
Anti-FLAG Antibody (if not pre-conjugated)1 µg per 500 µg of lysate
Bead Slurry Volume20-30 µL
Incubation Time1 hour to overnight
Incubation Temperature4°C
Number of Washes3-5 times
3x FLAG Peptide Elution Concentration100-200 µg/mL

Signaling Pathway and Logical Relationship Diagram

signaling_pathway cluster_cell Cellular Environment cluster_lysate In Vitro Lysate cluster_purification Purification alkyne_probe Alkyne-labeled Metabolic Precursor cellular_machinery Cellular Metabolic Pathways alkyne_probe->cellular_machinery poi Protein of Interest (POI) cellular_machinery->poi alkyne_poi Alkyne-modified POI poi->alkyne_poi click Click Chemistry alkyne_poi->click azido_flag This compound azido_flag->click flag_poi FLAG-tagged POI click->flag_poi ip Immunoprecipitation (Anti-FLAG beads) flag_poi->ip purified_poi Purified POI and Interacting Partners ip->purified_poi

Caption: Logical relationship from cellular labeling to protein purification.

References

Application Notes and Protocols for Western Blot Detection of FLAG-Tagged Proteins Using Azido-PEG3-DYKDDDDK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and purification of recombinant proteins are fundamental techniques in biological research and drug development. The FLAG® tag (DYKDDDDK) is a widely utilized small, hydrophilic epitope tag that is minimally disruptive to protein function and allows for reliable detection and purification using anti-FLAG antibodies. Traditionally, the FLAG tag is incorporated into a protein of interest at the genetic level. However, recent advancements in bioorthogonal chemistry have enabled a novel, post-translational method for FLAG tagging.

This application note details the use of Azido-PEG3-DYKDDDDK, a "clickable" FLAG-tag reagent, for the detection of alkyne-modified proteins in Western blot analysis.[1][2] This method involves the metabolic labeling of proteins with an alkyne-containing amino acid analog or the chemical modification of a protein to introduce an alkyne handle. The alkyne-modified protein is then "clicked" to the this compound reagent via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] The resulting FLAG-tagged protein can then be detected using standard anti-FLAG antibodies.

This technique offers an alternative to traditional genetic tagging and can be particularly useful for studying post-translationally modified proteins or for applications where genetic manipulation is not feasible. The inclusion of a PEG3 linker enhances the solubility and accessibility of the tag for antibody recognition.

Principle of the Method

The workflow for Western blot detection of FLAG-tagged proteins using this compound involves three main stages:

  • Incorporation of an Alkyne Handle: A terminal alkyne functional group is introduced into the protein of interest. This is typically achieved through metabolic labeling, where cells are cultured in the presence of an amino acid analog containing an alkyne group (e.g., L-homopropargylglycine, HPG, an analog of methionine). The alkyne-containing amino acid is incorporated into newly synthesized proteins during translation.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction: After cell lysis and protein extraction, the alkyne-modified proteins in the lysate are covalently conjugated to this compound. This reaction is highly specific and efficient, forming a stable triazole linkage.

  • Western Blot Detection: The newly FLAG-tagged proteins are then separated by SDS-PAGE, transferred to a membrane, and detected using a standard anti-FLAG primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and chemiluminescent detection.

Experimental Workflow

G cluster_0 Protein Labeling cluster_1 Click Chemistry Reaction cluster_2 Western Blotting MetabolicLabeling Metabolic Labeling with Alkyne-Amino Acid CellHarvest Cell Harvest and Lysis MetabolicLabeling->CellHarvest Lysate Alkyne-Protein Lysate CellHarvest->Lysate ClickReaction Add this compound & Click Reaction Cocktail Lysate->ClickReaction FLAGgedLysate FLAG-Tagged Protein Lysate ClickReaction->FLAGgedLysate SDSPAGE SDS-PAGE FLAGgedLysate->SDSPAGE Transfer Transfer to PVDF/Nitrocellulose SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Incubation with Anti-FLAG Primary Antibody Blocking->PrimaryAb SecondaryAb Incubation with HRP-Secondary Antibody PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

Caption: Experimental workflow for the detection of alkyne-modified proteins using this compound and Western blotting.

Quantitative Data Comparison

FeatureThis compound (Click Chemistry)Genetically Encoded FLAG-tag
Principle Post-translational chemical ligation of a FLAG-tag to an alkyne-modified protein.Co-translational incorporation of a FLAG-tag sequence from a genetically engineered vector.
Flexibility Can label proteins that are difficult to genetically modify. Allows for temporal labeling of newly synthesized proteins.Requires genetic modification of the target protein.
Specificity Highly specific bioorthogonal reaction. Potential for off-target labeling is low.High antibody-antigen specificity.
Potential for Artifacts Incomplete click reaction can lead to lower signal. Copper catalyst can potentially interfere with some downstream applications.Overexpression of tagged protein can lead to artifacts. The tag itself can sometimes interfere with protein function or localization.
Signal Amplification Dependent on the efficiency of the click reaction and subsequent antibody detection.Dependent on the expression level of the tagged protein and antibody affinity.
Sensitivity User-determined value (e.g., ng of protein)User-determined value (e.g., ng of protein)
Signal-to-Noise Ratio User-determined valueUser-determined value

Application in Signaling Pathway Analysis: GPCR Labeling

The click chemistry-based labeling approach can be a powerful tool for studying the dynamics of signaling proteins, such as G protein-coupled receptors (GPCRs). For instance, an alkyne-modified allosteric modulator or ligand for a specific GPCR could be used to label the receptor. Following the click reaction with this compound, the GPCR could be detected by Western blot to study changes in its expression, localization, or interaction with other proteins under different signaling conditions. A recent study utilized a similar azide-alkyne click chemistry strategy to label the metabotropic glutamate receptor 2 (mGluR2) for single-molecule fluorescence studies, highlighting the utility of this approach in GPCR research.

GPCR_Signaling cluster_0 GPCR Labeling and Activation cluster_1 Click Reaction and Detection cluster_2 Downstream Signaling Ligand Alkyne-Modified Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates CellLysis Cell Lysis G_Protein->CellLysis Effector Effector Enzyme G_Protein->Effector Click Click Reaction with This compound CellLysis->Click WB Western Blot with Anti-FLAG Antibody Click->WB SecondMessenger Second Messenger Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: Application of this compound in studying GPCR signaling.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with L-Homopropargylglycine (HPG)
  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Methionine Starvation (Optional but Recommended): Gently aspirate the growth medium, wash the cells once with warm PBS, and replace it with pre-warmed methionine-free DMEM. Incubate the cells for 30-60 minutes at 37°C to deplete endogenous methionine pools.

  • HPG Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with 25-50 µM HPG. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal (typically 4-16 hours).

  • Cell Harvest: After the labeling period, wash the cells three times with ice-cold PBS.

Protocol 2: Cell Lysis
  • Lysis Buffer Preparation: Prepare a lysis buffer compatible with click chemistry. A recommended buffer is RIPA buffer or a buffer containing 1% SDS in 50 mM Tris-HCl, pH 8.0, supplemented with a protease inhibitor cocktail. Avoid buffers containing DTT or other reducing agents as they can interfere with the azide group.

  • Lysis: Add the lysis buffer to the washed cell pellet or plate. For adherent cells, scrape the cells in the lysis buffer.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

Protocol 3: CuAAC "Click" Reaction in Cell Lysate
  • Reaction Setup: In a microcentrifuge tube, combine the following components in order:

    • Protein lysate (20-50 µg)

    • Adjust volume with PBS to 40 µL

    • This compound (from a 10 mM stock in DMSO, final concentration 100-200 µM)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (from a 100 mM stock in water, final concentration 1 mM)

    • Copper(II) sulfate (CuSO4) (from a 50 mM stock in water, final concentration 1 mM)

  • Initiation of Reaction: Add freshly prepared sodium ascorbate (from a 100 mM stock in water, final concentration 5 mM) to initiate the click reaction.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature on a rotator.

  • Sample Preparation for SDS-PAGE: Add 4X Laemmli sample buffer to the reaction mixture and boil for 5-10 minutes at 95°C.

Protocol 4: Western Blotting
  • SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with an anti-FLAG primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.

Materials

ReagentSupplierCatalog Number
This compoundJena BioscienceCLK-032
L-Homopropargylglycine (HPG)Thermo Fisher ScientificC10186
Methionine-free DMEMThermo Fisher Scientific21013024
Protease Inhibitor CocktailRoche11836170001
Copper(II) Sulfate (CuSO4)Sigma-AldrichC1297
Sodium AscorbateSigma-AldrichA4034
THPTASigma-Aldrich762342
Anti-FLAG M2 AntibodySigma-AldrichF1804
HRP-conjugated Anti-Mouse IgGCell Signaling Technology7076
ECL Western Blotting SubstrateThermo Fisher Scientific32106

Conclusion

The use of this compound in conjunction with click chemistry provides a versatile and powerful method for the detection of alkyne-modified proteins by Western blot. This approach complements traditional genetic tagging methods and opens up new avenues for studying protein dynamics, particularly for proteins that are difficult to engineer or for tracking newly synthesized protein populations. The detailed protocols provided herein should serve as a valuable resource for researchers looking to implement this innovative technique in their studies.

References

Application Notes and Protocols for Cell Surface Protein Labeling with Azido-PEG3-FLAG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to specifically label and track cell surface proteins is crucial for understanding their roles in cellular signaling, drug interactions, and disease progression. Metabolic glycoengineering, coupled with bioorthogonal chemistry, offers a powerful two-step strategy for tagging cell surface glycoproteins with high specificity. This method involves the metabolic incorporation of an unnatural azido-sugar into the glycan chains of proteins, followed by a highly selective "click" reaction with a probe molecule.

This document provides detailed application notes and protocols for the labeling of cell surface proteins. The primary strategy discussed involves:

  • Metabolic Labeling: Introducing azide functionalities onto cell surface glycans by culturing cells with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz).[1]

  • Bioorthogonal Ligation: Covalently attaching a FLAG peptide epitope to the azide-modified proteins using a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This is achieved with an alkyne-functionalized FLAG reagent, such as DBCO-PEG-FLAG. The user's query mentioned "Azido-PEG3-FLAG," which is a reagent designed to label alkyne-modified molecules.[2][3] The protocols provided here are for the more common workflow of labeling azide-modified cells with an alkyne-probe.

This approach allows for the sensitive and specific detection, visualization, and enrichment of cell surface glycoproteins for a variety of downstream applications, including proteomic analysis and the study of signaling pathways.[4][5]

Core Applications

  • Visualization of Glycans: Enables spatial and temporal tracking of glycoproteins in living or fixed cells via fluorescence microscopy when a fluorescently tagged FLAG antibody is used.

  • Quantification of Glycosylation: Flow cytometry can be employed to quantify the overall level of cell surface glycosylation.

  • Proteomic Analysis: Labeled glycoproteins can be enriched using anti-FLAG antibodies for subsequent identification and quantification by mass spectrometry.

  • Studying Protein Dynamics: This technique can be used to monitor protein trafficking, internalization, and turnover in response to various stimuli.

  • Drug Development: Useful for identifying cell surface biomarkers, studying drug-receptor interactions, and assessing the efficacy of therapeutics that target cell surface proteins.

Data Presentation

The efficiency of metabolic labeling can vary depending on the cell line, the concentration of the azido-sugar, and the incubation time. The following tables provide a summary of recommended starting concentrations and quantitative data from proteomic studies using this labeling strategy.

Table 1: Recommended Concentrations and Incubation Times for Metabolic Labeling with Azido Sugars

Azido SugarCell LineConcentration (µM)Incubation TimeApplication(s)
Ac4ManNAzJurkat25 - 501 - 3 daysFlow Cytometry
Ac4ManNAzA54910 - 503 daysCell Imaging, Proteomics
Ac4GalNAzCHO503 daysProteomics
Ac4GlcNAzHEK293T50 - 1002 - 3 daysProteomics, Cell Imaging

Table 2: Example of Quantitative Data from Mass Spectrometry-based Proteomic Analysis

Cell LineLabeling MethodNumber of Identified N-glycoproteinsNumber of Identified N-glycosylation SitesReference
HEK293TMetabolic labeling with Ac4GalNAz followed by copper-free click chemistry and enrichment110152
MCF7Enzymatic tagging and mass spectrometry393953

Experimental Protocols

This section provides detailed methodologies for labeling cell surface proteins using metabolic glycoengineering with Ac4ManNAz followed by a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a DBCO-functionalized FLAG peptide.

Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz

This protocol describes the introduction of azide groups into the sialic acid residues of cell surface glycoproteins.

Materials:

  • Adherent or suspension cells in culture

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Culture: Plate the cells in the appropriate culture dishes or flasks and grow them to approximately 80% confluency.

  • Preparation of Azido Sugar Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (typically between 10-50 µM). A vehicle-only control (DMSO) should be run in parallel.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.

  • Cell Harvesting:

    • For adherent cells: Gently wash the cells twice with PBS, then detach them using a non-enzymatic cell dissociation solution.

    • For suspension cells: Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash the cell pellet twice with PBS.

The azide-labeled cells are now ready for the bioorthogonal ligation reaction.

Protocol 2: Cell Surface Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the covalent attachment of a DBCO-PEG-FLAG probe to the azide-modified cell surface proteins.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-PEG-FLAG

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Preparation: Resuspend the azide-labeled cells in cold PBS containing 1% BSA to a concentration of 1-5 x 10^6 cells/mL.

  • Preparation of DBCO-PEG-FLAG Solution: Prepare a stock solution of DBCO-PEG-FLAG in DMSO. Dilute the stock solution in the reaction buffer to the desired final concentration (typically 25-100 µM).

  • Labeling Reaction: Add the diluted DBCO-PEG-FLAG solution to the cell suspension.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle rotation.

  • Washing: Pellet the cells by centrifugation (300 x g for 5 minutes) and wash them three times with cold PBS containing 1% BSA to remove unreacted probe.

  • Downstream Analysis: The FLAG-labeled cells are now ready for downstream applications such as flow cytometry, immunofluorescence imaging (after fixation and staining with an anti-FLAG antibody), or cell lysis for proteomic analysis.

Mandatory Visualization

Signaling Pathway: GPCR Endocytosis and Beta-Arrestin Recruitment

Metabolic labeling and bioorthogonal chemistry can be used to study the trafficking and signaling of G protein-coupled receptors (GPCRs). For instance, by labeling a GPCR of interest, its internalization upon ligand binding and subsequent recruitment of signaling proteins like β-arrestin can be monitored.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR (Azide-Labeled) Ligand->GPCR 1. Binding G_Protein G Protein (αβγ) GPCR->G_Protein 2. Activation GRK GRK GPCR->GRK 4. Phosphorylation Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin 5. Recruitment Clathrin_Pit Clathrin-coated Pit GPCR->Clathrin_Pit 6. Internalization Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger GRK->GPCR Beta_Arrestin->Clathrin_Pit Endosome Endosome Clathrin_Pit->Endosome

Caption: GPCR signaling and endocytosis pathway.

Experimental Workflow

The overall experimental workflow for cell surface protein labeling involves two main stages: metabolic incorporation of the azide handle and the subsequent bioorthogonal ligation with the FLAG probe.

Workflow cluster_labeling Step 1: Metabolic Labeling cluster_ligation Step 2: Bioorthogonal Ligation (SPAAC) cluster_analysis Step 3: Downstream Analysis Cell_Culture Cell Culture Add_Azido_Sugar Add Ac4ManNAz (24-72h incubation) Cell_Culture->Add_Azido_Sugar Harvest_Cells Harvest & Wash Cells Add_Azido_Sugar->Harvest_Cells Azide_Cells Azide-Modified Cells Harvest_Cells->Azide_Cells Add_DBCO_FLAG Add DBCO-PEG-FLAG (1-2h incubation) Azide_Cells->Add_DBCO_FLAG Wash_Cells Wash to Remove Excess Probe Add_DBCO_FLAG->Wash_Cells Labeled_Cells FLAG-Labeled Cells Wash_Cells->Labeled_Cells Flow_Cytometry Flow Cytometry Labeled_Cells->Flow_Cytometry Microscopy Immunofluorescence Microscopy Labeled_Cells->Microscopy Proteomics Lysis, Enrichment & Mass Spectrometry Labeled_Cells->Proteomics

Caption: Experimental workflow for cell surface protein labeling.

References

Application Notes and Protocols for Labeling of Alkyne-Modified Proteins in Cell Lysates with Azido-PEG3-FLAG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed guide for the efficient labeling of alkyne-modified proteins within complex cell lysates using Azido-PEG3-FLAG. This technique is a cornerstone of chemical biology and proteomic workflows, enabling the selective introduction of a FLAG epitope tag (DYKDDDDK) onto proteins that have been metabolically or enzymatically functionalized with an alkyne group. The subsequent detection or purification of these tagged proteins is readily achieved using highly specific anti-FLAG antibodies. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and accessibility of the FLAG tag, thereby improving detection sensitivity.[1][2][3]

The primary method for conjugating the Azido-PEG3-FLAG to alkyne-containing proteins is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][4] This document provides detailed protocols for this method, along with representative data on how labeling efficiency can be optimized by varying key reaction parameters. Additionally, an overview and comparison with the strain-promoted azide-alkyne cycloaddition (SPAAC) is presented for applications where copper catalysis is not desirable.

Key Experimental Considerations and Optimization

The efficiency of the labeling reaction is influenced by several factors, including the concentration of the Azido-PEG3-FLAG probe, the total protein concentration of the cell lysate, and the incubation time of the reaction. Optimization of these parameters is crucial for achieving maximal signal-to-noise ratios in downstream applications such as Western blotting or mass spectrometry.

Data Presentation: Optimizing Labeling Efficiency

The following tables provide representative data illustrating the expected trends in labeling efficiency under various experimental conditions. This data is intended to serve as a guide for experimental design and optimization. The labeling efficiency is presented as a relative percentage of the maximum achievable signal in a given experimental setup.

Table 1: Effect of Azido-PEG3-FLAG Concentration on Labeling Efficiency

Azido-PEG3-FLAG Concentration (µM)Relative Labeling Efficiency (%)Observations
1045Sub-optimal labeling, may be sufficient for highly abundant targets.
2575Good labeling for most applications.
5095Approaching saturation, recommended for most experiments.
100100Saturation reached, minimal gain in signal with higher concentrations.
200100No significant increase in signal, potential for increased background.

Table 2: Effect of Incubation Time on Labeling Efficiency

Incubation Time (minutes)Relative Labeling Efficiency (%)Observations
1560Sufficient for initial detection of abundant proteins.
3085Good for most applications, provides a strong signal.
60100Reaction typically reaches completion.
120100No significant increase in signal.

Table 3: Effect of Total Protein Concentration on Labeling Efficiency

Total Lysate Protein (mg/mL)Relative Labeling Efficiency (%)Observations
0.570Lower efficiency due to dilute reactants.
1.090Good efficiency for standard applications.
2.0100Optimal concentration for efficient labeling.
5.0100High efficiency, ensure adequate reagent concentrations.
10.095Potential for decreased efficiency due to viscosity or inhibitors.

Table 4: Comparison of CuAAC and SPAAC for Labeling in Cell Lysates

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper (I)None
Reaction Speed Fast (typically 30-60 min)Generally slower, dependent on cyclooctyne
Efficiency in Lysates HighCan be lower, potential for side reactions
Biocompatibility Potentially cytotoxic (in live cells)Highly biocompatible
Side Reactions Minimal with appropriate ligandsCan react with thiols in some cases
Recommendation Recommended for cell lysates Preferred for live cell imaging

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Proteins in Cell Lysate via CuAAC

This protocol describes the labeling of proteins containing alkyne modifications in a cell lysate with Azido-PEG3-FLAG using a copper-catalyzed click reaction.

Materials:

  • Cell lysate containing alkyne-modified proteins (1-5 mg/mL total protein)

  • Azido-PEG3-FLAG

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1.5 mL microcentrifuge tubes

Stock Solutions:

  • Azido-PEG3-FLAG (10 mM): Dissolve the appropriate amount in DMSO. Store at -20°C.

  • THPTA (100 mM): Dissolve in water. Store at -20°C.

  • CuSO₄ (50 mM): Dissolve in water. Store at room temperature.

  • Sodium Ascorbate (500 mM): Dissolve in water immediately before use. This solution is prone to oxidation.

Procedure:

  • In a 1.5 mL microcentrifuge tube, add 50 µL of cell lysate (containing 50-250 µg of total protein).

  • Add PBS to a final volume of 85 µL.

  • Add 1 µL of 10 mM Azido-PEG3-FLAG stock solution (final concentration: 100 µM). Vortex briefly.

  • Prepare the catalyst premix: In a separate tube, mix 2 µL of 100 mM THPTA and 2 µL of 50 mM CuSO₄. Let it stand for 2 minutes.

  • Add 4 µL of the THPTA/CuSO₄ premix to the lysate mixture (final concentrations: 2 mM THPTA, 1 mM CuSO₄). Vortex briefly.

  • To initiate the click reaction, add 10 µL of freshly prepared 500 mM sodium ascorbate (final concentration: 50 mM). Vortex gently.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • The FLAG-labeled proteins in the lysate are now ready for downstream analysis (e.g., Western blot, immunoprecipitation).

Protocol 2: Downstream Analysis by Western Blot

Materials:

  • 4X Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Anti-FLAG primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Add 33 µL of 4X Laemmli sample buffer to the 100 µL click reaction mixture.

  • Heat the samples at 95°C for 5-10 minutes.

  • Load 10-20 µL of the sample onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-FLAG primary antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

  • Image the blot using a chemiluminescence detection system.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_click Click Chemistry Reaction cluster_analysis Downstream Analysis cell_culture Metabolic Labeling of Cells with Alkyne-Modified Precursor lysis Cell Lysis and Protein Quantification cell_culture->lysis add_lysate Aliquot Cell Lysate lysis->add_lysate add_flag Add Azido-PEG3-FLAG add_lysate->add_flag add_catalyst Add CuAAC Catalyst Premix (THPTA + CuSO4) add_flag->add_catalyst add_ascorbate Add Sodium Ascorbate (Initiate Reaction) add_catalyst->add_ascorbate incubation Incubate at RT add_ascorbate->incubation sds_page SDS-PAGE incubation->sds_page ms_analysis Mass Spectrometry incubation->ms_analysis western_blot Western Blot (Anti-FLAG Antibody) sds_page->western_blot

Caption: Experimental workflow for labeling and detection.

G cluster_reactants Reactants protein Alkyne-Modified Protein catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) protein->catalyst azido_flag Azido-PEG3-FLAG azido_flag->catalyst product FLAG-Labeled Protein (Stable Triazole Linkage) catalyst->product

Caption: CuAAC reaction for protein labeling.

References

Application Notes and Protocols for Purification of Recombinant Proteins with Azido-PEG3-DYKDDDDK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of recombinant proteins is a critical step in research, diagnostics, and therapeutic development. The use of affinity tags has streamlined this process, offering high selectivity and yield. The Azido-PEG3-DYKDDDDK tag is a versatile tool that combines the power of bioorthogonal click chemistry with the specificity of immunoaffinity chromatography.[1][2] This bifunctional tag features an azide group for covalent attachment to alkyne-modified proteins and the well-characterized DYKDDDDK (FLAG®) epitope for high-affinity binding to anti-DYKDDDDK antibodies.[1][3]

This application note provides a detailed protocol for the purification of recombinant proteins using the this compound tag. The workflow involves two main stages: the covalent attachment of the tag to an alkyne-containing protein via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by the purification of the tagged protein using anti-DYKDDDDK affinity resin.

Principle of the Method

The purification strategy is a two-step process that ensures high specificity and purity of the target protein.

  • Click Chemistry Ligation: A recombinant protein is first expressed with a bioorthogonal alkyne handle (e.g., through the incorporation of an unnatural amino acid). The this compound tag is then covalently attached to the alkyne-modified protein through a highly efficient and specific CuAAC click reaction.[1] This reaction forms a stable triazole linkage.

  • Immunoaffinity Purification: The resulting DYKDDDDK-tagged protein is then captured using an affinity resin to which a monoclonal anti-DYKDDDDK antibody is covalently bound. After washing away unbound proteins and contaminants, the purified target protein is eluted from the resin. Elution can be achieved either by competitive displacement with a free DYKDDDDK peptide or by altering the pH to disrupt the antibody-epitope interaction.

Workflow Overview

Workflow cluster_prep Protein Preparation cluster_click Tag Ligation cluster_purification Affinity Purification cluster_analysis Analysis P1 Express Alkyne-Modified Recombinant Protein P2 Click Chemistry Reaction with This compound P1->P2 Protein Lysate P3 Bind to Anti-DYKDDDDK Affinity Resin P2->P3 Tagged Protein P4 Wash Resin to Remove Impurities P3->P4 P5 Elute Purified Protein P4->P5 P6 Analyze Purity and Yield (e.g., SDS-PAGE, Western Blot) P5->P6

Caption: Overall workflow for protein purification.

Quantitative Data

The following table summarizes typical performance characteristics for anti-DYKDDDDK affinity resins. The actual yield and purity will depend on the specific protein, expression level, and the efficiency of the preceding click chemistry reaction.

ParameterValueSource
Binding Capacity ~1 mg DYKDDDDK-tagged protein per mL of settled resin
Purity >90% (as estimated by SDS-PAGE)
Resin Reusability 4-10 times with proper regeneration

Experimental Protocols

This section provides a detailed, step-by-step protocol. It is assumed that the starting material is a cell lysate containing a recombinant protein with an incorporated alkyne group.

Materials and Reagents
  • Alkyne-modified protein lysate

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Anti-DYKDDDDK G1 Affinity Resin

  • Binding/Wash Buffer (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Competitive Elution Buffer: 1.5 mg/mL 3x DYKDDDDK peptide in TBS

  • Acidic Elution Buffer: 0.1 M Glycine-HCl, pH 2.8

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Protease Inhibitor Cocktail

  • Dimethyl sulfoxide (DMSO)

Protocol 1: Click Chemistry Ligation of this compound

This protocol is for a standard 1 mL ligation reaction. It should be optimized for each specific protein.

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • CuSO₄: 50 mM in deionized water.

    • TCEP: 50 mM in deionized water (prepare fresh).

    • TBTA: 10 mM in DMSO.

  • Prepare Protein Lysate:

    • Clarify the cell lysate containing the alkyne-modified protein by centrifuging at >12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube. Add protease inhibitors to prevent degradation.

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Protein Lysate: 1 mL (containing the alkyne-protein)

      • This compound stock: 10 µL (final concentration: 100 µM)

      • TBTA stock: 10 µL (final concentration: 100 µM)

      • CuSO₄ stock: 2 µL (final concentration: 100 µM)

      • TCEP stock: 10 µL (final concentration: 500 µM)

    • Note: The TCEP is added last to reduce the Cu(II) to the catalytic Cu(I) in situ.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature on a rotator.

  • Reaction Quench (Optional):

    • The reaction can be stopped by adding 20 µL of 0.5 M EDTA to chelate the copper catalyst.

Click_Chemistry cluster_reactants Reactants cluster_catalyst Catalyst System R1 Alkyne-Modified Protein Process CuAAC Click Reaction R1->Process R2 This compound R2->Process C1 CuSO4 + TCEP (forms Cu(I)) C1->Process C2 TBTA (Ligand) C2->Process Product DYKDDDDK-Tagged Protein Process->Product

Caption: CuAAC Click Chemistry Reaction.

Protocol 2: Immunoaffinity Purification of DYKDDDDK-Tagged Protein

This protocol is designed for a 1 mL column purification.

  • Resin Preparation:

    • Thoroughly resuspend the anti-DYKDDDDK affinity resin. Using a wide-bore pipette tip, transfer 2 mL of the 50% slurry (1 mL of settled resin) into a chromatography column.

    • Allow the storage buffer to drain by gravity.

    • Equilibrate the resin by washing with 5 bed volumes (5 mL) of Binding/Wash Buffer (TBS).

  • Binding:

    • Apply the 1 mL of lysate from the click chemistry reaction to the equilibrated resin.

    • Seal the column and incubate on a rotator for 1-2 hours at 4°C to allow the tagged protein to bind to the resin.

  • Washing:

    • Place the column over a collection tube and allow the unbound lysate to flow through.

    • Wash the resin with 10 bed volumes (10 mL) of Binding/Wash Buffer to remove non-specifically bound proteins. Repeat this wash step at least three times.

  • Elution:

    • Choose one of the following elution methods.

    A) Competitive Elution (Gentle Method)

    • Add 2 bed volumes (2 mL) of Competitive Elution Buffer (1.5 mg/mL 3x DYKDDDDK peptide in TBS) to the resin.

    • Seal the column and incubate for 10-20 minutes at room temperature with gentle mixing.

    • Place the column over a clean collection tube and collect the eluate.

    • Repeat the elution step once more for maximum recovery and collect in a separate tube.

    B) Acidic Elution (Harsher Method)

    • Prepare collection tubes by adding 150 µL of Neutralization Buffer for every 1 mL of eluate to be collected.

    • Add 2 bed volumes (2 mL) of Acidic Elution Buffer (0.1 M Glycine-HCl, pH 2.8) to the resin.

    • Immediately collect the eluate in the prepared collection tube.

    • Repeat the elution step for a total of 3-5 fractions.

  • Analysis and Storage:

    • Analyze the eluted fractions for protein content and purity using SDS-PAGE and Western blotting.

    • Pool the fractions containing the purified protein.

    • For long-term storage, dialyze the protein into a suitable buffer and store at -80°C.

Purification_Process cluster_steps Purification Steps Input Tagged Protein Lysate S1 1. Binding Input->S1 Resin Anti-DYKDDDDK Affinity Resin S2 2. Washing Resin->S2 S3 3. Elution Resin->S3 Wash Wash Buffer (TBS) Wash->S2 Elution Elution Buffer (Peptide or Low pH) Elution->S3 S1->Resin Unbound Unbound Proteins (Flow-through) S1->Unbound S2->Unbound Purified Purified Protein S3->Purified

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Azido-PEG3-FLAG Pull-Down

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in Azido-PEG3-FLAG pull-down experiments.

Frequently Asked Questions (FAQs)

Section 1: Issues Related to the Click Chemistry Reaction

1. Why is the efficiency of my click chemistry reaction low?

Several factors can contribute to an inefficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction:

  • Oxidation of Copper Catalyst: The active catalyst for the click reaction is Cu(I). If not properly protected, it can be oxidized to the inactive Cu(II) state by dissolved oxygen.

  • Suboptimal Reagent Concentrations: The molar ratios of your alkyne-labeled protein, Azido-PEG3-FLAG, copper, and a stabilizing ligand are crucial for an efficient reaction.

  • Presence of Interfering Substances: Components in your reaction buffer, such as chelators (e.g., EDTA in some buffers) or thiols (e.g., from DTT), can interfere with the copper catalyst.

  • Degraded Reagents: Sodium ascorbate, used to reduce Cu(II) to Cu(I), is prone to oxidation and should be prepared fresh. Similarly, ensure your Azido-PEG3-FLAG reagent has been stored correctly.

2. How can I improve the efficiency of my click reaction?

To enhance the efficiency of your click reaction:

  • Use a Copper-Stabilizing Ligand: Ligands like THPTA or BTTAA protect the Cu(I) from oxidation and can improve reaction efficiency. A 5:1 ligand to copper ratio is often recommended.

  • Optimize Reagent Concentrations: Start with a molar excess of the Azido-PEG3-FLAG reagent relative to your alkyne-labeled protein.

  • Degas Your Solutions: To minimize oxidation of the copper catalyst, degas your reaction buffer before adding the reagents.

  • Prepare Fresh Sodium Ascorbate: Always use a freshly prepared solution of sodium ascorbate.

  • Buffer Exchange: If your protein sample contains interfering substances like DTT, perform a buffer exchange before starting the click reaction.

Section 2: Issues Related to FLAG Immunoprecipitation

3. I have confirmed a successful click reaction, but my FLAG pull-down yield is still low. What could be the problem?

Low yield after a successful click reaction can be due to several reasons:

  • Residual Click Chemistry Reagents: Copper ions and some ligands used in the click reaction can interfere with the binding of the anti-FLAG antibody to the FLAG epitope. It is critical to remove these reagents after the click reaction.

  • Inaccessible FLAG Tag: The Azido-PEG3-FLAG tag, now attached to your protein, might be sterically hindered or buried within the protein's structure, making it inaccessible to the anti-FLAG antibody.

  • Inefficient Binding to Beads: The amount of anti-FLAG antibody or beads may be insufficient for the amount of FLAG-tagged protein in your sample.

  • Harsh Lysis or Wash Buffers: The buffers used during immunoprecipitation might be too stringent, causing the dissociation of the antibody-protein complex.

  • Protein Degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent the degradation of your target protein.[1]

4. How can I improve the yield of my FLAG immunoprecipitation?

To improve your pull-down yield:

  • Thoroughly Remove Click Chemistry Reagents: After the click reaction, purify your sample to remove copper and other reagents. Methods include dialysis, spin desalting columns, or precipitation.[2][3]

  • Optimize Binding Conditions: Ensure you are using an adequate amount of anti-FLAG antibody and beads for your sample. The incubation time for binding can also be optimized (e.g., overnight at 4°C).

  • Adjust Buffer Composition: Consider using a milder lysis buffer with non-ionic detergents. You can also decrease the stringency of your wash buffers by reducing salt or detergent concentrations.

  • Perform a Pre-clearing Step: To reduce non-specific binding, incubate your lysate with beads that do not have the antibody attached before performing the immunoprecipitation.[4]

Section 3: General Troubleshooting

5. I am seeing high background in my final eluate. How can I reduce it?

High background can be caused by non-specific binding of proteins to the beads or the antibody. To reduce background:

  • Pre-clear the Lysate: This is a highly effective method to remove proteins that non-specifically bind to the beads.[4]

  • Optimize Washing Steps: Increase the number of washes or the stringency of the wash buffer. Adding a non-ionic detergent like Tween-20 to your wash buffer can also help.

  • Block the Beads: Before adding your lysate, block the beads with a solution of BSA.

  • Use a Negative Control: Perform a parallel pull-down with beads that are not conjugated to the anti-FLAG antibody to identify non-specific binders.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Your Alkyne-Labeled Protein: Ensure your protein of interest with an alkyne handle is in a compatible buffer (e.g., PBS), free of interfering substances like DTT.

  • Prepare Reagent Stocks:

    • Azido-PEG3-FLAG: Prepare a stock solution in water or DMSO. A final concentration of 100 µM has been used as a starting point in some applications.

    • Copper (II) Sulfate (CuSO₄): Prepare a stock solution in water.

    • Copper-Stabilizing Ligand (e.g., THPTA): Prepare a stock solution in water.

    • Sodium Ascorbate: Prepare a fresh stock solution in water immediately before use.

  • Set up the Click Reaction: In a microcentrifuge tube, combine the following in order:

    • Alkyne-labeled protein

    • Azido-PEG3-FLAG

    • Copper-stabilizing ligand

    • CuSO₄

    • Freshly prepared sodium ascorbate

  • Incubate: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Remove Excess Reagents: This step is critical. Remove the copper catalyst and excess labeling reagents using one of the following methods:

    • Spin Desalting Column: An efficient method for quick buffer exchange.

    • Dialysis: Dialyze the sample against a buffer containing a chelating agent like EDTA to remove copper, followed by dialysis against your immunoprecipitation buffer.

    • TCA/Acetone Precipitation: Precipitate the protein to remove soluble reagents.

Protocol 2: FLAG Immunoprecipitation
  • Prepare Cell Lysate: Lyse cells containing the now FLAG-tagged protein in a suitable lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation.

  • Prepare Anti-FLAG Beads:

    • Resuspend the anti-FLAG magnetic or agarose beads.

    • Wash the required volume of beads with a wash buffer (e.g., TBS).

  • Binding:

    • Add the purified, FLAG-tagged protein sample to the washed anti-FLAG beads.

    • Incubate with gentle rotation for 2-4 hours at 4°C or overnight.

  • Washing:

    • Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.

    • Wash the beads 3-5 times with a cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using one of the following methods:

    • Competitive Elution: Incubate the beads with a solution of 3x FLAG peptide. This is a gentle elution method that keeps the protein in its native state.

    • Acidic Elution: Use a low pH buffer (e.g., 0.1 M glycine-HCl, pH 3.5) to disrupt the antibody-antigen interaction. Neutralize the eluate immediately with a high pH buffer.

    • Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins for analysis by western blot.

Data Presentation

Table 1: Recommended Reagent Concentrations for CuAAC Reaction

ReagentStarting ConcentrationNotes
Alkyne-labeled Protein1-50 µMOptimal concentration is protein-dependent.
Azido-PEG3-FLAG2-10 fold molar excess over proteinA starting concentration of 100 µM has been cited for similar applications.
CuSO₄50 µM - 2 mMA final concentration of 2 mM is a common starting point.
Copper-Stabilizing Ligand5-fold molar excess over CuSO₄A 1:5 ratio of CuSO₄ to ligand is recommended.
Sodium Ascorbate5 mMShould be prepared fresh.

Table 2: Recommended Quantities for FLAG Immunoprecipitation

Reagent/ComponentRecommended AmountNotes
Total Protein Lysate500 µg - 1 mgThe amount depends on the expression level of the target protein.
Anti-FLAG Antibody1 µg per 500 µg of lysateThis can be optimized based on antibody affinity and protein abundance.
Beads (e.g., Dynabeads)30 µL per IP reactionThe bead volume should be proportional to the antibody amount.
3x FLAG Peptide for Elution100-150 µg/mLA gentle elution method.

Visualizations

Workflow Azido-PEG3-FLAG Pull-Down Workflow cluster_0 Click Chemistry cluster_1 Purification cluster_2 Immunoprecipitation alkyne_protein Alkyne-labeled Protein click_reaction CuAAC Reaction (CuSO4, Ligand, Ascorbate) alkyne_protein->click_reaction azido_flag Azido-PEG3-FLAG azido_flag->click_reaction purification Removal of Click Reagents (e.g., Spin Column, Dialysis) click_reaction->purification binding Binding purification->binding anti_flag_beads Anti-FLAG Beads anti_flag_beads->binding washing Washing binding->washing elution Elution washing->elution analysis Downstream Analysis (e.g., Western Blot, Mass Spectrometry) elution->analysis

Caption: Experimental workflow for Azido-PEG3-FLAG pull-down.

Caption: Troubleshooting decision tree for low yield.

References

FLAG-Tag Purification Technical Support Center: Troubleshooting Non-Specific Binding

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FLAG-tag purification. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize non-specific binding in their FLAG-tag immunoprecipitation (IP) and purification experiments. High background from non-specific binding is a common issue that can compromise the purity of the target protein and the reliability of downstream applications.[1][2][3][4] This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and optimized buffer conditions to ensure high-purity protein preparations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common sources of non-specific binding in FLAG-tag purification?

Non-specific binding can arise from several factors during the purification process. The primary sources include:

  • Interactions with the affinity resin: Proteins other than your FLAG-tagged protein of interest can bind directly to the agarose or magnetic beads.[1]

  • Binding to the anti-FLAG antibody: Some proteins may exhibit non-specific affinity for the anti-FLAG antibody itself.

  • Hydrophobic and electrostatic interactions: Abundant cellular proteins can interact non-specifically with the antibody-bead complex through hydrophobic or electrostatic forces.

  • Insufficient washing: Inadequate washing steps can leave behind contaminants that are weakly associated with the resin or antibody.

  • Protein aggregation: The target protein or other cellular proteins may aggregate and trap non-specific interactors.

Q2: How can I optimize my lysis buffer to reduce non-specific binding?

The composition of your lysis buffer is critical for minimizing non-specific interactions from the start. A well-formulated lysis buffer should efficiently solubilize your target protein while preserving its native conformation and minimizing the co-purification of contaminants.

  • Detergent Choice: Use non-ionic detergents like Triton X-100 or NP-40 at concentrations between 0.1% and 1% to lyse cells gently and maintain protein complex integrity. For proteins that are difficult to release, such as nuclear proteins, a more stringent RIPA buffer may be necessary; however, be aware that its denaturing components can disrupt protein-protein interactions.

  • Salt Concentration: Including NaCl at a physiological concentration (typically 150 mM) helps to reduce non-specific electrostatic interactions. This concentration can be optimized (e.g., increased up to 500 mM) during wash steps for greater stringency.

  • Protease and Phosphatase Inhibitors: Always add protease and phosphatase inhibitor cocktails to your lysis buffer to prevent protein degradation and alterations in phosphorylation state, which can lead to artifactual interactions.

Q3: My eluted protein is not pure. How can I improve the washing steps?

Optimizing your wash protocol is one of the most effective ways to remove non-specifically bound proteins.

  • Increase Wash Stringency: Gradually increase the salt (NaCl) concentration in your wash buffer (e.g., from 150 mM up to 500 mM) to disrupt electrostatic interactions. You can also include a low concentration of the non-ionic detergent used in your lysis buffer (e.g., 0.01-0.1% Tween-20 or Triton X-100) in the wash buffer.

  • Increase the Number and Duration of Washes: Performing more wash cycles (e.g., 4-6 times) and increasing the incubation time for each wash (3-5 minutes) can significantly reduce background.

  • Pre-clearing the Lysate: Before adding the anti-FLAG affinity resin, incubate your cell lysate with beads alone (e.g., plain agarose or magnetic beads) or with an irrelevant antibody of the same isotype to capture proteins that non-specifically bind to the beads or immunoglobulin.

Q4: Should I use blocking agents? If so, which ones and how?

Yes, blocking agents can be very effective in reducing non-specific binding to the affinity resin.

  • Common Blocking Agents: Bovine Serum Albumin (BSA) is a frequently used blocking agent. You can pre-block the beads with a solution of BSA before adding your cell lysate.

  • Considerations for BSA: Be aware that some commercial BSA preparations can contain contaminating bovine IgG, which may be recognized by secondary antibodies if you are performing a subsequent western blot analysis. In such cases, using a high-purity, IgG-free BSA or an alternative blocking agent like fish gel may be preferable. Normal serum from the same species as your labeled secondary antibody can also be used as a blocking agent.

Quantitative Data Summary

For easy reference, the following tables summarize key quantitative parameters for optimizing your FLAG-tag purification protocol.

Table 1: Lysis Buffer Components

ComponentRecommended ConcentrationPurpose
Tris-HCl (pH 7.4)50 mMBuffering agent
NaCl150 mMReduces electrostatic interactions
EDTA1 mMChelates divalent cations
Non-ionic Detergent0.1 - 1% (e.g., Triton X-100, NP-40)Cell lysis, solubilizes proteins
Protease InhibitorsAs per manufacturer's recommendationPrevents protein degradation
Phosphatase InhibitorsAs per manufacturer's recommendationPrevents dephosphorylation

Data compiled from multiple sources.

Table 2: Wash Buffer Modifications for Increased Stringency

ModificationConcentration RangePurpose
Increased NaCl250 - 500 mMDisrupts stronger electrostatic interactions
Non-ionic Detergent0.01 - 0.1% (e.g., Tween-20, Triton X-100)Reduces hydrophobic interactions

Data compiled from multiple sources.

Table 3: Elution Methods

Elution MethodReagent and ConcentrationConditionsNotes
Competitive Elution100-200 ng/µL 3X FLAG® peptideGentle shaking for 30 min at 4°CPreserves protein activity and interactions
Acidic Elution0.1 M Glycine-HCl, pH 3.0-3.5Room temperature, < 20 minutesHarsher method, may denature protein
Arginine Elution0.5-1 M Arginine, pH 3.5-4.4Room temperature for 5 minAn alternative gentle elution method
SDS-PAGE Sample Buffer2X SDS-PAGE sample bufferRoom temperatureDenaturing elution, suitable for direct gel analysis

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Pre-clearing Lysate to Reduce Non-specific Binding

  • Prepare your cell lysate according to your standard protocol, ensuring the addition of protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation at 14,000 x g for 10-15 minutes at 4°C.

  • To a fresh tube, add an appropriate amount of unconjugated agarose or magnetic beads (the same type as your anti-FLAG affinity resin).

  • Add the clarified cell lysate to the beads and incubate with gentle rotation for 1 hour at 4°C.

  • Pellet the beads by centrifugation and carefully transfer the supernatant (the pre-cleared lysate) to a new tube.

  • Proceed with your standard FLAG-tag immunoprecipitation protocol using the pre-cleared lysate.

Protocol 2: Optimizing Wash Steps for High Purity

  • After binding your FLAG-tagged protein to the anti-FLAG affinity resin, pellet the resin by centrifugation.

  • Remove the supernatant (unbound fraction).

  • Add 1 mL of your standard wash buffer (e.g., TBS with 150 mM NaCl and 0.05% Tween-20).

  • Resuspend the resin and incubate with gentle rotation for 5 minutes at 4°C.

  • Pellet the resin and discard the supernatant.

  • Repeat steps 3-5 for a total of 2-3 washes with the standard wash buffer.

  • For a more stringent wash, prepare a high-salt wash buffer (e.g., TBS with 300-500 mM NaCl and 0.05% Tween-20).

  • Perform 2-3 additional washes with the high-salt wash buffer, following steps 3-5.

  • After the final wash, proceed to the elution step.

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Non-Specific Binding

This diagram outlines a logical approach to troubleshooting high background in FLAG-tag purification experiments.

Troubleshooting_Workflow start High Non-Specific Binding in FLAG Purification preclear Implement Pre-clearing Step (Beads +/- Irrelevant IgG) start->preclear Start Here lysis Optimize Lysis Buffer (Detergent, Salt) preclear->lysis wash Optimize Wash Steps (Salt, Detergent, # of Washes) lysis->wash blocking Incorporate Blocking Agents (BSA, Normal Serum) wash->blocking elution Review Elution Method (Competitive vs. pH) blocking->elution evaluate Evaluate Purity (SDS-PAGE, Silver Stain, WB) elution->evaluate success Pure Protein evaluate->success Problem Solved fail Re-evaluate Strategy evaluate->fail Problem Persists fail->start

Caption: A step-by-step guide to resolving non-specific binding issues.

Diagram 2: FLAG-Tag Immunoprecipitation Workflow

This diagram illustrates the key stages of a typical FLAG-tag immunoprecipitation experiment.

IP_Workflow cell_lysis 1. Cell Lysis (Optimized Buffer) pre_clearing 2. Pre-clearing (Optional) with beads cell_lysis->pre_clearing binding 3. Binding Incubate lysate with Anti-FLAG Resin pre_clearing->binding washing 4. Washing (Multiple stringent washes) binding->washing elution 5. Elution (e.g., 3xFLAG Peptide) washing->elution analysis 6. Analysis (SDS-PAGE, Western Blot) elution->analysis

Caption: Standard experimental workflow for FLAG-tag immunoprecipitation.

References

Technical Support Center: Azido-PEG3-FLAG Ligation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG3-FLAG ligation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may be encountered during your experiments. The ligation of Azido-PEG3-FLAG to an alkyne-modified molecule primarily relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3]

Category 1: Low or No Ligation Efficiency

Q1: My click reaction is giving me a very low yield or no product at all. What are the common causes and how can I fix this?

A1: Low or no product yield in a CuAAC reaction can stem from several factors:

  • Catalyst Inactivity: The active catalyst for the reaction is Cu(I).[3] This species is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction buffer.[4]

    • Solution: Ensure your reaction is protected from oxygen. Degassing buffers and using sealed reaction vessels can help minimize oxygen exposure. The use of a reducing agent, most commonly sodium ascorbate, is crucial to regenerate Cu(I) from any oxidized copper species. Always prepare sodium ascorbate solutions fresh before each experiment, as they can degrade over time.

  • Suboptimal Reagent Concentrations: Incorrect concentrations of reactants, copper, ligand, or reducing agent can halt the reaction.

    • Solution: Titrate the concentration of your Azido-PEG3-FLAG and alkyne-molecule. While a 1:1 stoichiometry is theoretical, using a slight excess of one reagent (often the smaller, more accessible one) can drive the reaction. Copper concentrations should generally be between 50 and 100 µM for bioconjugation.

  • Ligand Issues: The ligand plays a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency.

    • Solution: Ensure you are using an appropriate ligand, such as THPTA (water-soluble) or TBTA, especially for reactions in aqueous buffers. The ligand-to-copper ratio is also important; a common recommendation is a 5:1 ratio of ligand to copper to protect biomolecules from reactive oxygen species.

  • Reactant Accessibility (Steric Hindrance): For large molecules like proteins, the alkyne functional group may be buried within the molecule's structure, making it inaccessible for reaction.

    • Solution: Consider performing the reaction in denaturing or solvating conditions. Adding a co-solvent like DMSO can help expose the reactive sites. Introducing a longer PEG linker on your alkyne-modified molecule can also alleviate steric hindrance.

  • Copper Sequestration: Components in your reaction mixture, such as free thiols (from cysteine), EDTA, or other functional groups on your biomolecule, can chelate the copper catalyst, rendering it inactive.

    • Solution: If your buffer contains chelators, perform a buffer exchange prior to the reaction. If copper sequestration by the biomolecule is suspected, you may need to increase the copper concentration.

  • Reagent Quality and Stability: The Azido-PEG3-FLAG reagent itself can degrade if not stored properly. Azide compounds should be stored correctly to maintain their reactivity.

    • Solution: Store the lyophilized Azido-PEG3-FLAG reagent at or below -20°C in a light-protected, airtight container. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in a suitable solvent like DMSO or water and use them immediately or aliquot and store at -20°C for short periods (up to one month is often recommended). Avoid repeated freeze-thaw cycles.

Category 2: High Background & Non-Specific Binding

Q2: After my ligation and downstream analysis (e.g., Western Blot or IP), I'm seeing high background or non-specific bands. What's happening?

A2: This issue can arise from the click reaction itself or the subsequent protein analysis steps.

  • Click Reaction Side Products:

    • Cause: In bioconjugation reactions, reactive oxygen species (ROS) can be generated by the Cu(I)/Cu(II) redox cycle, leading to oxidative damage of proteins. Additionally, byproducts of ascorbate oxidation can react with protein residues.

    • Solution: Ensure thorough degassing of your solutions and use a stabilizing ligand like THPTA. Adding aminoguanidine to the reaction can help intercept deleterious ascorbate byproducts.

  • Immunoprecipitation (IP) Issues:

    • Cause: Non-specific binding of proteins to the antibody, the beads (e.g., Protein A/G agarose), or the FLAG tag itself.

    • Solution:

      • Pre-clearing: Before adding the anti-FLAG antibody, incubate your cell lysate with beads alone to remove proteins that non-specifically bind to the support matrix.

      • Blocking: Ensure beads are properly blocked (e.g., with BSA) before use.

      • Washing: Increase the number and stringency of your wash steps after immunoprecipitation. You can increase the salt concentration (e.g., up to 0.5 M NaCl) or add a mild non-ionic detergent (e.g., 0.01–0.1% Tween-20 or Triton X-100) to the wash buffer.

      • Antibody Amount: Reduce the amount of antibody used to minimize non-specific interactions.

  • Western Blot Issues:

    • Cause: Insufficient blocking, improper antibody concentrations, or inadequate washing can all lead to high background.

    • Solution: Optimize your Western blot protocol. Ensure the blocking step is sufficient (e.g., 1 hour at room temperature with 5% milk or BSA). Titrate your primary and secondary antibodies to find the optimal concentration. Increase the duration and number of washes.

Category 3: Issues with FLAG Tag Detection

Q3: I have evidence the ligation worked, but I can't detect the FLAG-tagged protein with an anti-FLAG antibody. Why?

A3: This is a common problem in protein detection and can have several causes:

  • Antibody Issues: The anti-FLAG antibody may have lost activity due to improper storage or expiration.

    • Solution: Always validate your anti-FLAG antibody using a known positive control protein with a FLAG epitope.

  • Epitope Masking: The spatial positioning of the FLAG tag within the final conjugated protein may hinder antibody recognition. The tag could be sterically blocked or buried within the protein's structure.

    • Solution: While you cannot change the ligation site post-experiment, for future experiments, consider designing your alkyne-modified protein with the tag at a more accessible location (N- or C-terminus) or with a longer linker. For analysis, try detecting the protein under denaturing conditions (as in a standard Western Blot), which should expose the tag. If the issue persists even in Westerns, partial renaturation on the membrane could be burying the epitope.

  • Suboptimal Western Blot Conditions: Inappropriate Western blot conditions can reduce FLAG tag detectability.

    • Solution: Optimize variables such as blocking reagents, washing procedures, and antibody incubation times and temperatures to improve detection sensitivity.

Quantitative Data & Reaction Conditions

Table 1: Typical Reagent Concentrations for CuAAC Bioconjugation
ReagentTypical Concentration RangeKey Considerations
Alkyne-Biomolecule 10 - 100 µMLower end for sensitive proteins. Higher concentrations can increase reaction rates.
Azido-PEG3-FLAG 1.2 - 5 molar equivalentsA slight excess relative to the limiting reagent can drive the reaction to completion.
CuSO₄ 50 - 250 µMHigher concentrations can damage proteins. Use the lowest effective concentration.
Ligand (e.g., THPTA) 250 µM - 1.25 mMMaintain a 2:1 to 5:1 molar ratio of Ligand:Cu to stabilize the catalyst and prevent protein damage.
Reducing Agent (NaAsc) 1 - 5 mMUse a freshly prepared solution. Should be in excess of copper to maintain the Cu(I) state.
Co-solvent (DMSO) 5 - 20% (v/v)Can improve solubility of reagents and expose buried alkyne groups. Keep below 20% to avoid protein denaturation.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Ligation of Azido-PEG3-FLAG to an Alkyne-Protein

This protocol is a starting point and should be optimized for your specific protein and application.

Reagent Preparation:

  • Alkyne-Protein: Prepare your alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4). Avoid buffers containing chelators or primary amines (like Tris).

  • Azido-PEG3-FLAG: Prepare a 10 mM stock solution in sterile, nuclease-free water or DMSO.

  • Copper (CuSO₄): Prepare a 20 mM stock solution in water.

  • Ligand (THPTA): Prepare a 50 or 100 mM stock solution in water.

  • Reducing Agent (Sodium Ascorbate): Prepare a 100 mM stock solution fresh in water immediately before use.

Ligation Procedure:

  • In a microcentrifuge tube, add the alkyne-protein to the desired final concentration (e.g., 50 µM in 100 µL final reaction volume).

  • Add the Azido-PEG3-FLAG stock solution to the desired final concentration (e.g., 250 µM, a 5-fold molar excess).

  • Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA ligand solutions. A common approach is to mix them to achieve a final 5:1 ligand-to-copper molar ratio. Let this mixture sit for 1-2 minutes.

  • Add the catalyst premix to the reaction tube containing the protein and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.

  • Gently mix the reaction and cap the tube to minimize oxygen exposure.

  • Allow the reaction to proceed at room temperature for 1-2 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE with fluorescent imaging if a fluorescent alkyne was used as a control, or Western Blot).

  • Purification: Remove excess reagents and catalyst using a spin desalting column, dialysis, or other appropriate chromatography method. The FLAG-tagged protein is now ready for downstream applications.

Visualizations

Diagrams of Workflows and Mechanisms

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Ligation Reaction cluster_analysis 3. Purification & Analysis Alk_Prot Aliquot Alkyne-Protein Combine Combine Protein + Azide-FLAG in Degassed Buffer Az_FLAG Prepare Fresh Azido-PEG3-FLAG Cu_Lig Prepare Cu/Ligand Premix (e.g., THPTA) Add_Cat Add Cu/Ligand Premix NaAsc Prepare Fresh Sodium Ascorbate Initiate Initiate with Sodium Ascorbate Combine->Add_Cat Add_Cat->Initiate Incubate Incubate 1-2h at RT (Protect from Oxygen) Initiate->Incubate Purify Purify Conjugate (e.g., Desalting Column) Incubate->Purify Analyze Downstream Analysis (IP, Western Blot, etc.) Purify->Analyze

Caption: Experimental workflow for Azido-PEG3-FLAG ligation via CuAAC.

G start Low or No Ligation Product? cat_check Is Catalyst System Active? start->cat_check Yes cat_sol1 Use Fresh Sodium Ascorbate cat_check->cat_sol1 No cat_sol2 Degas Buffers / Protect from Oxygen cat_check->cat_sol2 No cat_sol3 Use Stabilizing Ligand (e.g., THPTA, 5:1 ratio) cat_check->cat_sol3 No reagent_check Are Reagents OK? cat_check->reagent_check Yes reagent_sol1 Check Storage of Azido-PEG3-FLAG (-20°C) reagent_check->reagent_sol1 No reagent_sol2 Optimize Reactant Concentrations reagent_check->reagent_sol2 No reagent_sol3 Avoid Chelators (EDTA) in Buffer reagent_check->reagent_sol3 No substrate_check Is Substrate Accessible? reagent_check->substrate_check Yes substrate_sol1 Add Co-solvent (DMSO) to Unfold Protein substrate_check->substrate_sol1 No substrate_sol2 Consider Longer Linker in Substrate Design substrate_check->substrate_sol2 No

Caption: Troubleshooting decision tree for low ligation efficiency.

G Alkyne R1-C≡CH (Alkyne-Protein) CuI Cu(I) Catalyst Alkyne->CuI Forms Copper Acetylide Azide N3-PEG3-FLAG (Azide Reagent) Azide->CuI CuII Cu(II) Oxidized CuI->CuII Oxidation by O2 (Inactivates Catalyst) Product R1-Triazole-PEG3-FLAG (Conjugated Product) CuI->Product CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuII

Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Technical Support Center: Azido-PEG3-DYKDDDDK Conjugate Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Azido-PEG3-DYKDDDDK conjugates. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

A1: this compound is a chemical reagent used to attach a FLAG-tag (DYKDDDDK) to molecules for detection, purification, or imaging.[1][2][3] The polyethylene glycol (PEG) linker is included to enhance the solubility of the conjugate.[4][5] However, like many peptides, the overall properties of the molecule it is conjugated to can significantly influence its solubility in aqueous solutions.

Q2: What are the primary factors influencing the solubility of my this compound conjugate?

A2: Several factors can affect the solubility of your conjugate:

  • Amino Acid Composition of the Conjugated Molecule: A high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) in the molecule to which the tag is attached can decrease overall solubility in aqueous buffers.

  • Net Charge and pH: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH of the solution away from the pI can improve solubility.

  • Concentration: Higher concentrations of the conjugate are more likely to lead to aggregation and precipitation.

  • Temperature: Temperature can influence solubility, but its effect is peptide-specific and should be handled with care to avoid degradation.

Q3: I've dissolved my this compound conjugate, but it precipitates upon adding it to my aqueous buffer. What should I do?

A3: This often indicates that the solubility limit in the final buffer has been exceeded. A common strategy is to dissolve the conjugate in a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) first and then slowly add this stock solution to your aqueous buffer while stirring. This helps to avoid localized high concentrations that can lead to precipitation.

Troubleshooting Guide

Issue 1: The lyophilized this compound conjugate powder will not dissolve in my aqueous buffer.

This is a common issue, particularly if the molecule conjugated to the tag is hydrophobic. Follow this systematic approach to troubleshoot:

Troubleshooting Workflow

cluster_factors Factors Influencing Solubility cluster_outcomes Solubility Outcome Amino_Acid_Composition Amino Acid Composition (Hydrophobicity) Insoluble_Aggregated Insoluble / Aggregated Amino_Acid_Composition->Insoluble_Aggregated High Hydrophobicity Net_Charge Net Charge (pI) Net_Charge->Insoluble_Aggregated Near pI (Net Charge ~ 0) pH_of_Solution pH of Solution Soluble Soluble pH_of_Solution->Soluble pH far from pI Concentration Concentration Concentration->Insoluble_Aggregated High

References

best practices for Azido-PEG3-FLAG storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage, handling, and use of Azido-PEG3-FLAG. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Azido-PEG3-FLAG?

A1: Azido-PEG3-FLAG should be stored at -20°C for long-term stability.[1] Short-term exposure to ambient temperatures, for up to one week, is possible without significant degradation.[1]

Q2: What is the shelf life of Azido-PEG3-FLAG?

A2: When stored correctly at -20°C, Azido-PEG3-FLAG has a shelf life of 12 months from the date of delivery.[1]

Q3: How should I reconstitute Azido-PEG3-FLAG?

A3: Azido-PEG3-FLAG is soluble in water and PBS up to a tested concentration of 30 mM.[1] For applications requiring an organic solvent, anhydrous DMSO or DMF can be used. It is crucial to use anhydrous solvents to prevent hydrolysis of reactive moieties if present in a similar compound with an NHS ester.

Q4: What are the primary applications of Azido-PEG3-FLAG?

A4: Azido-PEG3-FLAG is a reagent used for "click chemistry."[2] It enables the attachment of a FLAG-tag (DYKDDDDK peptide) to molecules containing a terminal alkyne or a cyclooctyne group (like DBCO). This is achieved through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The attached FLAG-tag can then be used for purification or detection using anti-FLAG antibodies. The integrated PEG linker enhances the solubility of the molecule and improves the efficiency of FLAG-tag detection.

Q5: What safety precautions should I take when handling Azido-PEG3-FLAG?

A5: Azido compounds are potentially explosive and should be handled with caution. They can be sensitive to heat, light, shock, and pressure. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. It is recommended to handle azides in a well-ventilated fume hood. Avoid contact with acids, as this can form the highly toxic and explosive hydrazoic acid. Do not use metal spatulas to handle azides, as this can lead to the formation of shock-sensitive metal azides. Avoid using halogenated solvents like dichloromethane and chloroform.

Storage and Handling Data

ParameterRecommendationSource(s)
Storage Temperature -20°C
Short-term Exposure Ambient temperature (up to 1 week cumulative)
Shelf Life 12 months after delivery
Form Solid, white to off-white
Solubility Water, PBS (up to 30 mM tested)

Experimental Protocol: General Protein Labeling using Click Chemistry

This protocol provides a general workflow for labeling an alkyne-modified protein with Azido-PEG3-FLAG via a CuAAC reaction.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS)

  • Azido-PEG3-FLAG

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Azido-PEG3-FLAG in water or PBS.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Freshly prepare a 500 mM stock solution of sodium ascorbate in water.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine your alkyne-modified protein with a 5 to 10-fold molar excess of Azido-PEG3-FLAG.

    • In a separate tube, premix the CuSO₄ and THPTA ligand. A common ratio is 1 part CuSO₄ to 5 parts ligand. Let this mixture stand for a few minutes.

    • Add the CuSO₄/ligand mixture to the protein/azide mixture. The final concentration of CuSO₄ should be around 1 mM.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired buffer (e.g., PBS).

  • Confirmation of Labeling:

    • The successful conjugation can be confirmed by various methods, including Western blotting with an anti-FLAG antibody, mass spectrometry to detect the mass shift, or other analytical techniques as appropriate.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or no FLAG signal in Western Blot Inefficient click reaction: The conjugation of Azido-PEG3-FLAG to your molecule of interest may have been unsuccessful.- Verify the presence and reactivity of the alkyne group on your target molecule.- Optimize the click chemistry reaction conditions (reagent concentrations, reaction time, temperature).- For CuAAC, ensure the use of a freshly prepared reducing agent and a copper-stabilizing ligand.
Degradation of Azido-PEG3-FLAG: The reagent may have degraded due to improper storage or handling.- Ensure the reagent has been stored at -20°C and protected from light.- Avoid multiple freeze-thaw cycles of the stock solution.
Issues with antibody detection: The anti-FLAG antibody may not be binding efficiently.- Use a fresh dilution of a validated anti-FLAG antibody.- Optimize the Western blot protocol (blocking, antibody concentration, incubation times).
Poor conjugation efficiency Presence of interfering substances: Components in your reaction buffer may be inhibiting the click reaction.- Avoid using buffers containing high concentrations of chelating agents (like EDTA) if using CuAAC, as they can sequester the copper catalyst.- Be aware that the presence of other azide-containing compounds (like sodium azide as a preservative) can compete in the reaction and reduce efficiency.
Steric hindrance: The alkyne group on your target molecule may be in a sterically hindered position, making it less accessible to the Azido-PEG3-FLAG.- Increase the reaction time or temperature.- Consider using a longer PEG linker on either the azide or alkyne moiety to reduce steric hindrance.
Protein precipitation during labeling High concentration of organic solvent: If Azido-PEG3-FLAG is dissolved in an organic solvent like DMSO, adding a large volume to your aqueous protein solution can cause precipitation.- Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume.

Visualizing Experimental Workflows

experimental_workflow General Workflow for Protein Labeling with Azido-PEG3-FLAG cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_protein Prepare Alkyne-modified Protein mix_reagents Combine Protein, Azide, and Catalyst prep_protein->mix_reagents prep_azide Prepare Azido-PEG3-FLAG Stock Solution prep_azide->mix_reagents prep_catalyst Prepare Catalyst Components (for CuAAC) prep_catalyst->mix_reagents incubate Incubate at Room Temperature mix_reagents->incubate purify Remove Excess Reagents (e.g., Desalting Column) incubate->purify analyze Confirm Labeling (e.g., Western Blot, MS) purify->analyze

Caption: A general experimental workflow for labeling a protein with Azido-PEG3-FLAG.

troubleshooting_workflow Troubleshooting Low Labeling Efficiency start Low or No Signal check_reagents Are reagents fresh and properly stored? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_reaction Are reaction conditions optimal? reaction_yes Yes check_reaction->reaction_yes Yes reaction_no No check_reaction->reaction_no No check_detection Is the detection method working? detection_yes Yes check_detection->detection_yes Yes detection_no No check_detection->detection_no No reagent_yes->check_reaction remedy_reagents Prepare fresh reagents. reagent_no->remedy_reagents reaction_yes->check_detection remedy_reaction Optimize reaction: - Concentration - Time - Temperature reaction_no->remedy_reaction end Successful Labeling detection_yes->end remedy_detection Troubleshoot detection: - Antibody - Substrate detection_no->remedy_detection remedy_reagents->check_reagents remedy_reaction->check_reaction remedy_detection->check_detection

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

Technical Support Center: A Troubleshooting Guide for Azido-PEG3-DYKDDDDK Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG3-DYKDDDDK experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise solutions to common issues encountered when using this compound for bioconjugation and protein immunoprecipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as Azido-PEG3-FLAG, is a chemical biology reagent that combines three key functional components:

  • An azide group (N₃) for covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[1][2]

  • A polyethylene glycol (PEG3) linker which is a short, hydrophilic spacer that enhances the solubility of the reagent and the resulting conjugate.[3]

  • A DYKDDDDK peptide sequence , which is the well-known FLAG® epitope tag. This tag is recognized with high specificity by anti-FLAG® antibodies, enabling downstream applications such as protein purification, immunoprecipitation, and Western blotting.[4]

Its primary applications include the attachment of a FLAG-tag to proteins, peptides, or other biomolecules for subsequent detection, isolation, and functional studies.

Q2: What is the role of the PEG3 linker in this compound?

The PEG3 linker serves two main purposes. First, its hydrophilic nature improves the water solubility of the this compound reagent and the resulting FLAG-tagged molecule.[3] Second, it acts as a spacer, which can help to minimize steric hindrance and improve the accessibility of the FLAG-tag for antibody binding in downstream applications like immunoprecipitation. While the optimal linker length can be application-dependent, a PEG linker is generally beneficial for maintaining the functionality of the tagged protein.

Q3: Can I use buffers containing Tris or reducing agents like DTT in my click chemistry reaction?

It is generally recommended to avoid Tris-based buffers as the amine groups can chelate the copper catalyst, thereby inhibiting the CuAAC reaction. Buffers such as PBS or HEPES are more suitable alternatives. Additionally, reducing agents like DTT can interfere with the reaction and should be removed from the protein sample by methods such as dialysis or buffer exchange prior to initiating the click chemistry reaction.

Troubleshooting Guide: Click Chemistry (CuAAC)

This section addresses common problems encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction when labeling a target protein with this compound.

Issue 1: Low or No Yield of the FLAG-tagged Product

Potential Cause Recommended Solution
Inactive Copper Catalyst The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state. Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate. It is also beneficial to degas your reaction buffer to remove dissolved oxygen.
Poor Reagent Quality Ensure that your this compound and alkyne-modified protein are not degraded. Store reagents as recommended by the manufacturer.
Sub-optimal Reagent Concentrations The molar ratio of reactants is crucial. Typically, a 2- to 10-fold molar excess of the this compound reagent over the alkyne-labeled protein is recommended to drive the reaction to completion.
Interfering Buffer Components As mentioned in the FAQs, avoid Tris-based buffers and ensure the removal of reducing agents like DTT from your protein sample before the reaction.

Issue 2: Protein Precipitation During the Reaction

Potential Cause Recommended Solution
Addition of Organic Solvents The addition of organic solvents, which may be used to dissolve the azide reagent, can cause protein precipitation.
High Reagent Concentrations High concentrations of click chemistry reagents can sometimes lead to protein aggregation.

Experimental Workflow: Click Chemistry Labeling

Below is a diagram illustrating the general workflow for labeling an alkyne-modified protein with this compound.

click_chemistry_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification alkyne_protein Alkyne-Modified Protein reaction_mixture Reaction Mixture alkyne_protein->reaction_mixture azido_peg_flag This compound azido_peg_flag->reaction_mixture catalyst_premix Catalyst Premix (CuSO4 + Ligand) catalyst_premix->reaction_mixture reducing_agent Reducing Agent (e.g., Sodium Ascorbate) reducing_agent->reaction_mixture purification Purification (e.g., Dialysis, SEC) reaction_mixture->purification final_product FLAG-tagged Protein purification->final_product

A schematic of the CuAAC click chemistry workflow.

Troubleshooting Guide: FLAG-tag Immunoprecipitation (IP)

This section provides guidance on resolving common issues during the immunoprecipitation of your newly FLAG-tagged protein.

Issue 1: Low Yield of Immunoprecipitated Protein

Potential Cause Recommended Solution
Inefficient Binding to Antibody Beads Ensure that the FLAG-tag is accessible and not buried within the protein's structure. The PEG3 linker is designed to help with this, but protein conformation can still be a factor. Also, optimize the incubation time of your lysate with the anti-FLAG beads; an incubation of 2-4 hours or even overnight at 4°C can improve binding.
Sub-optimal Lysis Buffer Harsh lysis buffers containing high concentrations of detergents like SDS can disrupt the antibody-antigen interaction. Consider using a milder lysis buffer with non-ionic detergents like NP-40 or Triton X-100.
Inefficient Elution Different elution methods have varying efficiencies. While harsh methods like boiling in SDS-PAGE sample buffer are very effective, they denature the protein. For native protein elution, competitive elution with 3X FLAG® peptide is a common and efficient method. You may need to optimize the concentration of the 3X FLAG® peptide or the incubation time for elution.

Issue 2: High Background (Non-specific Binding)

Potential Cause Recommended Solution
Non-specific Binding to Beads Proteins in the cell lysate can non-specifically adhere to the agarose or magnetic beads. To mitigate this, pre-clear the lysate by incubating it with beads alone before adding the anti-FLAG antibody.
Insufficient Washing Inadequate washing of the beads after incubation with the lysate is a common cause of high background. Increase the number of wash steps (3-5 times) and use a wash buffer with appropriate stringency (e.g., containing a mild detergent).
Antibody Contamination in Eluate When eluting with SDS-PAGE sample buffer, the heavy and light chains of the antibody will be co-eluted and appear on your gel. If this interferes with the detection of your protein of interest, consider using a milder elution method like competitive peptide elution.

Experimental Workflow: FLAG-tag Immunoprecipitation

The following diagram outlines the key steps in a typical FLAG-tag immunoprecipitation experiment.

ip_workflow start Start: FLAG-tagged Protein in Cell Lysate preclear Pre-clear Lysate (Optional) start->preclear Reduces non-specific binding bind Incubate with Anti-FLAG Beads start->bind Without pre-clearing preclear->bind wash Wash Beads (Multiple Steps) bind->wash elute Elute Protein wash->elute analysis Analyze Eluate (e.g., Western Blot) elute->analysis

A general workflow for FLAG-tag immunoprecipitation.

Detailed Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • A water-soluble ligand such as THPTA

  • Sodium Ascorbate

  • Degassed buffer (e.g., PBS)

Procedure:

  • Prepare a stock solution of your alkyne-modified protein in a degassed buffer.

  • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).

  • In a separate tube, prepare a catalyst premix by combining CuSO₄ and the ligand in a 1:5 molar ratio. Let this stand for 1-2 minutes.

  • In the reaction tube, add the alkyne-modified protein.

  • Add the this compound solution to the reaction tube to a final concentration that is in 2- to 10-fold molar excess over the protein.

  • Add the catalyst premix to the reaction tube.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purify the FLAG-tagged protein from the reaction mixture using a suitable method such as dialysis or size-exclusion chromatography to remove excess reagents and the catalyst.

Protocol 2: FLAG-tag Immunoprecipitation from Mammalian Cell Lysate

This protocol describes the immunoprecipitation of a FLAG-tagged protein from a mammalian cell lysate.

Materials:

  • Mammalian cells expressing the FLAG-tagged protein of interest

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5% NP-40, supplemented with protease inhibitors)

  • Anti-FLAG® M2 Affinity Gel (or magnetic beads)

  • Wash Buffer (e.g., Lysis Buffer or TBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 3X FLAG® Peptide solution or 0.1 M Glycine-HCl, pH 3.5)

  • Neutralization Buffer (if using acidic elution, e.g., 1M Tris-HCl, pH 8.0)

Procedure:

  • Cell Lysis:

    • Harvest approximately 1-10 million mammalian cells.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Equilibrate the anti-FLAG affinity gel by washing it with Lysis Buffer.

    • Add the clarified cell lysate to the equilibrated affinity gel.

    • Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the affinity gel by centrifugation and discard the supernatant.

    • Wash the gel 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • For competitive elution: Add Elution Buffer containing 3X FLAG® peptide to the washed gel and incubate at 4°C for 30 minutes with gentle shaking.

    • For acidic elution: Add 0.1 M Glycine-HCl, pH 3.5 to the washed gel and incubate for 5-10 minutes at room temperature. Immediately neutralize the eluate with Neutralization Buffer.

    • Collect the eluate by centrifugation.

  • Analysis:

    • Analyze the eluted protein by SDS-PAGE and Western blotting using an anti-FLAG antibody to confirm the successful immunoprecipitation.

Logical Relationship Diagram

The following diagram illustrates the decision-making process for troubleshooting common issues in this compound experiments.

troubleshooting_logic cluster_solutions_cc Click Chemistry Solutions cluster_solutions_ip_yield IP Yield Solutions cluster_solutions_ip_bg IP Background Solutions start Experiment Start problem Problem Encountered start->problem low_yield_cc Low Click Chemistry Yield? problem->low_yield_cc Yes low_yield_ip Low IP Yield? problem->low_yield_ip No check_catalyst Check Catalyst Activity low_yield_cc->check_catalyst optimize_reagents Optimize Reagent Ratio low_yield_cc->optimize_reagents check_buffer Check Buffer Composition low_yield_cc->check_buffer high_bg_ip High IP Background? low_yield_ip->high_bg_ip No optimize_binding Optimize Binding Conditions low_yield_ip->optimize_binding Yes change_lysis_buffer Use Milder Lysis Buffer low_yield_ip->change_lysis_buffer Yes optimize_elution Optimize Elution Method low_yield_ip->optimize_elution Yes preclear_lysate Pre-clear Lysate high_bg_ip->preclear_lysate Yes increase_washes Increase Wash Steps high_bg_ip->increase_washes Yes change_elution Change Elution Method high_bg_ip->change_elution Yes end Successful Experiment high_bg_ip->end No check_catalyst->end optimize_reagents->end check_buffer->end optimize_binding->end change_lysis_buffer->end optimize_elution->end preclear_lysate->end increase_washes->end change_elution->end

A decision tree for troubleshooting experiments.

References

Technical Support Center: Optimizing Elution of FLAG-Tagged Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the elution of FLAG-tagged proteins from affinity resins.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for eluting FLAG-tagged proteins from anti-FLAG affinity resin?

There are three main methods for eluting FLAG-tagged proteins:

  • Competitive Elution with 3xFLAG Peptide: This is a gentle, native elution method that uses a high concentration of 3xFLAG® peptide to compete with the tagged protein for binding to the antibody on the resin.[1] This method is often preferred when the downstream application requires a functional, native protein.

  • Low pH Elution: This method uses an acidic buffer, typically 0.1 M glycine-HCl at a pH of 3.0-3.5, to disrupt the antibody-antigen interaction and release the tagged protein.[2] It is a rapid and efficient method, but the low pH can denature some proteins, so immediate neutralization of the eluate is crucial.

  • Denaturing Elution with SDS-PAGE Sample Buffer: This is a harsh elution method that uses a buffer containing sodium dodecyl sulfate (SDS) to denature and release the protein. This method is highly efficient but results in a denatured protein, making it suitable for applications like Western blotting but not for functional assays. The resin cannot be reused after this procedure.

Q2: My protein yield is low after elution with 3xFLAG peptide. What are the possible causes and solutions?

Low protein yield after competitive elution can be due to several factors:

  • Insufficient Peptide Concentration or Incubation Time: Ensure you are using the recommended concentration of 3xFLAG peptide and an adequate incubation time to allow for efficient competition. Increasing the peptide concentration or extending the incubation period may improve yield.

  • Inefficient Binding to the Resin: Verify that your protein is expressed and present in the lysate (input fraction). Optimize binding conditions by adjusting incubation time, temperature, and lysate concentration.

  • Protein Degradation: Add protease inhibitors to your lysis and wash buffers to prevent protein degradation.

  • Precipitation of the Eluted Protein: The eluted protein may be prone to precipitation. Try eluting into a buffer with a different pH or salt concentration, or add stabilizing agents.

Q3: I am observing high background (non-specific binding) in my eluted fractions. How can I reduce it?

High background can obscure results and interfere with downstream applications. Here are some strategies to minimize non-specific binding:

  • Pre-clearing the Lysate: Incubate the cell lysate with plain agarose or magnetic beads (without the anti-FLAG antibody) before adding it to the anti-FLAG resin. This step removes proteins that non-specifically bind to the beads themselves.

  • Optimize Wash Steps: Increase the number of washes or the stringency of the wash buffer. You can try increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or NP-40) to the wash buffer to disrupt weak, non-specific interactions.

  • Use a Control: Perform a mock immunoprecipitation with an isotype control antibody or with beads alone to identify proteins that bind non-specifically.

Q4: Can I reuse the anti-FLAG affinity resin?

Yes, the resin can often be reused, but it depends on the elution method and proper regeneration.

  • After Competitive Elution: The resin can typically be regenerated by washing with a low pH buffer (e.g., 0.1 M glycine-HCl, pH 3.5) to remove any remaining bound protein, followed by re-equilibration with a neutral buffer like TBS.

  • After Low pH Elution: The resin can also be regenerated and reused after low pH elution.

  • After Denaturing Elution: The resin cannot be reused after elution with SDS-PAGE sample buffer, as the SDS will denature the antibody on the resin.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the elution of FLAG-tagged proteins.

Low Elution Yield
Potential Cause Recommended Action
Inefficient Elution Increase the concentration of the 3xFLAG peptide or the volume of the elution buffer. Perform sequential elutions and pool the fractions. For low pH elution, ensure the pH of the elution buffer is sufficiently low (pH 3.0-3.5).
Protein Precipitation Elute into a tube containing a neutralization buffer (e.g., 1M Tris-HCl, pH 8.0) if using low pH elution. Consider adding stabilizing agents like glycerol or changing the buffer composition of the elution solution.
Protein Degradation Ensure protease inhibitors are present in all buffers throughout the purification process.
Incomplete Binding Verify protein expression and solubility in the lysate. Optimize binding time and temperature (e.g., incubate for 1-2 hours at 4°C).
Inaccessible FLAG-tag If the FLAG-tag is buried within the protein structure, consider performing the purification under denaturing conditions.
High Background/Contamination
Potential Cause Recommended Action
Non-specific Binding to Resin Pre-clear the lysate with beads alone before incubation with the anti-FLAG resin.
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5). Increase the stringency of the wash buffer by adding salt (e.g., up to 500 mM NaCl) or non-ionic detergents (e.g., up to 2% Tween 20).
Antibody Leaching If using a non-covalently coupled antibody resin, antibody heavy and light chains may co-elute. Consider using a covalently cross-linked resin.
Contaminants Associated with Target Protein Add detergents or reducing agents to the lysis buffer to disrupt protein-protein interactions.

Experimental Protocols

Protocol 1: Competitive Elution with 3xFLAG Peptide
  • Preparation of Elution Buffer: Prepare a working solution of 100-150 µg/mL 3xFLAG peptide in Tris-Buffered Saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Elution: a. After washing the resin, remove all the wash buffer. b. Add 1-5 column volumes of the 3xFLAG peptide elution buffer to the resin. c. Incubate for 30 minutes at 4°C with gentle shaking. d. Centrifuge the resin and carefully collect the supernatant containing the eluted protein. e. For higher yield, a second elution can be performed.

Protocol 2: Low pH Elution
  • Preparation of Elution and Neutralization Buffers:

    • Elution Buffer: 0.1 M Glycine-HCl, pH 3.0-3.5.

    • Neutralization Buffer: 1 M Tris-HCl, pH 8.0.

  • Elution: a. Prepare collection tubes with 1/10th volume of neutralization buffer relative to the elution volume (e.g., 10 µL of 1 M Tris-HCl for every 100 µL of eluate). b. After washing the resin, remove all the wash buffer. c. Add 1-5 column volumes of the low pH elution buffer to the resin. d. Incubate for 5-10 minutes at room temperature with gentle mixing. e. Centrifuge the resin and immediately transfer the supernatant to the prepared collection tube containing the neutralization buffer. Mix gently.

Visualizations

Elution_Workflow start Start: FLAG-tagged protein bound to resin elution_choice Choose Elution Method start->elution_choice peptide_elution Competitive Elution (3xFLAG Peptide) elution_choice->peptide_elution Gentle low_ph_elution Low pH Elution (Glycine-HCl) elution_choice->low_ph_elution Rapid denaturing_elution Denaturing Elution (SDS Buffer) elution_choice->denaturing_elution Harsh native_protein Native, Functional Protein peptide_elution->native_protein low_ph_elution->native_protein Requires neutralization denatured_protein Denatured Protein denaturing_elution->denatured_protein downstream_functional Downstream Assays (Functional Studies) native_protein->downstream_functional downstream_nonfunctional Downstream Analysis (Western Blot, MS) denatured_protein->downstream_nonfunctional

Caption: Workflow for selecting a FLAG-tagged protein elution method.

Troubleshooting_Low_Yield start Problem: Low Elution Yield check_binding Check Input & Flow-through: Is protein binding to the resin? start->check_binding no_binding Troubleshoot Binding: - Check FLAG-tag integrity - Optimize lysis buffer - Increase incubation time check_binding->no_binding No binding_ok Check Elution Conditions: Is elution method optimal? check_binding->binding_ok Yes optimize_elution Optimize Elution: - Increase peptide concentration - Perform sequential elutions - Ensure correct pH for acidic elution binding_ok->optimize_elution No check_washes Check Wash Fractions: Is protein being lost during washes? binding_ok->check_washes Yes solution Improved Protein Yield optimize_elution->solution loss_in_wash Reduce Wash Stringency: - Decrease salt/detergent - Reduce number of washes check_washes->loss_in_wash Yes no_loss Consider Protein Stability: - Add protease inhibitors - Check for precipitation check_washes->no_loss No loss_in_wash->solution no_loss->solution

Caption: Troubleshooting decision tree for low elution yield.

References

Validation & Comparative

Validating Azido-PEG3-DYKDDDDK Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of biomolecules is paramount for developing novel therapeutics, diagnostics, and research tools. Azido-PEG3-DYKDDDDK is a heterobifunctional linker that leverages the power of "click chemistry" for the precise attachment of the widely recognized DYKDDDDK (FLAG) epitope tag to alkyne-modified molecules. This guide provides an objective comparison of methods to validate the conjugation efficiency of this compound, supported by experimental data and detailed protocols.

Comparison of Conjugation Validation Methods

The successful conjugation of this compound to a target molecule can be assessed both qualitatively and quantitatively. The choice of method depends on the specific requirements of the experiment, including the desired level of precision, throughput, and available instrumentation.

Method Principle Advantages Disadvantages Typical Data Output
SDS-PAGE Separation of proteins by molecular weight. PEGylation increases the apparent molecular weight.Simple, rapid, and widely accessible qualitative assessment.[1]Low resolution, not quantitative, and small PEG chains may not show a discernible shift.Gel image showing a band shift for the conjugated protein compared to the unconjugated protein.
Size-Exclusion Chromatography (SEC-HPLC) Separation of molecules based on their hydrodynamic radius.[1]Quantitative analysis of conjugation efficiency and detection of aggregates.[2][3]Requires specialized equipment (HPLC). The resolution may be insufficient for small PEG chains.Chromatogram showing a shift in retention time for the conjugated molecule.[1]
Mass Spectrometry (MALDI-TOF or LC-MS) Measures the mass-to-charge ratio of molecules, allowing for precise mass determination.Highly accurate and provides unambiguous confirmation of conjugation and the degree of labeling.Requires specialized equipment and expertise. Can be sensitive to sample purity and complex mixtures.Mass spectrum showing a new peak corresponding to the mass of the target molecule plus the this compound tag.
Anti-DYKDDDDK (FLAG) ELISA Utilizes an antibody specific to the DYKDDDDK tag for detection and quantification.High sensitivity and specificity for the conjugated product. Can be adapted for high-throughput screening.Indirect method; assumes the tag is accessible for antibody binding. Requires a specific antibody and plate reader.Absorbance values that correlate with the concentration of the conjugated protein.
Fluorogenic Probe Assay A "click" reaction with a fluorogenic alkyne probe that fluoresces upon conjugation to the azide.Allows for real-time monitoring of the conjugation reaction and easy readout of efficiency.Indirect measurement of the azide reactivity, not the specific conjugation to the DYKDDDDK peptide.Fluorescence intensity measurements.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugation

This protocol describes the conjugation of an alkyne-modified protein with this compound using a copper(I)-catalyzed click reaction.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., PBS)

  • Solvent for dissolving this compound (e.g., DMSO or water)

Procedure:

  • Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of approximately 28.6 µM.

  • Dissolve the this compound in a suitable solvent and add it to the protein solution at a 2 to 10-fold molar excess over the alkyne groups.

  • Prepare the copper(I) catalyst by premixing 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for a few minutes.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the protein-azide mixture. For example, add 25 µL of 100 mM sodium ascorbate.

  • Gently mix the reaction and allow it to proceed at room temperature for 1 to 2 hours.

  • Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted reagents.

  • Validate the final conjugate using methods such as SDS-PAGE, SEC-HPLC, or mass spectrometry.

Protocol 2: Validation of Conjugation by SDS-PAGE

Materials:

  • Conjugated and unconjugated protein samples

  • SDS-PAGE gels, running buffer, and loading buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Prepare samples of both the unconjugated and conjugated protein in SDS-PAGE loading buffer.

  • Load the samples and a molecular weight marker onto the SDS-PAGE gel.

  • Run the gel according to the manufacturer's instructions.

  • Stain the gel with Coomassie Brilliant Blue and destain until the protein bands are clearly visible.

  • Analyze the gel for a shift in the molecular weight of the conjugated protein band compared to the unconjugated protein band.

Protocol 3: Quantification of Conjugation by Anti-DYKDDDDK (FLAG) ELISA

Materials:

  • Anti-DYKDDDDK (FLAG) antibody-coated microplate

  • Conjugated protein sample and standards of known concentration

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody against the host species of the primary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Add 100 µL of the conjugated protein samples and standards to the wells of the anti-DYKDDDDK antibody-coated plate.

  • Incubate for 1-3 hours at room temperature or overnight at 4°C.

  • Wash the plate four times with wash buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate four times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate for 10-20 minutes at room temperature.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve and determine the concentration of the conjugated protein in the samples.

Visualizing the Workflow and Logic

To better illustrate the processes involved in this compound conjugation and validation, the following diagrams outline the key steps and relationships.

G cluster_prep Preparation cluster_reaction Conjugation Reaction (CuAAC) cluster_purification Purification cluster_validation Validation Alkyne-modified\nProtein Alkyne-modified Protein Reaction Mixture Reaction Mixture Alkyne-modified\nProtein->Reaction Mixture This compound This compound This compound->Reaction Mixture CuSO4 + THPTA CuSO4 + THPTA CuSO4 + THPTA->Reaction Mixture Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction Mixture Purification\n(e.g., SEC) Purification (e.g., SEC) Reaction Mixture->Purification\n(e.g., SEC) SDS-PAGE SDS-PAGE Purification\n(e.g., SEC)->SDS-PAGE SEC-HPLC SEC-HPLC Purification\n(e.g., SEC)->SEC-HPLC Mass Spec Mass Spec Purification\n(e.g., SEC)->Mass Spec ELISA ELISA Purification\n(e.g., SEC)->ELISA

Caption: Experimental workflow for this compound conjugation and validation.

G Start Start Perform Conjugation\n(CuAAC) Perform Conjugation (CuAAC) Start->Perform Conjugation\n(CuAAC) Qualitative Check\n(SDS-PAGE) Qualitative Check (SDS-PAGE) Perform Conjugation\n(CuAAC)->Qualitative Check\n(SDS-PAGE) Band Shift? Band Shift? Qualitative Check\n(SDS-PAGE)->Band Shift? Quantitative Analysis Quantitative Analysis Band Shift?->Quantitative Analysis Yes Optimize Reaction Optimize Reaction Band Shift?->Optimize Reaction No Sufficient\nConjugation? Sufficient Conjugation? Quantitative Analysis->Sufficient\nConjugation? End End Sufficient\nConjugation?->End Yes Sufficient\nConjugation?->Optimize Reaction No Optimize Reaction->Perform Conjugation\n(CuAAC)

Caption: Decision-making flowchart for validating conjugation efficiency.

References

A Head-to-Head Comparison of Azido-PEG3-DYKDDDDK with Other FLAG-Tagging Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of protein analysis, the FLAG-tag system stands out as a robust and versatile tool for the detection, purification, and functional study of proteins.[1][2][3] The small, hydrophilic octapeptide (DYKDDDDK) is readily recognized by high-affinity monoclonal antibodies, ensuring high specificity in a variety of applications.[2][4] While the traditional method of introducing a FLAG-tag involves genetic fusion, a new generation of chemical labeling reagents, such as Azido-PEG3-DYKDDDDK, offers an alternative approach with its own unique set of advantages and applications. This guide provides an objective comparison of this compound with other FLAG-tagging methods, supported by experimental data and detailed protocols.

An Overview of FLAG-Tagging Methodologies

The choice of a FLAG-tagging strategy is critical and depends on the specific research question, the nature of the protein of interest, and the experimental system. The primary methods can be broadly categorized as genetic fusion and chemical ligation.

Genetic Fusion: This is the most established method, where the DNA sequence encoding the FLAG-tag is cloned into the expression vector of the target protein. This results in a recombinant fusion protein with the FLAG-tag at the N-terminus, C-terminus, or an internal loop.

Chemical Ligation: This approach involves the post-translational or in vitro attachment of a FLAG-tag to a protein. This compound is a prime example of a reagent used for this purpose. It leverages the power of bioorthogonal click chemistry to covalently link the FLAG-tag to a protein that has been metabolically, enzymatically, or chemically modified to contain an alkyne group.

At a Glance: this compound

This compound is a multi-component reagent designed for targeted FLAG-tagging:

  • Azido Group (-N3): The reactive handle for highly specific and efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".

  • PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that enhances the solubility of the reagent and the resulting tagged protein. It also provides spatial separation between the tag and the protein, potentially improving the accessibility of the FLAG epitope to antibodies.

  • DYKDDDDK Peptide: The classic FLAG-tag sequence recognized by specific anti-FLAG antibodies.

Comparative Analysis of FLAG-Tagging Reagents

The selection of an appropriate FLAG-tagging reagent is a critical step in experimental design. The following tables provide a detailed comparison of this compound-based chemical ligation with traditional genetic fusion and other chemical tagging methods.

Table 1: General Features of FLAG-Tagging Methodologies
FeatureThis compound (Click Chemistry)Genetic FusionOther Chemical Ligation (e.g., NHS Esters)
Principle Bioorthogonal chemical reactionCo-translational incorporationReaction with specific amino acid side chains
Specificity High (requires alkyne-modified protein)Very high (genetically encoded)Moderate (targets available functional groups)
Site of Labeling Site-specific (at the alkyne handle)N-terminus, C-terminus, or internal (defined by cloning)Multiple sites possible (e.g., all accessible lysines)
Timing of Labeling Post-translational or in vitroDuring protein synthesisPost-translational or in vitro
Protein Modification Requires introduction of an alkyne groupGenetically encoded fusionDirect chemical modification
Versatility Can label proteins in complex mixtures, on cell surfaces, or in vitroLimited to expressible proteinsApplicable to purified proteins and cell surface labeling
Table 2: Performance Comparison of FLAG-Tagging Methods
Performance MetricThis compound (Click Chemistry)Genetic FusionOther Chemical Ligation (e.g., NHS Esters)
Labeling Efficiency High, dependent on click chemistry efficiencyHigh, dependent on protein expression levelsVariable, depends on reagent reactivity and buffer conditions
Potential for Protein Function Disruption Low to moderate, depending on the site of the alkyne handleCan be significant depending on tag location and protein structureHigh, as it can modify functionally important residues
Ease of Use Multi-step process (protein modification, then click reaction)Requires molecular cloning and transfection/transformationRelatively simple one-step reaction for purified proteins
Cost Reagent costs for alkyne modification and click chemistry componentsStandard molecular biology reagentsGenerally lower cost for common crosslinkers
Binding Affinity of Tag Generally unaffectedCan be influenced by local protein environmentMay be sterically hindered
Background/Off-target Labeling Very low due to bioorthogonal nature of the reactionMinimalCan be high if the target functional group is abundant

Experimental Protocols

Protocol 1: FLAG-Tagging of an Alkyne-Modified Protein with this compound via CuAAC

This protocol is a general guideline for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-modified protein of interest (1-5 mg/mL in a compatible buffer)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, combine 50 µL of the alkyne-modified protein solution with 90 µL of PBS.

  • Add 20 µL of a 2.5 mM solution of this compound.

  • Add 10 µL of 100 mM THPTA solution and vortex briefly.

  • Add 10 µL of 20 mM CuSO4 solution and vortex briefly.

  • To initiate the reaction, add 10 µL of a freshly prepared 300 mM sodium ascorbate solution.

  • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • The FLAG-tagged protein is now ready for downstream applications, such as immunoprecipitation or Western blotting. Purification may be required to remove excess reagents.

Protocol 2: Immunoprecipitation of FLAG-Tagged Proteins

This protocol is suitable for the immunoprecipitation of proteins tagged via any method.

Materials:

  • Cell lysate containing the FLAG-tagged protein

  • Anti-FLAG M2 affinity gel (agarose beads)

  • IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol)

  • Wash Buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Elution Buffer (e.g., 0.1 M glycine HCl, pH 3.5 or 3x FLAG peptide at 150 ng/µL)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Prepare the cell lysate according to standard procedures. A total protein amount of around 500 µg is typically recommended.

  • Pre-clear the lysate by incubating with control agarose beads to reduce non-specific binding.

  • Equilibrate the anti-FLAG M2 affinity gel by washing three times with IP Lysis Buffer.

  • Add the pre-cleared lysate to the equilibrated beads and incubate for 1-4 hours at 4°C with gentle rotation.

  • Centrifuge the tubes at a low speed (e.g., 5000 x g for 30-60 seconds) and discard the supernatant.

  • Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

  • Elute the FLAG-tagged protein by adding Elution Buffer and incubating for 30 minutes at 4°C with gentle shaking.

  • Centrifuge the tubes and collect the supernatant containing the purified FLAG-tagged protein for downstream analysis like Western blotting.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate key workflows and relationships.

G cluster_0 This compound Labeling via Click Chemistry protein Protein-Alkyne Target protein with an alkyne handle reaction Click Reaction protein->reaction Reacts with reagent This compound The FLAG-tagging reagent reagent->reaction Reacts with catalyst Cu(I) Copper catalyst catalyst->reaction Catalyzes tagged_protein FLAG-Tagged Protein Covalently labeled protein reaction->tagged_protein

Caption: Mechanism of this compound labeling.

G cluster_1 Immunoprecipitation Workflow start Cell Lysate (with FLAG-tagged protein) incubation Incubate with Anti-FLAG Beads start->incubation wash Wash Beads (remove non-specific proteins) incubation->wash elution Elute with 3x FLAG Peptide or low pH wash->elution analysis Downstream Analysis (e.g., Western Blot) elution->analysis

Caption: A typical immunoprecipitation workflow.

G cluster_2 Choosing a FLAG-Tagging Method q1 Need to label a protein post-translationally or in vitro? q2 Is site-specific labeling crucial? q1->q2 Yes q3 Is the protein expressible in a recombinant system? q1->q3 No a2 This compound (Click Chemistry) q2->a2 Yes a3 Other Chemical Ligation (e.g., NHS Esters) q2->a3 No q3->q1 No a1 Genetic Fusion q3->a1 Yes

Caption: Decision tree for selecting a FLAG-tagging method.

Conclusion

Both genetic fusion and chemical ligation using reagents like this compound are powerful methods for FLAG-tagging proteins. The traditional genetic fusion approach offers high specificity and is well-suited for proteins that can be expressed recombinantly without functional impairment from the tag.

On the other hand, this compound provides a versatile solution for post-translational and site-specific labeling, which is particularly advantageous for studying proteins in their native environment or when genetic manipulation is not feasible. The inclusion of a PEG linker can also enhance solubility and tag accessibility. The choice between these methods should be guided by the specific experimental goals, the properties of the protein of interest, and the available resources. By understanding the relative strengths and weaknesses of each approach, researchers can select the optimal strategy for their protein analysis needs.

References

A Researcher's Guide to Protein Ligation: Azido-PEG3-FLAG vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to specifically and efficiently ligate proteins is paramount for applications ranging from therapeutic development to fundamental biological research. This guide provides a comprehensive comparison of Azido-PEG3-FLAG, a click chemistry-based approach, with three other widely used protein ligation methods: Native Chemical Ligation (NCL), Sortase-Mediated Ligation (SML), and the SpyTag/SpyCatcher system. We present a detailed analysis of their mechanisms, performance metrics, and experimental protocols to aid in the selection of the most suitable technique for your research needs.

Introduction to Protein Ligation Techniques

Protein ligation is the process of forming a covalent bond between two or more polypeptide chains. This powerful technology enables the synthesis of large proteins, the site-specific incorporation of non-natural amino acids, post-translational modifications, and the attachment of probes such as fluorophores and drug molecules. The choice of ligation method depends on several factors, including the desired ligation site, the nature of the protein, the required reaction conditions, and the desired efficiency and specificity.

Azido-PEG3-FLAG and Click Chemistry

Azido-PEG3-FLAG is a reagent that facilitates the attachment of a FLAG epitope tag (DYKDDDDK) to a protein of interest via "click chemistry". This approach involves a two-step process. First, a bioorthogonal functional group, typically an azide or an alkyne, is introduced into the target protein. Then, the Azido-PEG3-FLAG reagent, which contains the complementary azide group, is "clicked" onto the modified protein. The reaction is highly specific and efficient, proceeding under mild, biocompatible conditions. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.

The two main types of click chemistry used for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is a highly efficient reaction but requires a copper catalyst, which can be toxic to cells.[1] SPAAC, on the other hand, is a copper-free alternative that utilizes a strained cyclooctyne to react with the azide, making it more suitable for in vivo applications.[2]

Native Chemical Ligation (NCL)

Native Chemical Ligation is a powerful chemical method for joining two unprotected peptide fragments. The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[3][4] The ligation results in the formation of a native peptide bond at the ligation junction. NCL is highly chemoselective and proceeds in aqueous solution at neutral pH.[3] A key advantage of NCL is the formation of a native peptide bond without any residual non-native atoms. However, it requires a cysteine residue at the ligation site, although methods to overcome this limitation have been developed.

Sortase-Mediated Ligation (SML)

Sortase-Mediated Ligation is an enzymatic method that utilizes sortase A (SrtA), a transpeptidase from Staphylococcus aureus. SrtA recognizes a specific sorting signal (e.g., LPXTG) and cleaves the peptide bond between the threonine and glycine residues. The enzyme then forms a new peptide bond between the threonine and an N-terminal glycine of another peptide or molecule. SML is highly specific and occurs under physiological conditions. A drawback of SML is that the reaction is reversible, which can lead to incomplete ligation. However, strategies such as using a large excess of the nucleophile or employing engineered sortases have been developed to drive the reaction to completion.

SpyTag/SpyCatcher System

The SpyTag/SpyCatcher system is a protein ligation technology based on the spontaneous formation of a covalent isopeptide bond between a short peptide tag (SpyTag) and its protein partner (SpyCatcher). When proteins fused to SpyTag and SpyCatcher are mixed, they irreversibly ligate with high specificity and efficiency under a wide range of conditions. This method is genetically encodable, meaning the tag and catcher can be fused to proteins of interest at the genetic level. The reaction is rapid and does not require any additional enzymes or cofactors.

Comparative Performance of Protein Ligation Methods

The selection of a protein ligation method is often dictated by the specific requirements of the experiment. The following table summarizes the key performance characteristics of Azido-PEG3-FLAG (via click chemistry) and the alternative methods.

FeatureAzido-PEG3-FLAG (Click Chemistry)Native Chemical Ligation (NCL)Sortase-Mediated Ligation (SML)SpyTag/SpyCatcher
Mechanism Covalent bond formation between an azide and an alkyne (CuAAC or SPAAC).Chemoselective reaction between a C-terminal thioester and an N-terminal cysteine.Enzymatic transpeptidation catalyzed by Sortase A.Spontaneous formation of a covalent isopeptide bond between a peptide tag and a protein partner.
Ligation Site Site of azide/alkyne incorporation (can be N-terminus, C-terminus, or internal).N-terminus of a cysteine residue.C-terminus of a recognition motif (e.g., LPXTG) or N-terminus of a glycine residue.Site of SpyTag or SpyCatcher fusion (N-terminus, C-terminus, or internal).
Reaction Speed CuAAC: Fast (minutes to hours). SPAAC: Generally slower than CuAAC but still efficient.Variable, can be slow (hours to days) depending on the reactivity of the thioester.Typically 4-6 hours to completion.Very fast (seconds to minutes).
Efficiency/Yield High to quantitative yields (>90%).Generally high yields (>90%) with optimized conditions.Can be limited by the reversible nature of the reaction; yields can be improved with excess nucleophile or engineered sortases.High to quantitative yields.
Specificity Very high due to the bioorthogonal nature of the azide-alkyne reaction.High, chemoselective for the N-terminal cysteine and C-terminal thioester.High, determined by the enzyme's recognition sequence.Very high, SpyTag and SpyCatcher are highly specific for each other.
Reaction Conditions Mild, aqueous buffers. CuAAC requires a copper catalyst. SPAAC is catalyst-free.Aqueous solution, neutral pH.Physiological conditions (neutral pH, aqueous buffer).Wide range of pH, temperature, and buffers.
In Vivo Ligation SPAAC is well-suited for in vivo applications. CuAAC is generally cytotoxic.Not generally applicable in vivo.Can be used for cell surface labeling.Can be used for in vivo ligation.
Scar Leaves a triazole ring at the ligation site.Traceless (forms a native peptide bond).Leaves the recognition motif (e.g., LPXTG) or a glycine linker.Leaves the SpyTag/SpyCatcher domains at the ligation site.

Experimental Protocols

Detailed methodologies for each ligation technique are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and applications.

Protocol 1: Protein Labeling with Azido-PEG3-FLAG via CuAAC

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an alkyne-modified protein with Azido-PEG3-FLAG.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG3-FLAG

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • DMSO

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • Dissolve Azido-PEG3-FLAG in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 10-100 µM) and Azido-PEG3-FLAG (1.5 to 5-fold molar excess over the protein).

    • Add the THPTA solution to the CuSO₄ solution in a 5:1 molar ratio and vortex briefly.

    • Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Analysis:

    • Analyze the labeled protein by SDS-PAGE, mass spectrometry, or Western blot using an anti-FLAG antibody to confirm successful ligation.

Protocol 2: Native Chemical Ligation (NCL)

This protocol outlines the general procedure for the native chemical ligation of a peptide thioester with an N-terminal cysteine-containing peptide.

Materials:

  • Peptide with a C-terminal thioester

  • Peptide with an N-terminal cysteine

  • Ligation buffer (e.g., 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.0-7.5)

  • Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA, or thiophenol)

  • Reducing agent (e.g., TCEP)

  • RP-HPLC system for purification and analysis

Procedure:

  • Dissolve Peptides:

    • Dissolve the peptide thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-10 mM each.

  • Add Catalyst and Reducing Agent:

    • Add the thiol catalyst (e.g., 20-50 mM MPAA) and a reducing agent (e.g., 5-10 mM TCEP) to the reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. Monitor the reaction progress by RP-HPLC and mass spectrometry. Ligation times can vary from a few hours to overnight.

  • Purification:

    • Once the reaction is complete, purify the ligated product by RP-HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry.

Protocol 3: Sortase-Mediated Ligation (SML)

This protocol describes a typical sortase-mediated ligation reaction for labeling a protein containing a C-terminal LPXTG motif with a glycine-functionalized molecule.

Materials:

  • Protein with a C-terminal LPXTG motif

  • Molecule with an N-terminal oligo-glycine (at least 3 glycines)

  • Sortase A (SrtA) enzyme

  • SML buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Quenching buffer (e.g., 50 mM EDTA)

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the LPXTG-containing protein (e.g., 10-50 µM) and the oligo-glycine molecule (5- to 50-fold molar excess).

    • Add Sortase A to a final concentration of 1-10 µM.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-4 hours, or at 4°C overnight.

  • Quenching (Optional):

    • Stop the reaction by adding quenching buffer to chelate the Ca²⁺ ions.

  • Purification:

    • Purify the labeled protein from the unreacted components and the sortase enzyme using an appropriate chromatography method (e.g., size exclusion, affinity chromatography).

  • Analysis:

    • Confirm the ligation by SDS-PAGE, which should show a shift in the molecular weight of the target protein, and by mass spectrometry.

Protocol 4: SpyTag/SpyCatcher Ligation

This protocol provides a general procedure for the ligation of a SpyTag-fused protein with a SpyCatcher-fused protein.

Materials:

  • Purified protein fused to SpyTag

  • Purified protein fused to SpyCatcher

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Combine the SpyTag-fused protein and the SpyCatcher-fused protein in the reaction buffer at equimolar concentrations (typically in the low micromolar range).

  • Incubation:

    • Incubate the mixture at room temperature for 1 hour. For kinetic analysis, time points can be taken at shorter intervals (e.g., 1, 5, 15, 30 minutes). The reaction is often complete within minutes.

  • Analysis:

    • Analyze the ligation product by SDS-PAGE. A new band corresponding to the sum of the molecular weights of the two fusion proteins should be visible. The reaction can also be monitored by other techniques such as size exclusion chromatography.

  • Purification (Optional):

    • If necessary, the ligated product can be purified from any unreacted starting materials using standard chromatography techniques.

Visualizing the Ligation Workflows

To better understand the mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.

Azido_PEG3_FLAG_Workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Click Chemistry Ligation Protein Target Protein Alkyne_Protein Alkyne-Modified Protein Protein->Alkyne_Protein Introduce Alkyne (e.g., via unnatural amino acid) Ligated_Protein FLAG-Tagged Protein Alkyne_Protein->Ligated_Protein Azido_FLAG Azido-PEG3-FLAG Azido_FLAG->Ligated_Protein CuAAC or SPAAC

Caption: Workflow for protein labeling using Azido-PEG3-FLAG via click chemistry.

NCL_Mechanism Peptide_Thioester Peptide 1 (C-terminal Thioester) Intermediate Thioester-linked Intermediate Peptide_Thioester->Intermediate Transthioesterification Peptide_Cys Peptide 2 (N-terminal Cysteine) Peptide_Cys->Intermediate Ligated_Product Ligated Protein (Native Peptide Bond) Intermediate->Ligated_Product S-N Acyl Shift

Caption: Mechanism of Native Chemical Ligation (NCL).

SML_Mechanism SrtA Sortase A Acyl_Intermediate Acyl-Enzyme Intermediate SrtA->Acyl_Intermediate Protein_LPXTG Protein-LPXTG Protein_LPXTG->Acyl_Intermediate Cleavage Gly_Molecule Gly-Molecule Ligated_Product Ligated Protein Gly_Molecule->Ligated_Product Acyl_Intermediate->Ligated_Product Nucleophilic Attack

Caption: Mechanism of Sortase-Mediated Ligation (SML).

SpyTag_SpyCatcher_Mechanism Protein_SpyTag Protein 1-SpyTag Ligated_Product Covalently Linked Proteins Protein_SpyTag->Ligated_Product Spontaneous Isopeptide Bond Formation Protein_SpyCatcher Protein 2-SpyCatcher Protein_SpyCatcher->Ligated_Product

Caption: Mechanism of SpyTag/SpyCatcher Ligation.

Conclusion

The choice of a protein ligation strategy is a critical decision in experimental design. Azido-PEG3-FLAG, in conjunction with click chemistry, offers a highly specific and efficient method for attaching a FLAG-tag, with the SPAAC variant being particularly advantageous for live-cell applications. Native Chemical Ligation remains the gold standard for generating proteins with a native peptide bond at the ligation site, albeit with the requirement of an N-terminal cysteine. Sortase-Mediated Ligation provides an enzymatic route with high specificity under physiological conditions, though its reversibility needs to be managed. The SpyTag/SpyCatcher system stands out for its simplicity, speed, and high efficiency, making it an excellent choice for a wide range of in vitro and in vivo applications. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the most appropriate method to advance their scientific goals.

References

A Head-to-Head Comparison: CuAAC vs. SPAAC for Efficient Azido-PEG3-DYKDDDDK Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to label the Azido-PEG3-DYKDDDDK peptide, a popular fusion tag for protein purification and detection, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that impacts efficiency, biocompatibility, and experimental design. This guide provides an objective comparison of these two powerful "click chemistry" techniques, supported by experimental data from analogous systems, to facilitate an informed selection for your specific research needs.

At a Glance: CuAAC vs. SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to copper cytotoxicity, requiring careful ligand selection for in vivo applications.High, making it suitable for live-cell and in vivo studies.[1]
Reaction Kinetics Generally faster and more efficient, often reaching completion in a shorter timeframe.Reaction rates are dependent on the specific cyclooctyne used but can be very rapid.[2]
Reaction Components Requires an azide, a terminal alkyne, a copper(I) source, and a stabilizing ligand.Requires an azide and a strained cyclooctyne (e.g., DBCO, BCN).[3][4]
Side Reactions The copper catalyst can generate reactive oxygen species (ROS), potentially damaging biomolecules.[5]Some strained alkynes may exhibit off-target reactivity, particularly with thiols.
Reagent Size Involves small alkyne and azide functional groups.Utilizes bulkier cyclooctyne reagents.

Quantitative Data Summary

Table 1: Reaction Kinetics Comparison

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
CuAAC Azido-peptide + Terminal Alkyne~1 - 100+Generally high and can be accelerated with appropriate ligands. Conjugation efficiencies of over 95% have been reported for peptides.
SPAAC Azido-peptide + DBCO~0.34A commonly used and relatively fast cyclooctyne.
SPAAC Azido-peptide + BCN~0.28Another frequently used cyclooctyne.

Table 2: Labeling Efficiency in a Proteomics Context

MethodLabeled BiomoleculeNumber of Identified ProteinsReference
CuAAC Azido-modified glycoproteins229
SPAAC Azido-modified glycoproteins188

This proteomics study suggests that for in vitro applications where maximizing the number of identified labeled proteins is crucial, CuAAC may offer higher labeling efficiency.

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for labeling this compound with a fluorescent probe using both CuAAC and SPAAC methodologies.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Azido_Peptide This compound in Buffer Mix Combine Reactants Azido_Peptide->Mix Alkyne_Probe Alkyne-Fluorophore (in DMSO) Alkyne_Probe->Mix Cu_Ligand CuSO4 + Ligand (e.g., THPTA) Cu_Ligand->Mix Reducer Sodium Ascorbate (Freshly Prepared) Reducer->Mix Incubate Incubate (RT, 1-4h) Mix->Incubate Purify Purification (e.g., SEC, Dialysis) Incubate->Purify Analyze Analysis (e.g., SDS-PAGE, MS) Purify->Analyze

A generalized workflow for the CuAAC reaction.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Azido_Peptide This compound in Buffer Mix Combine Reactants Azido_Peptide->Mix Cyclooctyne_Probe DBCO-Fluorophore (in DMSO) Cyclooctyne_Probe->Mix Incubate Incubate (RT or 4°C, 1-12h) Mix->Incubate Purify Purification (e.g., SEC, Dialysis) Incubate->Purify Analyze Analysis (e.g., SDS-PAGE, MS) Purify->Analyze

A generalized workflow for the SPAAC reaction.

Detailed Experimental Protocols

The following are generalized protocols for the fluorescent labeling of this compound. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Protocol 1: CuAAC Labeling of this compound

Materials:

  • This compound peptide

  • Alkyne-functionalized fluorescent probe

  • Copper(II) sulfate (CuSO₄)

  • Copper-stabilizing ligand (e.g., THPTA)

  • Sodium Ascorbate

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous DMSO

  • Purification tools (e.g., size-exclusion chromatography column)

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of the alkyne-fluorophore in anhydrous DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the ligand (e.g., THPTA) in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound solution with the alkyne-fluorophore stock solution (typically a 2-5 fold molar excess of the fluorophore).

    • Prepare a premixed catalyst solution by combining the CuSO₄ stock and the ligand stock in a 1:5 molar ratio.

    • Add the premixed catalyst solution to the peptide-alkyne mixture to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification and Analysis:

    • Purify the labeled peptide from excess reagents using an appropriate method such as size-exclusion chromatography or dialysis.

    • Analyze the labeling efficiency by SDS-PAGE with fluorescence imaging or by mass spectrometry.

Protocol 2: SPAAC Labeling of this compound

Materials:

  • This compound peptide

  • DBCO-functionalized fluorescent probe

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Purification tools (e.g., size-exclusion chromatography column)

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of the DBCO-fluorophore in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-fluorophore stock solution to the this compound solution. A 1.5 to 3-fold molar excess of the DBCO reagent is recommended. The final concentration of DMSO should be kept below 5% (v/v) if possible to avoid protein denaturation.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light. Reaction times can vary from 1 to 12 hours depending on the concentration and reactivity of the components.

  • Purification and Analysis:

    • Purify the labeled peptide using size-exclusion chromatography or dialysis to remove unreacted DBCO-fluorophore.

    • Confirm successful labeling and assess efficiency using SDS-PAGE with fluorescence imaging or mass spectrometry.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for labeling this compound is highly dependent on the experimental context.

  • CuAAC is the preferred method for in vitro applications where high labeling efficiency and speed are paramount. Its faster kinetics and the use of smaller, less sterically hindering alkyne probes can be advantageous. However, the potential for copper-mediated damage to the peptide should be considered, and the use of a stabilizing ligand is highly recommended.

  • SPAAC is the superior choice for applications involving live cells or in vivo systems where biocompatibility is non-negotiable. The absence of a cytotoxic copper catalyst makes it the gold standard for bioorthogonal labeling in sensitive biological environments. While generally slower than CuAAC, the development of highly reactive cyclooctynes like DBCO has made SPAAC a highly efficient and reliable method for a wide range of applications.

References

A Researcher's Guide to Anti-DYKDDDDK Tag Antibody Validation and Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology, cell biology, and drug development, the DYKDDDDK (FLAG®) tag is an indispensable tool for the detection, purification, and characterization of recombinant proteins. The success of these applications hinges on the quality of the anti-DYKDDDDK antibody used. This guide provides a comprehensive comparison of commercially available anti-DYKDDDDK antibodies, supported by experimental data and detailed protocols to aid in the selection of the most suitable antibody for your specific research needs.

The Importance of Antibody Validation

The choice of an anti-DYKDDDDK antibody can significantly impact experimental outcomes. Factors such as antibody sensitivity, specificity, and performance across different applications are critical considerations. Antibody validation is the process of ensuring that an antibody specifically and reproducibly binds to its intended target. Without proper validation, researchers risk generating unreliable and non-reproducible data. This guide emphasizes the importance of validating antibodies within the context of your specific experimental setup.

Comparative Analysis of Anti-DYKDDDDK Antibodies

While a comprehensive, independent, head-to-head comparison of all available anti-DYKDDDDK antibodies is not publicly available, this guide compiles and summarizes performance data from various sources, including manufacturer's specifications, user reviews, and published research. The following tables provide a comparative overview of several commercially available anti-DYKDDDDK antibodies for key applications: Western Blot (WB), Immunoprecipitation (IP), and Immunofluorescence (IF).

Western Blot (WB) Performance

Western blotting is a fundamental technique for detecting specific proteins in a complex mixture. The ideal anti-DYKDDDDK antibody for WB should exhibit high sensitivity (detecting low abundance proteins) and high specificity (minimal off-target bands).

Antibody/VendorClonalityHostRecommended DilutionKey Features & Reported Performance
Sigma-Aldrich (M2 clone) MonoclonalMouse1:1,000 - 1:10,000Widely cited industry standard. Known for high specificity.
Bio-Rad (AHP1074) PolyclonalRabbit1:500 - 1:5,000Reported to have greater binding affinity and sensitivity than M1, M2, and M5 clones.[1][2]
Proteintech (20543-1-AP) PolyclonalRabbit1:1,000 - 1:4,000User reviews report good performance, though some mention non-specific bands.[3]
AMSBIO (4C5 clone) MonoclonalMouseNot specifiedClaimed to have higher sensitivity and specificity than other commercial anti-FLAG antibodies.[4]
Cell Signaling Tech. (9A3) MonoclonalMouse1:1,000Recognizes the same epitope as Sigma's M2 antibody.[5]
Thermo Fisher Sci. (L5) MonoclonalMouse1:500 (fluorescent WB)Validated for fluorescent western blotting.
Immunoprecipitation (IP) Performance

Immunoprecipitation is used to isolate a specific protein from a solution. An effective anti-DYKDDDDK antibody for IP should have a high affinity for the tag to efficiently pull down the target protein.

Antibody/VendorClonalityHostRecommended AmountKey Features & Reported Performance
Sigma-Aldrich (M2 clone) MonoclonalMouse1-10 µg per IPGold standard for IP; often used for subsequent mass spectrometry analysis.
Proteintech (20543-1-AP) PolyclonalRabbit1:200 dilutionUser reviews indicate good performance in IP.
R&D Systems (MAB8529) MonoclonalRabbit1-4 µg per 100 µg lysateValidated for immunoprecipitation.
Cell Signaling Tech. (9A3) MonoclonalMouse1:50 dilutionRecommended for immunoprecipitation applications.
Immunofluorescence (IF) Performance

Immunofluorescence allows for the visualization of the subcellular localization of a protein. For IF, antibodies must specifically recognize the target protein in its native conformation within fixed and permeabilized cells, with low background staining.

Antibody/VendorClonalityHostRecommended DilutionKey Features & Reported Performance
Sigma-Aldrich (M2 clone) MonoclonalMouse1:100 - 1:400Widely used for IF with numerous citations.
BioLegend (Purified) MonoclonalNot specified1:600 (Flow Cytometry)Reported to work excellently for flow cytometry with some background.
Proteintech (20543-1-AP) PolyclonalRabbit1:1,000Some users report it is not ideal for immunostaining.
Thermo Fisher Sci. (740001) Recombinant PolyclonalRabbit1 µg/mLValidated for immunofluorescence with clear cytoplasmic localization demonstrated.
Abcam (ab205606) MonoclonalRabbitNot specifiedValidated for ICC/IF applications.

Experimental Workflows and Principles

To ensure reproducible and reliable results, it is crucial to follow standardized protocols. Below are diagrams illustrating the general workflows for key antibody validation experiments.

G cluster_principle Principle of DYKDDDDK Tag Detection Protein Protein of Interest Tag DYKDDDDK Tag Protein->Tag Fusion Antibody Anti-DYKDDDDK Antibody Tag->Antibody Specific Binding Detection Detection Signal Antibody->Detection Signal Generation

Caption: Principle of DYKDDDDK tag detection.

G cluster_wb Western Blot (WB) Workflow Lysate Cell Lysate Preparation SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (Anti-DYKDDDDK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: General workflow for Western Blotting.

G cluster_ip Immunoprecipitation (IP) Workflow Lysate Cell Lysate Incubation Incubation Lysate->Incubation Antibody_Beads Anti-DYKDDDDK Ab + Protein A/G Beads Antibody_Beads->Incubation Wash Wash Steps Incubation->Wash Elution Elution Wash->Elution Analysis Analysis (e.g., WB) Elution->Analysis

Caption: General workflow for Immunoprecipitation.

G cluster_if Immunofluorescence (IF) Workflow Cell_Culture Cell Culture on Coverslips Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody (Anti-DYKDDDDK) Blocking->Primary_Ab Secondary_Ab Fluorescent Secondary Antibody Mounting Mounting & DAPI Secondary_Ab->Mounting Imaging Microscopy Mounting->Imaging Primary__Ab Primary__Ab Primary__Ab->Secondary_Ab

References

Validating Protein-Protein Interactions: A Comparative Guide to Covalent Capture Using Azido-PEG3-DYKDDDDK

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular signaling pathways and identifying novel therapeutic targets. While traditional methods like co-immunoprecipitation have been mainstays in the field, they often fail to capture weak or transient interactions. This guide provides an objective comparison of modern covalent capture techniques, specifically using the photo-activatable crosslinker Azido-PEG3-DYKDDDDK, against established alternatives, supported by experimental workflows and data.

Introduction to PPI Validation Methods

The study of protein-protein interactions is fundamental to understanding complex biological processes.[1] Aberrant PPIs are often at the root of various diseases, including cancer and neurodegenerative disorders.[2] A variety of techniques exist to detect and validate these interactions, each with its own set of strengths and limitations. These methods range from genetic approaches like Yeast Two-Hybrid (Y2H) to antibody-based methods such as Co-Immunoprecipitation (Co-IP) and biophysical techniques like Surface Plasmon Resonance (SPR).[1][3]

A significant challenge in studying PPIs is the transient or weak nature of many biologically relevant interactions, which can be lost during the extensive washing steps of conventional assays like Co-IP.[4] To address this, proximity-based and covalent capture methods have been developed. Proximity labeling techniques, such as BioID and APEX, use enzymes to biotinylate nearby proteins, providing a snapshot of the protein's microenvironment.

Covalent capture methods take this a step further by creating a stable, covalent bond between interacting proteins. This is often achieved using photo-activatable crosslinkers. The reagent this compound is a prime example of such a tool. It combines three key features:

  • An azido group , which upon UV light activation, forms a highly reactive nitrene that covalently bonds with nearby proteins.

  • A flexible PEG3 linker to provide an appropriate spacer for the reaction.

  • The DYKDDDDK (FLAG) epitope tag , allowing for highly specific enrichment of the crosslinked complexes using anti-FLAG antibodies.

This approach effectively "traps" interacting partners, including transient ones, allowing for their subsequent purification and identification.

Comparative Analysis of PPI Validation Techniques

Choosing the right method for PPI validation depends on the specific research question, the nature of the interaction being studied, and the available resources. The following table provides a quantitative and qualitative comparison of this compound-based photo-crosslinking with other common techniques.

FeaturePhoto-Crosslinking (e.g., this compound)Co-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Proximity Labeling (e.g., BioID/APEX)Surface Plasmon Resonance (SPR)
Principle UV-induced covalent crosslinking of proximal proteins in vivo/in situ, followed by affinity purification.Affinity purification of a bait protein and its stable binding partners using a specific antibody.Genetic method detecting interactions via activation of a reporter gene in yeast.Enzymatic labeling of proximal proteins with biotin in vivo, followed by streptavidin purification.In vitro, label-free detection of binding events on a sensor chip by measuring changes in refractive index.
Interaction Type Captures direct, indirect, stable, and transient interactions.Primarily detects stable, strong interactions; may miss weak or transient ones.Detects primarily binary, direct interactions.Detects direct and indirect proximal proteins, including transient interactors.Detects direct, real-time binary interactions.
Environment In vivo or in situ, preserving the native cellular context.In vivo or in vitro, relies on maintaining protein complexes after cell lysis.In vivo (in yeast nucleus), potential for non-physiological context.In vivo, allowing for spatial and temporal resolution.In vitro, requires purified proteins.
Data Output Identification of crosslinked partners (via Western Blot or Mass Spectrometry).Identification of co-purified proteins.Reporter gene activation (qualitative or semi-quantitative).Identification of biotinylated proteins (Mass Spectrometry).Binding kinetics (ka, kd) and affinity (KD).
Key Advantage Covalently traps transient and weak interactions that are often missed by other methods.Validates physiologically relevant interactions in a native-like state.High-throughput screening for novel interaction partners.Captures a broad snapshot of the protein's local environment.Provides precise quantitative data on binding affinity and kinetics.
Key Limitation UV crosslinking can have low efficiency and requires specific equipment; potential for off-target effects.Non-specific antibody binding can lead to false positives; extensive washes can disrupt weak interactions.High rates of false positives and false negatives; interactions occur in a non-native host.Labels proximal proteins, not just direct interactors; distinguishing true interactors from bystanders can be challenging.Requires purified, stable proteins and specialized equipment; cannot be performed in a cellular context.

Experimental Protocol: PPI Validation via Photo-Crosslinking and Immunoprecipitation

This protocol outlines a general workflow for using a photo-reactive, FLAG-tagged crosslinker like this compound to validate a PPI between a known "bait" protein and a putative "prey" protein.

Materials:

  • Mammalian cells expressing the bait protein (e.g., fused with a fluorescent tag for visualization).

  • This compound reagent.

  • Phosphate-buffered saline (PBS).

  • UV crosslinking device (e.g., Stratalinker with 365 nm bulbs).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Anti-FLAG antibody-conjugated magnetic beads.

  • Wash buffers.

  • Elution buffer.

  • SDS-PAGE gels and Western blot reagents.

  • Antibodies against the bait and prey proteins.

Methodology:

  • Cell Culture and Reagent Incubation:

    • Plate cells expressing the bait protein to an appropriate confluency.

    • Incubate the cells with the this compound reagent. The optimal concentration and incubation time should be determined empirically.

  • UV Crosslinking:

    • Wash the cells with ice-cold PBS to remove excess reagent.

    • Place the cell culture dish on ice and expose it to UV light (e.g., 365 nm) for a short duration (e.g., 5-15 minutes). The duration and energy of UV exposure are critical parameters that need optimization. All subsequent steps should be performed at 4°C to minimize protein degradation.

  • Cell Lysis:

    • Lyse the crosslinked cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to pellet cell debris.

  • Immunoprecipitation (IP):

    • Incubate the cleared lysate with anti-FLAG antibody-conjugated magnetic beads for several hours or overnight with gentle rotation to capture the bait protein and its crosslinked partners.

    • Use a magnetic stand to separate the beads from the lysate.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., glycine-HCl, pH 2.5, or a 3xFLAG peptide solution).

    • Neutralize the eluate if using a low-pH elution buffer.

    • Analyze the eluate using SDS-PAGE followed by Western blotting with antibodies against the bait and the expected prey protein. A successful experiment will show a band corresponding to the bait-prey complex at a higher molecular weight than the individual proteins.

    • For discovery applications, the eluate can be analyzed by mass spectrometry to identify unknown interacting partners.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex experimental processes and biological systems. The following visualizations were created using Graphviz (DOT language) to illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_cell In Vivo / In Situ Steps cluster_lab In Vitro Steps cluster_analysis Analysis Bait Bait Protein Expression Incubate Incubate with This compound Bait->Incubate UV UV Crosslinking (365 nm) Incubate->UV Lysis Cell Lysis UV->Lysis IP Anti-FLAG Immunoprecipitation Lysis->IP Wash Wash Beads IP->Wash Elute Elution Wash->Elute WB Western Blot Elute->WB MS Mass Spectrometry Elute->MS

Caption: Experimental workflow for PPI validation using a photo-activatable crosslinker.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras-GTP RTK->Ras Raf Raf Ras->Raf PPI to Validate MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene Gene Expression TF->Gene

Caption: The MAPK/ERK signaling pathway, highlighting the Ras-Raf interaction as a validation target.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Azido-PEG3-DYKDDDDK

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Azido-PEG3-DYKDDDDK, a compound featuring an azide moiety, a polyethylene glycol (PEG) linker, and a peptide sequence. While a specific Safety Data Sheet (SDS) for this compound may classify it as non-hazardous, the presence of the azide group necessitates cautious handling and disposal due to the potential risks associated with this functional group.

Core Safety Principles

Before handling and disposing of this compound, it is crucial to understand the primary hazards associated with its components, particularly the azide group:

  • Reactivity with Acids : Azides can react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[1][2]

  • Formation of Explosive Metal Azides : Disposing of azide solutions down the drain can lead to the formation of shock-sensitive and explosive heavy metal azides in copper or lead plumbing.[1][3][4]

  • Toxicity : Azide compounds are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

Given these risks, this compound waste should be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

When handling this compound in either solid or solution form, appropriate personal protective equipment must be worn.

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Eye/Face Protection Safety goggles or a face shield.
Skin and Body Protection A laboratory coat.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure applies to the pure compound, solutions, and any materials contaminated with the compound.

Step 1: Waste Segregation

Proper segregation of chemical waste is the first and most critical step to prevent dangerous reactions.

  • Solid Waste :

    • Collect all solid waste contaminated with this compound, such as unused or expired compound, contaminated gloves, pipette tips, and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste :

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Crucially, do not mix azide-containing waste with acidic waste. This can generate highly toxic and explosive hydrazoic acid.

    • Avoid using metal utensils or containers that could lead to the formation of explosive metal azides.

Step 2: Waste Container Labeling

Accurate and clear labeling of waste containers is essential for safe handling and disposal by your institution's environmental health and safety (EHS) personnel.

  • Label all waste containers with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Toxic," "Reactive")

    • The primary solvent(s) if it is a liquid waste.

Step 3: Storage of Waste

Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is cool and well-ventilated.

  • Store azide-containing waste separately from acids and heavy metals.

Step 4: Arranging for Disposal

All waste containing this compound must be disposed of through your institution's official hazardous waste management program.

  • Never pour this compound solutions down the drain.

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste disposal unit to schedule a pickup for your hazardous waste containers.

  • Follow all institutional, local, and national regulations for the disposal of chemical waste.

Experimental Protocol: Deactivation of Azide (for trained personnel only)

For dilute aqueous solutions of azide compounds (typically ≤5%), chemical deactivation can be an option to render the waste non-hazardous. However, this procedure is hazardous and should only be performed by trained personnel in a controlled environment, such as a chemical fume hood, and in accordance with a validated standard operating procedure from your institution. A common method involves treatment with nitrous acid.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, tips, solid compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled Hazardous Waste Container for Solids solid_waste->collect_solid check_acid Is the liquid waste acidic? liquid_waste->check_acid store_waste Store Waste in a Designated, Secure Area collect_solid->store_waste collect_liquid Collect in a Labeled Hazardous Waste Container for Liquids collect_liquid->store_waste check_acid->collect_liquid No separate_containers Use Separate, Clearly Labeled Containers for Acidic and Azide Waste check_acid->separate_containers Yes separate_containers->store_waste contact_ehs Contact Institutional EHS for Pickup and Disposal store_waste->contact_ehs

Caption: Decision workflow for the proper disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Azido-PEG3-DYKDDDDK

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of complex molecules like Azido-PEG3-DYKDDDDK is paramount for both personal safety and research integrity. This guide provides essential safety protocols, operational procedures, and disposal plans based on the known hazards of its constituent components: an azide group, a polyethylene glycol (PEG) linker, and a peptide sequence (DYKDDDDK).

While a Safety Data Sheet (SDS) for this compound may classify the compound as non-hazardous, it is critical to recognize that organic azides are a class of chemicals with the potential for toxicity and explosive decomposition under certain conditions, such as exposure to heat, friction, or shock.[1][2] Therefore, a cautious approach to handling is strongly advised.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[3][4]
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[3]
General Handling of Solutions Disposable nitrile gloves, lab coat, and safety glasses.
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, and a lab coat.
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.

Operational Plan for Safe Handling

A systematic approach from receipt to disposal is essential for maintaining a safe laboratory environment.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or compromised seals. Lyophilized peptides should be stored at -20°C for short-term storage and can be kept for up to a year. For longer-term storage, -80°C is preferable. Reconstituted peptide solutions should be refrigerated at 2°C–8°C for short-term use or frozen for long-term storage. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into smaller, single-use volumes.

Reconstitution

To reconstitute the lyophilized powder, use a sterile, appropriate solvent such as sterile bacteriostatic water. When dissolving, avoid shaking and instead, gently swirl the vial to ensure the peptide dissolves completely.

Handling Precautions
  • Work in a well-ventilated area , preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.

  • Avoid using metal spatulas or other metal utensils when handling azido compounds to prevent the formation of potentially explosive metal azides. Use plastic or glass spatulas instead.

  • Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can lead to the formation of extremely unstable and explosive di- and tri-azidomethane.

  • Avoid friction or grinding of the solid material. Be cautious with glassware that has ground glass joints, as friction can potentially lead to the explosive decomposition of azides.

  • Do not heat the compound unless specified in a validated protocol, as heat can cause violent decomposition of azides.

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent accidents.

  • Waste Segregation : All waste materials containing this compound, including empty vials, pipette tips, and contaminated gloves, must be collected in a designated and clearly labeled hazardous waste container. This waste stream should be kept separate from other chemical waste, especially acidic waste.

  • No Drain Disposal : Azide solutions should never be disposed of down the drain. Azides can react with lead and copper plumbing to form highly explosive metal azides.

  • Deactivation (for dilute inorganic azides) : While chemical deactivation procedures exist for dilute inorganic azide solutions (e.g., using nitrous acid), these are not recommended for complex organic azides like this compound without specific, validated protocols.

  • Hazardous Waste Collection : The primary and safest method for disposal is to collect all azide-containing waste for pickup by your institution's chemical waste program. The container must be clearly labeled as "Hazardous Waste: Contains Organic Azide".

Experimental Protocol: General Reconstitution

  • Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.

  • Working in a chemical fume hood, carefully remove the cap.

  • Add the required volume of the appropriate sterile solvent (e.g., sterile water, PBS) to the vial.

  • Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking.

  • If necessary, aliquot the solution into smaller, sterile tubes for storage to avoid multiple freeze-thaw cycles.

  • Clearly label all tubes with the chemical name, concentration, and date of preparation.

Safety Workflow

prep Preparation & PPE handling Handling & Reconstitution (Fume Hood) prep->handling experiment Experimental Use handling->experiment spill Spill? handling->spill Potential Incident experiment->spill Potential Incident waste Waste Segregation experiment->waste spill_response Spill Response Protocol spill->spill_response Yes spill->waste No spill_response->waste disposal Hazardous Waste Disposal waste->disposal

Caption: Workflow for the safe handling of this compound.

References

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